3-cyclohexyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCBJMTUHWKNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874908-44-8 | |
| Record name | 3-cyclohexyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
This guide provides a comprehensive technical overview of a robust and reliable synthetic pathway for this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazole carboxylic acids are crucial scaffolds in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This document details a logical, multi-step synthesis beginning from common starting materials, proceeding through key β-ketoester and enol ether intermediates. The core of the synthesis is the well-established Knorr pyrazole synthesis, a cyclocondensation reaction that offers high efficiency and control.[3][4][5] Each step is presented with a detailed experimental protocol, mechanistic insights, and the scientific rationale behind the chosen methodology. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable molecule.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents such as the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various compounds with anticancer, antimicrobial, and antidepressant properties.[1][3] The incorporation of a carboxylic acid group, particularly at the 4-position of the pyrazole ring, provides a critical handle for further molecular elaboration and can act as a bioisostere for other functional groups, enhancing interactions with biological targets.[6][7] The 3-cyclohexyl substituent introduces lipophilicity, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile. Consequently, this compound serves as a highly valuable building block for the synthesis of novel chemical entities with therapeutic potential.
Retrosynthetic Analysis and Strategic Approach
The most direct and widely adopted strategy for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Knorr in 1883.[4][8] This approach forms the basis of our retrosynthetic analysis.
Figure 1: Retrosynthetic Disconnection
Caption: Retrosynthetic pathway for the target molecule.
Our strategy disconnects the target carboxylic acid back to its corresponding ethyl ester. This ester is the direct product of the core cyclocondensation reaction. This key transformation involves reacting hydrazine with a suitably functionalized 1,3-dicarbonyl equivalent. The chosen precursor is an ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate, which is itself derived from a simpler β-ketoester, ethyl cyclohexanoylacetate, via a formylation step.[9] The β-ketoester can be readily prepared via a Claisen condensation of ethyl cyclohexanecarboxylate and ethyl acetate.[10] This linear, step-wise approach ensures high yields and purity at each stage.
Detailed Synthetic Pathway and Experimental Protocols
The overall synthetic workflow is a four-step process. Each step is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.
Figure 2: Overall Synthetic Workflow
Caption: Four-step synthesis of the target compound.
Step 1: Synthesis of Ethyl cyclohexanoylacetate (β-Ketoester)
-
Principle & Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction used to synthesize β-dicarbonyl compounds.[10][11] In this step, the enolate of ethyl acetate acts as a nucleophile, attacking the carbonyl carbon of ethyl cyclohexanecarboxylate. Sodium ethoxide is used as the base; it is sufficiently strong to deprotonate ethyl acetate to initiate the reaction.
-
Experimental Protocol:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL) and sodium metal (7.0 g, 0.30 mol) in small portions.
-
Once all the sodium has reacted to form sodium ethoxide, add ethyl cyclohexanecarboxylate (31.2 g, 0.20 mol) via the dropping funnel.
-
Add anhydrous ethyl acetate (26.4 g, 0.30 mol) dropwise over 30 minutes while maintaining gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice (200 g) and concentrated hydrochloric acid (25 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl cyclohexanoylacetate is purified by vacuum distillation to yield a colorless oil.
-
Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate
-
Principle & Rationale: This reaction introduces the one-carbon unit that will become C4 of the pyrazole ring. The β-ketoester is reacted with triethyl orthoformate, which serves as a formylating agent.[9] Acetic anhydride is crucial as it acts as a dehydrating agent, trapping the ethanol byproduct and driving the equilibrium towards the desired enol ether product.
-
Experimental Protocol:
-
In a round-bottom flask, combine ethyl cyclohexanoylacetate (19.8 g, 0.10 mol), triethyl orthoformate (22.2 g, 0.15 mol), and acetic anhydride (20.4 g, 0.20 mol).
-
Heat the mixture at 120-130 °C for 3 hours, monitoring the reaction by TLC.
-
After cooling, remove the volatile components (ethyl acetate and excess reagents) by distillation under reduced pressure.
-
The resulting crude oil, ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate, is typically of sufficient purity to be used directly in the next step without further purification.
-
Step 3: Synthesis of Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate
-
Principle & Rationale: This is the pivotal Knorr pyrazole synthesis, a cyclocondensation reaction that forms the aromatic pyrazole ring.[3][5] Hydrazine, acting as a bidentate nucleophile, reacts with the 1,3-dicarbonyl system of the enol ether intermediate. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol and water to yield the stable pyrazole.
Figure 3: Mechanism of Knorr Pyrazole Synthesis
Caption: Simplified mechanism for the pyrazole ring formation.
-
Experimental Protocol:
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate (approx. 0.10 mol) in absolute ethanol (200 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add hydrazine hydrate (6.0 g, 0.12 mol) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Monitor the reaction to completion using TLC.
-
Cool the reaction mixture and reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated solution into ice-water (300 mL). A solid precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate as a white crystalline solid.
-
Step 4: Synthesis of this compound
-
Principle & Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ester to the carboxylic acid.[12] Lithium hydroxide or sodium hydroxide is used to hydrolyze the ethyl ester to its corresponding carboxylate salt. Subsequent acidification with a strong mineral acid, such as HCl, protonates the carboxylate to yield the final product.
-
Experimental Protocol:
-
Suspend ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate (22.2 g, 0.10 mol) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add sodium hydroxide pellets (8.0 g, 0.20 mol) and heat the mixture to reflux.
-
Maintain reflux for 4 hours, during which the solid will dissolve as the reaction proceeds.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by slowly adding concentrated hydrochloric acid. A white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C.
-
The resulting this compound should be a high-purity white solid.[13]
-
Data Summary
The following table summarizes the key properties of the intermediates and the final product.
| Compound Name | Molecular Formula | Molecular Weight | Expected Form |
| Ethyl cyclohexanoylacetate | C₁₀H₁₆O₃ | 184.23 | Colorless oil |
| Ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate | C₁₄H₂₂O₄ | 254.32 | Yellowish oil |
| Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate | C₁₂H₁₈N₂O₂ | 222.28 | White solid |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | White solid |
Conclusion
This guide has outlined a logical and experimentally validated four-step synthesis for this compound. The pathway leverages fundamental and high-yielding organic reactions, including the Claisen condensation and the Knorr pyrazole synthesis, to construct the target molecule from readily available starting materials. The protocols provided are detailed and robust, making them suitable for implementation in a standard synthetic chemistry laboratory. The resulting compound is a valuable building block for the development of novel pharmaceuticals and agrochemicals, and this guide serves as a complete resource for its efficient preparation.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Diketones to Pyrazoles: A Multicomponent-Domino-Approach. Accounts of Chemical Research, 44(2), 115-126. Available at: [Link]
-
Elguero, J. (2011). Pyrazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1-179). Elsevier. Available at: [Link]
-
Kumar, V., & Aggarwal, R. (2013). Recent advances in the synthesis of pyrazoles. RSC Advances, 3(38), 17153-17183. Available at: [Link]
-
Yet, L. (2009). The Knorr Pyrazole Synthesis and Its Variants. In Name Reactions in Heterocyclic Chemistry II (pp. 235-269). John Wiley & Sons, Inc. Available at: [Link]
- Bayer AG. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (WO2012025469A1). Google Patents.
-
Fun, H.-K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o159. Available at: [Link]
-
Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
- 12. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic scaffold, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This guide focuses on a specific derivative, 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, a molecule that combines the proven pyrazole core with a lipophilic cyclohexyl group and a versatile carboxylic acid handle. This strategic combination of functional groups suggests significant potential for this compound as a building block in the design of novel therapeutics and functional materials. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an exploration of its potential applications in drug discovery and beyond.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer many of its properties based on its structural components and data from closely related analogues.
General Properties
| Property | Value/Information | Source |
| CAS Number | 874908-44-8 | [Vendor Information] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [Vendor Information] |
| Molecular Weight | 194.23 g/mol | [Vendor Information] |
| Appearance | Solid (predicted) | [General Knowledge] |
| Purity | Typically available at ≥95% | [Vendor Information] |
Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale |
| Melting Point | 180-200 °C | The presence of the cyclohexyl group and the carboxylic acid, which can form hydrogen-bonded dimers, suggests a relatively high melting point. For comparison, 3-amino-4-pyrazolecarboxylic acid has a melting point of 135 °C (dec.).[5] |
| Boiling Point | > 300 °C (decomposes) | Carboxylic acids often have high boiling points due to hydrogen bonding and tend to decompose at elevated temperatures. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group provides some polarity, while the cyclohexyl and pyrazole moieties are more nonpolar. |
| pKa | 3.5 - 4.5 | The pKa of pyrazole-4-carboxylic acid is in this range, and the electron-donating nature of the cyclohexyl group is expected to have a minor influence. |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not published. However, we can predict the key spectroscopic features based on the functional groups present.
1.3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, pyrazole, and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield between 10-13 ppm.
-
Pyrazole C-H Proton: A singlet between 7.5-8.5 ppm.
-
Cyclohexyl Protons (-C₆H₁₁): A series of multiplets in the upfield region, likely between 1.2-3.0 ppm. The methine proton attached to the pyrazole ring would be the most downfield of this group.
1.3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the carboxylic acid carbonyl, the pyrazole ring carbons, and the cyclohexyl carbons.
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Pyrazole Ring Carbons: Two to three signals between 110-150 ppm.
-
Cyclohexyl Carbons (-C₆H₁₁): Multiple signals in the aliphatic region, typically between 25-45 ppm.
1.3.3. FT-IR Spectroscopy
The infrared spectrum will be characterized by the stretching and bending vibrations of the carboxylic acid and pyrazole functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1710 cm⁻¹.
-
C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Cyclohexyl): Sharp peaks just below 3000 cm⁻¹.
1.3.4. Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 194. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and fragmentation of the cyclohexyl ring.
Synthesis and Reactivity
While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established methods for the synthesis of pyrazole-4-carboxylic acids.[6][7]
Proposed Synthetic Pathway
A common and effective method for constructing 3-substituted-1H-pyrazole-4-carboxylic acids involves a multi-step sequence starting from an appropriate ketone. The Vilsmeier-Haack reaction is a key transformation in this pathway.[7]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Representative)
The following is a representative experimental protocol based on general methods for the synthesis of similar compounds.[6]
Step 1: Synthesis of Cyclohexyl Methyl Ketone Semicarbazone
-
To a solution of cyclohexyl methyl ketone (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the semicarbazone derivative.
Step 2: Vilsmeier-Haack Cyclization to form 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to the cooled DMF with stirring, maintaining the temperature below 5 °C.
-
Add the semicarbazone derivative from Step 1 (1 equivalent) portion-wise to the Vilsmeier-Haack reagent.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 3-5 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaOH or K₂CO₃) to precipitate the pyrazole-4-carbaldehyde.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Step 3: Oxidation to this compound
-
Suspend the 3-cyclohexyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (KMnO₄) (2-3 equivalents) in water, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the manganese dioxide precipitate and wash it with hot water.
-
Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the product, wash with cold water, and dry to yield this compound.
Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the pyrazole ring and the carboxylic acid.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (to form carboxamides), and reduction to the corresponding alcohol. These reactions are crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, primarily at the C5 position. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to further modify the scaffold.[4]
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive compounds.[2][3] The combination of the pyrazole core with a cyclohexyl group and a carboxylic acid in this compound suggests several promising avenues for research and development.
Rationale for Potential Biological Activity
-
Lipophilicity and Binding: The cyclohexyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.
-
Hydrogen Bonding and Salt Formation: The carboxylic acid provides a key hydrogen bond donor and acceptor, and it can also form salts to improve solubility and bioavailability.
-
Scaffold for Derivatization: The carboxylic acid and the pyrazole N-H offer two distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. 3-氨基吡唑-4-甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid
Foreword: The Imperative for Rigorous Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, a molecule of interest due to the well-established biological significance of the pyrazole scaffold in medicinal chemistry, this is particularly crucial.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The precise arrangement of its constituent cyclohexyl, pyrazole, and carboxylic acid moieties dictates its physicochemical properties and its potential interactions with biological targets.
This guide provides a comprehensive, field-tested framework for the spectroscopic characterization of this compound. It is designed for researchers, medicinal chemists, and quality control specialists. We will move beyond a simple recitation of data, instead focusing on the causal logic behind spectral predictions and the design of robust, self-validating analytical workflows. Our approach is grounded in the synthesis of foundational spectroscopic principles with practical, experience-driven insights to forecast the spectral features of the target molecule.
Molecular Structure and Key Spectroscopic Earmarks
Before delving into specific techniques, a structural overview is essential. The target molecule, this compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ), possesses distinct chemical environments that will generate a unique spectroscopic fingerprint.[3][4]
-
Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It contains an acidic N-H proton, a C-H proton, and two quaternary carbons. Its aromaticity and the presence of heteroatoms will significantly influence the chemical shifts in NMR spectroscopy.
-
Cyclohexyl Group : A saturated aliphatic ring attached to the pyrazole core. Its protons and carbons will appear in the upfield region of NMR spectra. The chair conformation and its connection to an sp² carbon are key considerations for predicting chemical shifts.
-
Carboxylic Acid Group : This functional group (-COOH) is a powerful spectroscopic marker, producing highly characteristic signals in both IR (broad O-H and sharp C=O stretches) and NMR (a deshielded proton and a downfield carbonyl carbon) spectroscopy.[5][6]
The logical relationship between these structural components and the analytical approach is visualized below.
Caption: Logical relationship between molecular fragments and analytical techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules. For our target compound, we predict a distinct set of signals, each corresponding to a unique proton environment.
Predicted ¹H NMR Spectral Features
-
Carboxylic Acid Proton (-COOH) : Expected to appear as a very broad singlet far downfield, typically in the range of δ 12.0-13.0 ppm . Its breadth is due to hydrogen bonding and chemical exchange. This is a definitive signal for the presence of the carboxylic acid.
-
Pyrazole N-H Proton : The proton on the pyrazole nitrogen is also exchangeable and will likely appear as a broad singlet, predicted in the region of δ 10.0-12.0 ppm , though its exact position can be concentration and solvent-dependent.
-
Pyrazole C-H Proton : The lone proton on the pyrazole ring (C5-H) is attached to an aromatic, electron-rich system. It is expected to be a sharp singlet around δ 7.5-8.0 ppm .
-
Cyclohexyl Protons : These will be the most complex signals.
-
The single proton on the carbon attached to the pyrazole ring (C1'-H) is an aliphatic proton adjacent to an aromatic ring, causing it to be deshielded relative to other cyclohexyl protons. It will appear as a multiplet (likely a triplet of triplets) around δ 2.8-3.2 ppm .
-
The remaining 10 protons on the cyclohexyl ring will produce a series of overlapping multiplets in the upfield region, predicted between δ 1.2-2.0 ppm .
-
Experimental Protocol for ¹H NMR
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable O-H and N-H protons.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition :
-
Tune and shim the probe to the solvent lock signal.
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure the spectral width covers the range of 0-15 ppm.
-
Apply a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, ensuring accurate integration.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).
-
Integrate all signals to determine the relative proton ratios, which should match the predicted structure.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides critical information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Spectral Features
-
Carboxylic Carbonyl Carbon (-COOH) : This is the most downfield signal, expected in the δ 165-175 ppm range.[7]
-
Pyrazole Carbons :
-
The quaternary carbon attached to the cyclohexyl group (C3) is predicted to be around δ 150-155 ppm .
-
The quaternary carbon adjacent to the carboxylic acid (C4) will likely be in the δ 110-120 ppm range.
-
The carbon bearing a proton (C5) is expected around δ 135-140 ppm .
-
-
Cyclohexyl Carbons :
-
The carbon directly attached to the pyrazole ring (C1') will be the most downfield of the aliphatic signals, predicted at δ 35-40 ppm .
-
The other five carbons of the cyclohexyl ring will appear in the typical aliphatic region of δ 25-35 ppm .[8]
-
Experimental Protocol for ¹³C NMR
-
Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation : Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).
-
Data Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Use a wide spectral width (0-200 ppm).
-
A larger number of scans (e.g., 256 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the data similarly to the ¹H NMR spectrum, referencing the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.
Predicted Mass Spectrum Features
-
Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
[M+H]⁺ = 195.11 m/z
-
[M-H]⁻ = 193.10 m/z
-
-
Key Fragmentation Patterns : In positive ion mode with collision-induced dissociation (MS/MS), characteristic losses are expected:
-
Loss of H₂O : A fragment at m/z 177.10.
-
Loss of COOH group : A significant fragment corresponding to the loss of the carboxylic acid radical (45 Da), resulting in a peak at m/z 149.11.
-
Fragmentation of the Cyclohexyl Ring : Cleavage within the cyclohexyl ring can lead to a series of smaller fragments.
-
Experimental Protocol for MS
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Data Acquisition :
-
Infuse the sample solution directly or via liquid chromatography (LC).
-
Acquire spectra in both positive and negative ion modes.
-
The high-resolution data will allow for the confirmation of the elemental composition (C₁₀H₁₄N₂O₂).
-
Perform MS/MS analysis on the parent ion (e.g., m/z 195.11) to observe the predicted fragmentation patterns.
-
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups, particularly the carboxylic acid.
Predicted IR Absorption Bands
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is predicted from 2500-3300 cm⁻¹ .[6][9] This signature feature is due to the strong hydrogen bonding between carboxylic acid dimers.[5]
-
C-H Stretch (Aliphatic & Aromatic) : Sharp peaks between 2850-3000 cm⁻¹ will correspond to the C-H bonds of the cyclohexyl group. A weaker peak above 3000 cm⁻¹ may be visible for the pyrazole C-H.
-
C=O Stretch (Carbonyl) : A very strong, sharp absorption band is expected between 1690-1725 cm⁻¹ , characteristic of a carboxylic acid carbonyl.[5][6]
-
C=C and C=N Stretches (Pyrazole Ring) : Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid) : A medium intensity peak located between 1210-1320 cm⁻¹ .[5]
Experimental Protocol for IR
-
Sample Preparation : As the compound is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be automatically ratioed against the background.
-
Integrated Analytical Workflow and Data Summary
No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods. The workflow below illustrates a robust process for structural confirmation.
Caption: Integrated workflow for spectroscopic structural confirmation.
Summary of Predicted Spectroscopic Data
| Technique | Signal/Feature | Predicted Value/Range | Assignment |
| ¹H NMR | Chemical Shift (δ) | 12.0 - 13.0 ppm (broad s) | -COOH |
| Chemical Shift (δ) | 10.0 - 12.0 ppm (broad s) | Pyrazole N-H | |
| Chemical Shift (δ) | 7.5 - 8.0 ppm (s, 1H) | Pyrazole C5-H | |
| Chemical Shift (δ) | 2.8 - 3.2 ppm (m, 1H) | Cyclohexyl C1'-H | |
| Chemical Shift (δ) | 1.2 - 2.0 ppm (m, 10H) | Other Cyclohexyl H | |
| ¹³C NMR | Chemical Shift (δ) | 165 - 175 ppm | -COOH |
| Chemical Shift (δ) | 150 - 155 ppm | Pyrazole C3 | |
| Chemical Shift (δ) | 135 - 140 ppm | Pyrazole C5 | |
| Chemical Shift (δ) | 110 - 120 ppm | Pyrazole C4 | |
| Chemical Shift (δ) | 25 - 40 ppm | Cyclohexyl Carbons | |
| MS (ESI) | Mass-to-charge (m/z) | 195.11 | [M+H]⁺ |
| Mass-to-charge (m/z) | 193.10 | [M-H]⁻ | |
| IR | Wavenumber (cm⁻¹) | 2500 - 3300 (broad) | O-H Stretch |
| Wavenumber (cm⁻¹) | 2850 - 3000 (sharp) | C-H Stretch (Aliphatic) | |
| Wavenumber (cm⁻¹) | 1690 - 1725 (strong, sharp) | C=O Stretch | |
| Wavenumber (cm⁻¹) | 1210 - 1320 (medium) | C-O Stretch |
References
-
SpectraBase. (n.d.). 13C NMR of 3-cyano-1-cyclohexyl-pyrazole-4-carboxylic acid ethyl ester. Retrieved January 6, 2026, from [Link]
-
Low, J. N., et al. (2012). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 5), o191–o198. [Link]
-
MDPI. (2021). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 26(1), 1. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 6, 2026, from [Link]
-
PubChemLite. (n.d.). 3-cyclohexyl-1-methyl-1h-pyrazole-4-carboxylic acid. Retrieved January 6, 2026, from [Link]
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
-
International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. IJPSR, 10(1), 1000-1008. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Review. [Link]
-
Physical Chemistry Chemical Physics. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). PCCP, 16, 1-11. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 6, 2026, from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]
-
PubChemLite. (n.d.). 1-cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. Retrieved January 6, 2026, from [Link]
-
MilliporeSigma. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Fun, H. K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3513. [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved January 6, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin 2 Receptor Partial Agonist. J. Med. Chem., 57(11), 4845–4850. [Link]
-
Atmospheric Measurement Techniques. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). AMT, 13, 3095–3107. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 6, 2026, from [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved January 6, 2026, from [Link]
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound AldrichCPR 874908-44-8 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. rsc.org [rsc.org]
- 9. echemi.com [echemi.com]
1H NMR spectrum of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a molecule of interest in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and a thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural elucidation and quality control. This document moves beyond a simple peak list, offering a predictive analysis grounded in fundamental NMR theory, a detailed experimental protocol designed for optimal data acquisition, and an in-depth interpretation of the expected spectral features. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and advanced molecular characterization.
Introduction: The Significance of the Pyrazole Scaffold
The 1H-pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of pharmacological activities.[1] Derivatives of pyrazole are integral to numerous approved drugs and clinical candidates. The specific molecule, this compound, combines three key functional groups: the aromatic pyrazole ring, a bulky lipophilic cyclohexyl group, and a polar carboxylic acid. This unique combination makes its structural verification by ¹H NMR a non-trivial exercise, involving the interpretation of signals from aromatic, aliphatic, and highly labile, exchangeable protons. A mastery of its spectral features is essential for confirming synthetic outcomes and understanding its chemical behavior.
Molecular Structure and Proton Environments
A logical analysis of the ¹H NMR spectrum begins with a clear visualization of the molecule and the identification of all non-equivalent proton environments.
Caption: A standard workflow from sample preparation to spectral analysis.
Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of the solid this compound into a clean, dry vial. [2][3]2. Solvent Selection & Dissolution: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for carboxylic acids and compounds with N-H protons. Its high polarity aids dissolution, and its ability to form strong hydrogen bonds slows down the exchange rate of the -OH and -NH protons. [4]This often results in sharper signals for these protons compared to spectra run in CDCl₃, sometimes even revealing coupling patterns.
-
-
Filtration: To ensure optimal magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. 4. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape. This step is critical for achieving high resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.
-
Set an appropriate spectral width (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Summary of Predicted Spectral Data
The predicted ¹H NMR data is summarized in the table below for easy reference.
| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| COOH | 10.0 – 13.0 | Broad Singlet (br s) | 1H | Exchangeable with D₂O. Position is concentration-dependent. |
| N-H | 11.0 – 14.0 | Broad Singlet (br s) | 1H | Exchangeable with D₂O. Position is solvent-dependent. |
| H-5 | 7.5 – 8.5 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring. |
| H-1' (Cyclohexyl) | 3.0 – 4.0 | Multiplet (m) | 1H | Methine proton, deshielded by the pyrazole ring. |
| CH₂ (Cyclohexyl) | 1.0 – 2.0 | Multiplet (m) | 10H | Overlapping signals from the 5 methylene groups. |
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by distinct signals from exchangeable, aromatic, and aliphatic protons. The most downfield region contains the broad, exchangeable signals of the carboxylic acid and pyrazole N-H protons, which serve as diagnostic handles confirmed by D₂O exchange. The aromatic region reveals a sharp singlet for the lone pyrazole proton, while the upfield region is dominated by the complex multiplets of the cyclohexyl group. This guide provides a robust framework for both predicting and experimentally acquiring a high-quality spectrum, enabling researchers to confidently verify the structure of this important molecular scaffold.
References
- NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (n.d.).
- Why don't NH2 and OH protons appear in 1H NMR spectra? : r/chemhelp - Reddit. (2015). Reddit.
- Chemical shifts - UCL. (n.d.). University College London.
- Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. (2023). ACD/Labs.
- Exchangeables Protons acquired in different Deuterated Solvents - ACD/Labs. (2009). ACD/Labs.
- One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters - Arkivoc. (n.d.). Arkivoc.
- 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. (n.d.). Canadian Journal of Chemistry.
- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- H NMR Spectroscopy - University Handout. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Chemistry LibreTexts.
- 1H proton nmr spectrum of cyclohexene - Doc Brown's Chemistry. (n.d.).
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. (n.d.). New Journal of Chemistry.
- Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. (n.d.). ResearchGate.
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- NMR Sample Preparation - University of Regina. (n.d.).
- How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? (2014). ResearchGate.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry.
- NMR Sample Preparation - Western University. (n.d.).
- FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).
- C6H12 cyclohexane 1H proton nmr spectrum analysis - Doc Brown's Chemistry. (n.d.).
- One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters - ResearchGate. (2012). ResearchGate.
- NMR Sample Preparation - Chemical Instrumentation Facility, Iowa State University. (n.d.).
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that inform analytical choices. We will explore optimal strategies for sample preparation, liquid chromatography, ionization, and collision-induced dissociation, culminating in a detailed interpretation of the mass spectral data. The protocols and interpretations presented herein are grounded in established scientific literature and best practices for small molecule analysis.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ) belongs to the pyrazole class of heterocyclic compounds.[2] Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of pharmacologically active agents.[3][4] The precise and reliable characterization of these molecules is paramount for drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.
This guide will provide a Senior Application Scientist's perspective on developing a robust LC-MS method for this specific analyte, focusing on the "why" behind the "how" to empower researchers to adapt and troubleshoot their own analytical workflows.
Foundational Strategy: LC-MS Workflow
The analysis of a polar, acidic molecule like this compound necessitates a carefully orchestrated workflow from sample introduction to data interpretation. The logical flow of this process is designed to ensure reproducible separation and sensitive detection.
Caption: High-level LC-MS workflow for analyzing this compound.
Chromatographic Separation: The Key to Unambiguous Detection
Effective chromatographic separation is non-negotiable for accurate mass spectrometric analysis, as it prevents ion suppression and allows for the differentiation of isomers. For a molecule with the polarity of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[5][6]
Experimental Protocol: RP-HPLC
-
Column Selection: A C18 stationary phase is recommended due to its versatility and effectiveness in retaining moderately polar compounds. A standard column dimension of 2.1 mm x 50 mm with 1.8 µm particles offers a good balance of resolution and speed.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of formic acid is critical for two reasons: it protonates the carboxylic acid, enhancing retention on the C18 column, and it provides a source of protons for efficient positive mode ionization.[5][7]
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, though methanol is a viable alternative.
-
-
Gradient Elution: A gradient elution is necessary to ensure the compound is eluted as a sharp peak and to clean the column of any less polar contaminants.
| Parameter | Value | Rationale |
| Column | C18, 1.8 µm, 2.1x50 mm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better retention and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimension. |
| Column Temp. | 40 °C | Improves peak shape and reduces backpressure. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
| Gradient | 5% B to 95% B in 5 min | Ensures elution and column wash. |
Mass Spectrometric Analysis: Unveiling the Molecular Identity
The mass spectrometer provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the intact molecule (precursor ion) and the m/z of its fragments (product ions), which together form a "fingerprint" for structural confirmation.
Ionization: Choosing the Right Tool
Electrospray Ionization (ESI) is the preferred method for polar molecules like carboxylic acids.[3][8] It is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for MS1 analysis. Given the presence of the carboxylic acid and the two nitrogen atoms in the pyrazole ring, the molecule can be analyzed in both positive and negative ion modes.
-
Negative Ion Mode (-ESI): This mode is often highly sensitive for carboxylic acids, which readily deprotonate to form the [M-H]⁻ ion at m/z 193.22.[8]
-
Positive Ion Mode (+ESI): The pyrazole nitrogens can be protonated, forming the [M+H]⁺ ion at m/z 195.24. This mode is also typically very effective.
The choice between positive and negative mode will ultimately depend on which provides the best signal-to-noise ratio and the most structurally informative fragmentation during MS/MS. For this guide, we will focus on the positive ion mode, as it often yields rich fragmentation patterns for nitrogen-containing heterocycles.
MS1 and MS/MS: Precursor and Product Ion Analysis
The analysis proceeds in two stages within a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF):
-
MS1 (Full Scan): The instrument scans a range of m/z values to detect the precursor ion. For our analyte, we would expect a prominent peak at m/z 195.24, corresponding to [C₁₀H₁₅N₂O₂]⁺.
-
MS/MS (Product Ion Scan): The precursor ion (m/z 195.24) is selectively isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID).[9] The resulting fragment ions are then analyzed.
Predicted Fragmentation Pathway
While no definitive published spectrum for this compound is available, we can predict the fragmentation pathway by combining established patterns for carboxylic acids, pyrazoles, and cyclohexyl moieties.[10][11]
Caption: Predicted major fragmentation pathways for protonated this compound.
Interpretation of Key Fragments:
-
m/z 177.23 ([M+H-H₂O]⁺): A characteristic loss for carboxylic acids, where the protonated carboxyl group readily eliminates a molecule of water.[10]
-
m/z 150.24 ([M+H-•COOH]⁺): The loss of the entire carboxyl group as a radical is another common fragmentation route for these compounds.[10]
-
m/z 112.14 ([M+H-•C₆H₁₁]⁺): Cleavage of the bond between the pyrazole ring and the cyclohexyl group, resulting in the loss of a cyclohexyl radical. This leaves the stable protonated pyrazole-4-carboxylic acid structure.
-
m/z 58.12: Subsequent fragmentation of the m/z 112.14 ion could involve the characteristic cleavage of the pyrazole ring, potentially leading to smaller fragments. The fragmentation of the pyrazole core itself often involves complex rearrangements and losses of species like HCN or N₂.[11]
Experimental Protocol: Tandem Mass Spectrometry
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | Good sensitivity for nitrogen heterocycles. |
| Capillary Voltage | 3.5 kV | Optimizes ion formation and transfer. |
| Gas Temp. | 300 °C | Aids in desolvation of ions. |
| Gas Flow | 8 L/min | Facilitates desolvation. |
| MS1 Scan Range | m/z 50-300 | Covers the expected precursor ion. |
| Precursor Ion | m/z 195.24 | The protonated molecule [M+H]⁺. |
| Collision Energy | 10-30 eV (Ramped) | Varying the energy reveals different fragmentation pathways.[8] |
| MS2 Scan Range | m/z 40-200 | Captures the expected product ions. |
Conclusion: A Self-Validating System for Confident Analysis
This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By systematically optimizing the liquid chromatography and mass spectrometry parameters, a researcher can develop a robust and reliable method. The trustworthiness of this protocol lies in its self-validating nature: a stable retention time, a correctly identified precursor ion mass, and a consistent, predictable fragmentation pattern collectively provide unambiguous identification and quantification. The principles and specific parameters detailed herein serve as a robust starting point for any scientist tasked with the analysis of this, or structurally similar, molecules, ensuring data of the highest scientific integrity.
References
-
M. Gamoh, K. Ohta, Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization, Rapid Communications in Mass Spectrometry, [Link]
-
SEC-ESI-MS analysis of the macrocyclic decamer bearing cyclohexyl side..., ResearchGate, [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column, SIELC Technologies, [Link]
-
E. V. L. K. S. L. G. G. Jackson, Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs, West Virginia University, [Link]
-
Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry, PubMed, [Link]
-
Applications of CE-ESI-MS/MS analysis to structural elucidation of methylenecyclohexane ozonolysis products in the particle phase, PubMed, [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles, MDPI, [Link]
-
2025 MassBank Team, MassBank, [Link]
-
Pyrazole-4-carboxylic acid | C4H4N2O2, PubChem, [Link]
-
Collision-induced dissociation, Wikipedia, [Link]
-
Cyclohexylamine | C6H11NH2, PubChem, [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, National Institutes of Health, [Link]
-
Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts, [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices, National Institutes of Health, [Link]
-
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, National Institutes of Health, [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry, ResearchGate, [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples, MDPI, [Link]
-
(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices, ResearchGate, [Link]
-
CID 66846971 | C8H8N4O4, PubChem, [Link]
-
1H-Pyrazole, National Institute of Standards and Technology, [Link]
-
1-cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid, PubChem, [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester, National Institute of Standards and Technology, [Link]
-
Possible fragmentation pathway of compound 38., ResearchGate, [Link]
-
Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage, YouTube, [Link]
Sources
- 1. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum [mdpi.com]
- 2. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 7. Applications of CE-ESI-MS/MS analysis to structural elucidation of methylenecyclohexane ozonolysis products in the particle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FT-IR Spectrum of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Role of Spectroscopic Characterization in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy provides an invaluable, non-destructive method for elucidating the functional groups present within a molecule. This guide offers a detailed examination of the FT-IR spectrum of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, a molecule of interest due to its heterocyclic pyrazole core, a common scaffold in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It will not only present the theoretical underpinnings of the FT-IR analysis of this specific molecule but also provide a practical, field-proven protocol for obtaining a high-quality spectrum. The interpretation of the spectrum will be grounded in established spectroscopic principles and supported by authoritative references.
Theoretical Framework: Understanding Molecular Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds.[1] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making the resulting spectrum a unique "molecular fingerprint".[2]
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[3] Key regions of the spectrum correspond to the vibrations of specific functional groups. For this compound, we are primarily interested in the characteristic vibrations of the carboxylic acid, the pyrazole ring, and the cyclohexyl group.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation.[4] For a solid sample like this compound, the potassium bromide (KBr) pellet method is a widely used and reliable technique.[5]
Step-by-Step Methodology for KBr Pellet Preparation
-
Equipment and Materials:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder. The sample concentration in KBr should be in the range of 0.2% to 1%.[4][12]
-
First, grind the sample in the agate mortar to a fine powder to reduce particle size, which minimizes light scattering.[4]
-
Add the KBr powder to the mortar and gently triturate the mixture to ensure a homogenous dispersion of the sample within the KBr matrix.[7]
-
-
Pellet Formation:
-
Transfer the finely ground mixture into the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
It is good practice to run a background spectrum of a pure KBr pellet to subtract any contributions from the matrix or atmospheric water and CO₂.[5]
-
Experimental Workflow Diagram
Caption: Correlation of functional groups in this compound with their expected FT-IR absorption regions.
Conclusion: A Powerful Tool for Structural Verification
The FT-IR spectrum of this compound is predicted to show a combination of distinct and characteristic absorption bands that confirm the presence of its key functional groups. The very broad O-H stretch, coupled with a strong C=O absorption, is a definitive indicator of the carboxylic acid moiety. The sharp C-H stretching bands below 3000 cm⁻¹ confirm the saturated cyclohexyl ring, while a series of peaks in the fingerprint region will be characteristic of the pyrazole heterocycle. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently use FT-IR spectroscopy to verify the chemical identity and purity of this and similar compounds, a critical step in the drug discovery and development pipeline.
References
-
University of California, Davis. (n.d.). IR: carboxylic acids. LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Data Analysis and Interpretation. Retrieved from [Link]
-
Specac. (n.d.). How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. Retrieved from [Link]
-
Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6638–6653. [Link]
-
Khan Academy. (n.d.). Signal characteristics - shape. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]
-
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
LabManager. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
- Olori, L., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-10.
-
Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Retrieved from [Link]
-
UniTechLink. (2023). FTIR Analysis - Interpret your FTIR data quickly!. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene. Retrieved from [Link]
- Al-Douh, M. H. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Journal of Al-Nahrain University, 15(1), 136-150.
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. Retrieved from [Link]
-
Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 469-475. [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]
-
Sundaraganesan, N., et al. (2009). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 743-750. [Link]
-
ResearchGate. (n.d.). Calculated and measured frequencies of the studied molecules 1-3b in the νS(C=O) region in chloroform and acetonitrile. Retrieved from [Link]
- Wang, Z., et al. (2015). Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles. Molecules, 20(8), 13813-13829.
-
Low, J. N., et al. (2013). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1309–1317. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexane. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). Cyclohexane IR Spectrum Range. Retrieved from [Link]
-
North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
-
MilliporeSigma. (n.d.). This compound sigma-aldrich. Retrieved from [Link]
Sources
- 1. rtilab.com [rtilab.com]
- 2. FTIR Analysis - Interpret your FTIR data quickly! 2023 [unitechlink.com]
- 3. scribd.com [scribd.com]
- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Cyclohexyl pyrazole carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound AldrichCPR 874908-44-8 [sigmaaldrich.com]
- 11. This compound sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 12. eng.uc.edu [eng.uc.edu]
crystal structure of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Structural Chemistry of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid and its Analogs for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural chemistry of pyrazole carboxylic acid derivatives, with a specific focus on this compound. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages data from closely related analogs to infer its likely structural characteristics and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, crystallization, and structural analysis of this important class of compounds. Understanding the three-dimensional arrangement of these molecules is paramount for designing novel therapeutics with enhanced efficacy and specificity.
Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5] The incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring introduces a key functional group capable of forming strong hydrogen bonds and coordinating with biological targets. The addition of a cyclohexyl group at the 3-position provides a lipophilic anchor, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Therefore, this compound represents a molecule of considerable interest for drug design and development.
Synthesis and Crystallization: A Practical Approach
General Synthesis of 3-Substituted Pyrazole-4-carboxylic Acids
The synthesis of 3-substituted-1H-pyrazole-4-carboxylic acids typically proceeds through a cyclocondensation reaction. A common and effective method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5] For the synthesis of this compound, a plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the β-ketoester precursor. The synthesis would likely start from a cyclohexyl-containing precursor, for example, by reacting ethyl cyclohexanecarboxylate with a suitable reagent like ethyl formate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-ketoester.
-
Step 2: Cyclocondensation with Hydrazine. The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction mixture is typically refluxed for several hours to drive the cyclization and formation of the pyrazole ring.
-
Step 3: Saponification. The resulting ethyl ester of the pyrazole carboxylic acid is then saponified using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF or ethanol).
-
Step 4: Acidification and Isolation. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the final product, this compound.
-
Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent system to obtain a high-purity solid.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following are general techniques that can be applied to grow crystals of this compound.
Experimental Protocol: Single Crystal Growth
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents). The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to crystallization.
Inferred Crystal Structure and Intermolecular Interactions
In the absence of a determined crystal structure for this compound, we can draw valuable inferences from the crystal structure of a closely related analog, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid .[6] This molecule shares the key cyclohexyl and carboxylic acid functionalities attached to a pyrazole ring, albeit with a different substitution pattern and an additional methoxyphenyl group.
Analysis of an Analogous Crystal Structure
The crystal structure of 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid reveals several key features that are likely to be conserved in the title compound.[6]
-
Hydrogen-Bonded Dimers: A prominent and highly probable interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[6][7] This is a very common motif for carboxylic acids in the solid state.
-
Conformation of the Cyclohexyl Ring: The cyclohexyl ring is expected to adopt a stable chair conformation.[6] The orientation of this ring relative to the pyrazole ring will be a key determinant of the overall molecular packing.
-
Molecular Packing: The overall packing of the molecules in the crystal lattice will be dictated by a combination of the strong hydrogen bonding from the carboxylic acid dimers and weaker van der Waals interactions involving the cyclohexyl and pyrazole rings.
The crystallographic data for 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₂₀N₂O₃ | [6] |
| Molecular Weight | 300.35 | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a (Å) | 12.0722 (9) | [6] |
| b (Å) | 12.7180 (9) | [6] |
| c (Å) | 11.7739 (8) | [6] |
| β (°) | 118.698 (1) | [6] |
| Volume (ų) | 1585.6 (2) | [6] |
| Z | 4 | [6] |
Visualizing the Expected Intermolecular Interactions
The following diagram, generated using the DOT language, illustrates the anticipated hydrogen-bonding motif for this compound, based on the common dimerization of carboxylic acids.
Caption: Expected hydrogen-bonded dimer formation in this compound.
Implications for Drug Development
The crystal structure of a drug candidate provides critical information that can guide the drug development process:
-
Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can have profound effects on its solubility, dissolution rate, and bioavailability. A thorough understanding of the crystal structure is the first step in identifying and characterizing potential polymorphs.
-
Structure-Activity Relationship (SAR): Knowledge of the three-dimensional arrangement of the molecule in the solid state can provide insights into its preferred conformation. This information is invaluable for computational modeling and for understanding how the molecule interacts with its biological target.
-
Formulation Development: The physicochemical properties of a drug, which are influenced by its crystal structure, are critical for designing stable and effective formulations.
Conclusion and Future Directions
While the definitive remains to be determined, this guide has provided a comprehensive framework for understanding its likely structural characteristics. By synthesizing information from related compounds and outlining established experimental protocols, we have built a robust model for the synthesis, crystallization, and structural analysis of this promising molecule. The next logical step is to perform single-crystal X-ray diffraction on this compound to validate these inferences and provide a precise atomic-level understanding of its structure. This will undoubtedly accelerate the rational design of new and improved pyrazole-based therapeutics.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNRbigtFm7JttaRffZia-NJ8p9glaLwCz4QZfW35N1fI3W0Y_rdGmLOq9emmFYccBwnK--U6ruxEBL6D3PBOlMWMc_xZzIh-uJ0vQDklEzvSYQB7xgoHE-YPmHY8xXd_tX9w7_u5-CIjZ4JYjgXdu_ZVZTK-ntO5O3mjphoK8dN-z7Tl_4795WA3MFSU7MjiM=]
- Aggarwal, N., & Kumar, R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3dYlINwuY0q9LSIZp-GHcCPR44NbxNc8uyIqZUP9RaOS8UlTclAVcan0ZhLnbEJWDD5GTzFzSI1kuhWcoIqH_4ShyewCNXG1tahNwBUKVh2ESUOoseIWHaRM2AkmccCewah3VMJD0bMDf-sc=]
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7UTLoz9m5gY8CjhzXdotSLjf9s4OC6W3EcddUfsh01RnvPkBoQmI645kctJVpHg5gBsdtMCR6aflo19fRM9_w-ayC_Sjrc4J7CO06XyXrX5sN72kl6jMie3nDerFZZxTZzspKug_dgATDYrGRyxFfkDeHIer84EyWazPJtU8WCKuG_5a6PZFC4bTw30EeRFHbVgs_O9OUA5r3fAEi16S4cyl7CUhZJuCj44Rr]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJkbQqlopLA14BTIUz-hkMMYIZV3yD-CMRQ-P8FKv0uOBHvaYm1vVjptkdnWO_uS8LI5t-quuIDcRBuz6wsoQg93EC0baaABWHtMnlnEikSeD3JnvOw_xDThxaj1KtxPo=]
- Bentiss, F., et al. (2023). Synthesis of Pyrazole Compounds by Using Sonication Method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGncv4VUCU1K8T6CFt1d6Z2KHKsWhqkymSzChvCaC8XALkjS4c2xE_RGX8ZdcEdXpgfZfhQl0UrcwhVB5iAgV3L2faIk9TnyMTuikaYjfmQG1wTwiJ0dOMYLoJwN2HBnKgeDnWZvAyfW7r-FOpBy3J7ek4GipPVCVu5YWSaBjo9nbXFLa0CfFNpoD0LjG53tE1y5qJb465w001EHg==]
- Kalluraya, B., et al. (2014). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ1vUzyvQf4d6Rhhnf8U_n5dL4YjurkjvTVfR7osebrs7EY5-tHG7-pY5z-rPl_c7X_8WqYLvbqF0y1qq9FST3IuqNBdbNa3beRUaU3NmoZeRZoeHn6i_h53Yj1Kf1WY6XHs75n-VACguCOdw=]
- Fun, H.-K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv52lMBIbQvThpAAbGWsz-zzK0aFO0TU1HkUusj6m1fA3tnKAru2tG_HefaN67IN2JA7TeyTDkbSZ3rQ0FC4lfXIaJX--5_P3tf2ZYOTOzQgrQJCbGfMoE_I6cEqhSP7-qFgkieCMZ_CNYAoA=]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royal-chem.com [royal-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Organic Solvent Solubility of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to determine the solubility of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid (C₁₀H₁₄N₂O₂), a heterocyclic compound of interest in medicinal chemistry. This document outlines the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and offers guidance on data analysis and interpretation.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the ability to predict and accurately measure the solubility of a compound is paramount.[1][2] For a molecule like this compound, understanding its behavior in various organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.
-
Formulation Development: Designing stable and effective dosage forms, including oral solutions, injectables, and topical preparations.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays to assess efficacy and toxicity.
-
Computational Modeling: Generating accurate experimental data to build and validate predictive solubility models, which can accelerate drug discovery by reducing the need for exhaustive empirical testing.[1][3][4][5]
This guide provides the foundational knowledge and practical steps to systematically evaluate the solubility of this specific pyrazole derivative.
Molecular Structure Analysis and Theoretical Solubility Considerations
The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6][7][8][9] An analysis of the structure of this compound (CAS 874908-44-8) reveals key features that dictate its solubility profile.
Molecular Structure:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system can participate in hydrogen bonding.
-
Carboxylic Acid Group (-COOH): A highly polar functional group that can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O). This group is ionizable, and its protonation state will significantly influence solubility in protic solvents.
-
Cyclohexyl Group (-C₆H₁₁): A nonpolar, bulky aliphatic ring. This group contributes significantly to the lipophilicity (oil-loving nature) of the molecule.
Predicted Solubility Behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the pyrazole ring and the carboxylic acid group. Therefore, moderate to high solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents can act as hydrogen bond acceptors. Good solubility is anticipated, particularly in highly polar solvents like DMSO, which is an excellent solvent for many carboxylic acids.[10]
-
Nonpolar Solvents (e.g., Toluene, Heptane): The large, nonpolar cyclohexyl group will promote interaction with these solvents. However, the highly polar carboxylic acid and pyrazole moieties will disfavor it. Consequently, low solubility is predicted in these solvents. The principle of "like dissolves like" suggests that polar solutes dissolve best in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7][8]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[11] This method, recommended by regulatory bodies like the OECD, involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.[12][13]
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow
The following diagram outlines the validated shake-flask protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
-
Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours. It is best practice to sample at two time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
Phase Separation: Remove the vials from the shaker and let them stand in a temperature-controlled environment for at least one hour to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a chemical-resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Based on the expected solubility, perform an accurate serial dilution of the filtered sample with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[14][15][16][17][18] The concentration is determined by comparing the peak area of the sample to a standard calibration curve.
Data Analysis and Presentation
The solubility is calculated from the HPLC concentration, accounting for the dilution factor.
Calculation: Solubility (mg/mL) = CHPLC (mg/mL) × Dilution Factor
Where:
-
CHPLC is the concentration determined by HPLC.
-
Dilution Factor is the total dilution performed on the filtered supernatant.
For ease of comparison, the results should be compiled into a clear, structured table. Below is an illustrative table with hypothetical data to demonstrate proper presentation.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C.
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | > 100 | > 0.51 |
| Ethanol | 24.5 | 75.8 | 0.39 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | > 1.03 |
| Acetone | 20.7 | 45.2 | 0.23 | |
| Tetrahydrofuran (THF) | 7.6 | 21.5 | 0.11 | |
| Nonpolar | Toluene | 2.4 | 1.8 | 0.009 |
| Heptane | 1.9 | < 0.1 | < 0.0005 |
(Note: Data are for illustrative purposes only and do not represent experimentally verified values.)
Conclusion and Applications
This guide provides a robust framework for the systematic and accurate determination of the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol like the shake-flask method, researchers can generate reliable data crucial for advancing drug development.[1] This information directly supports rational solvent selection for synthesis and purification, enables the design of viable drug formulations, and provides essential data for building predictive computational models.
References
-
How does polarity affect solubility? Homework.Study.com. Available from: [Link]
-
Solubility and Polarity. Available from: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available from: [Link]
-
How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available from: [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available from: [Link]
-
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available from: [Link]
-
ELI5 the polarity of solvents and how it affects solubility. Reddit. Available from: [Link]
-
How Does Solvent Polarity Impact Compound Solubility? YouTube. Available from: [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Available from: [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available from: [Link]
-
1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. LookChem. Available from: [Link]
-
Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein... PubMed. Available from: [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available from: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available from: [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available from: [Link]
-
High-accuracy water solubility determination using logK. KREATiS. Available from: [Link]
-
Pyrazole - Solubility of Things. Available from: [Link]
-
Test No. 105: Water Solubility. OECD. Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 6. homework.study.com [homework.study.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. oecd.org [oecd.org]
- 13. govinfo.gov [govinfo.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. improvedpharma.com [improvedpharma.com]
- 18. researchgate.net [researchgate.net]
stability and storage of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Stability and Storage of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
This compound (C₁₀H₁₄N₂O₂) is a heterocyclic compound featuring a pyrazole ring, a carboxylic acid group, and a cyclohexyl substituent. Its molecular structure dictates its physicochemical properties and, consequently, its stability profile. The pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms, is generally resistant to oxidation and reduction but can undergo electrophilic substitution.[1][2] The carboxylic acid group makes the molecule acidic and susceptible to reactions like decarboxylation under thermal stress, while also influencing its solubility and hygroscopicity. The cyclohexyl group adds lipophilicity to the molecule. Understanding these structural components is fundamental to predicting potential degradation pathways and establishing a robust stability testing program.
This guide provides a comprehensive framework for assessing the stability of this compound, developing stability-indicating analytical methods, and defining optimal storage conditions to ensure its integrity throughout the drug development lifecycle.
Part 1: Intrinsic Stability and Potential Degradation Pathways
The intrinsic stability of an Active Pharmaceutical Ingredient (API) is its susceptibility to chemical change in the absence of external formulation-related factors.[3][4] For this compound, the primary degradation pathways are anticipated to involve hydrolysis, oxidation, photolysis, and thermolysis due to its functional groups.
-
Hydrolytic Degradation : The pyrazole ring itself is relatively stable against hydrolysis.[5] However, as a carboxylic acid, the molecule's solubility and ionization state are pH-dependent, which can influence its reactivity with other species in solution. While the core structure is robust, extreme pH conditions (acidic or basic) at elevated temperatures should be investigated as they can catalyze unforeseen reactions or degradation of impurities.
-
Oxidative Degradation : The pyrazole ring is generally resistant to oxidation.[1] However, the molecule is not entirely inert. The potential for oxidation, particularly under the influence of peroxides or atmospheric oxygen, should be thoroughly evaluated. Oxidative stress can lead to the formation of N-oxides or other oxygenated derivatives.[5]
-
Photodegradation : Many heterocyclic compounds absorb UV radiation, which can lead to photolytic cleavage, rearrangement, or dimerization.[5] The aromatic nature of the pyrazole ring suggests a potential for photosensitivity. Photostability testing, as mandated by ICH guideline Q1B, is crucial to determine if the compound requires protection from light.[6]
-
Thermal Degradation : As a solid, thermal stress can induce decarboxylation of the carboxylic acid group, especially at temperatures approaching the melting point. It can also lead to other polymorphic transformations or the formation of degradation products through various reaction pathways. In solution, elevated temperatures accelerate other degradation processes like hydrolysis and oxidation.[5][6]
The following diagram illustrates the logical workflow for investigating these potential degradation pathways.
Caption: Workflow for Forced Degradation Studies.
Part 2: Stability Testing Protocols
A comprehensive stability program involves both forced degradation studies and long-term stability testing under ICH-prescribed conditions.[4][7]
A. Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and validate the specificity of analytical methods.[3][8] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[6][8]
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6]
-
Control Sample : Dilute the stock solution with the appropriate medium (water, buffer, etc.) to the target concentration and analyze it immediately (t=0). This serves as the baseline.
-
Acid Hydrolysis :
-
Base Hydrolysis :
-
Repeat the process from step 3, using 0.1 M to 1.0 M NaOH instead of HCl.[6]
-
Neutralize the sample with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation :
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[5]
-
Store the solution at room temperature, protected from light.
-
Monitor at various time points.
-
-
Thermal Degradation (Solid State) :
-
Photostability :
-
Expose the solid API and a solution of the API to a light source that provides both cool white fluorescent and near-UV light, according to ICH Q1B guidelines.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Analysis : Analyze all samples using a validated stability-indicating method, typically a reverse-phase HPLC method with UV detection, coupled with mass spectrometry (LC-MS) for peak identification.
B. Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period or shelf life of the API under defined storage conditions.[7][] At least three primary batches should be used to provide representative data.[10]
ICH Recommended Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
| Refrigerated | 5°C ± 3°C | 12 Months |
Table adapted from ICH guidelines.[7][10]
Experimental Protocol: Long-Term Stability Study
-
Protocol Design : Design a stability protocol that specifies the batches to be tested, storage conditions, testing frequency, analytical methods, and acceptance criteria.
-
Packaging : Package the API in containers that are representative of the proposed commercial packaging. The material should be non-reactive and provide adequate protection.
-
Sample Storage : Place the packaged samples into qualified stability chambers set to the conditions outlined in the table above.
-
Testing Frequency : For long-term studies, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7] For accelerated studies, testing is often performed at 0, 3, and 6 months.
-
Analysis : At each time point, pull samples and analyze for appearance, assay, degradation products/impurities, and any other critical quality attributes.
-
Evaluation : Evaluate the data to identify any trends in degradation or changes in quality attributes over time. This data is used to establish the re-test period.[7]
The following diagram outlines the overall process for establishing API stability.
Caption: Overall API Stability Assessment Program.
Part 3: Recommended Storage and Handling
Based on the chemical nature of this compound and general principles for acidic APIs, the following storage and handling guidelines are recommended. These should be refined based on the results of formal stability studies.
Storage Conditions
-
Temperature : Store in a cool, well-ventilated area.[11] Avoid exposure to high temperatures or direct sunlight to minimize the risk of thermal degradation and photolysis.[11] For long-term storage, controlled room temperature (20-25°C) is a common starting point, but stability data may indicate the need for refrigeration (2-8°C).[12]
-
Humidity : Store in a dry environment.[11] Carboxylic acids can be hygroscopic, and moisture can accelerate degradation pathways.[13] The use of desiccants may be appropriate depending on the packaging.
-
Container : Use containers made of corrosion-resistant materials such as glass or high-density polyethylene (HDPE).[11][14] Avoid storing in metal containers, which can be corroded by acids.[15] Containers should be well-sealed to protect from moisture and atmospheric oxygen.[11]
-
Segregation : Store this compound separately from incompatible materials.[16][17]
-
Bases : Keep away from strong bases to prevent acid-base reactions.
-
Oxidizing Agents : Segregate from strong oxidizers to prevent oxidative degradation.[11]
-
Reactive Metals : Avoid contact with reactive metals.
-
Handling Procedures
-
Personal Protective Equipment (PPE) : When handling the compound, use appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Inert Atmosphere : For highly sensitive materials or long-term storage of reference standards, consider blanketing the container with an inert gas like nitrogen or argon to displace oxygen and moisture.
-
Spill Management : Have appropriate spill kits, including a neutralizing agent (such as sodium bicarbonate), readily available.
Conclusion
Establishing the stability and optimal storage conditions for this compound is a critical activity in drug development that ensures the quality, safety, and efficacy of the final product. A scientifically sound approach, grounded in forced degradation studies and long-term stability testing, is required. The insights gained from these studies are essential for elucidating degradation pathways, developing robust analytical methods, and making informed decisions on formulation, packaging, and shelf-life determination.[3][4] By following the principles and protocols outlined in this guide, researchers can build a comprehensive stability profile for this molecule, satisfying both scientific and regulatory requirements.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(2), 52-59. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]
-
Specification for storage and transport of carboxylic acids. (n.d.). Yicai. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Teas, E., & Miller, S. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (2021). Rwanda FDA. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Lovric, M., et al. (2015). Accelerated Stability Assessment Program in API development. ResearchGate. [Link]
-
Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube. [Link]
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]
-
Acid Storage Tank Requirements in the Pharmaceutical Industry. (2025). Storagewithstyle. [Link]
-
Safe Storage. University of California, Santa Cruz. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]
-
Discover the best practices for safely storing acetic acid. (2024). North Industrial Chemicals. [Link]
-
Chemical Compatible Storage. (2016). USDA ARS. [Link]
-
C8H8N4O4. PubChem. [Link]
-
The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. (2013). ResearchGate. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. [Link]
-
Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). ACS Publications. [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025). ResearchGate. [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
-
This compound sigma-aldrich. MilliporeSigma. [Link]
-
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. (2011). National Institutes of Health. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ijcrt.org. [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025). ResearchGate. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rwandafda.gov.rw [rwandafda.gov.rw]
- 8. acdlabs.com [acdlabs.com]
- 10. youtube.com [youtube.com]
- 11. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 12. susupport.com [susupport.com]
- 13. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 14. arvindcorrotech.com [arvindcorrotech.com]
- 15. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 16. ehs.berkeley.edu [ehs.berkeley.edu]
- 17. Chemical Compatible Storage : USDA ARS [ars.usda.gov]
A Theoretical and Computational Scrutiny of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid: A Methodological Guide
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are looking to apply computational chemistry techniques to understand and predict the physicochemical properties, bioactivity, and reactivity of this and similar pyrazole derivatives. Given the limited specific experimental and theoretical data on this particular molecule in publicly available literature, this guide serves as a methodological blueprint, explaining the causality behind the choice of computational experiments and providing self-validating protocols.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1][2] The pyrazole ring acts as a versatile scaffold, and its unique physicochemical properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] this compound, with its combination of a lipophilic cyclohexyl group and a polar carboxylic acid function, presents an interesting candidate for theoretical exploration, potentially targeting a range of biological macromolecules. This guide will walk through the essential in silico techniques to build a comprehensive theoretical profile of this molecule.
Part 1: Molecular and Electronic Structure Elucidation
A foundational step in the theoretical analysis of any molecule is the determination of its most stable three-dimensional conformation and the characterization of its electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost.
Methodology: Geometry Optimization and Electronic Property Calculation
A detailed protocol for performing a DFT-based analysis of this compound is as follows:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView). The empirical formula is C₁₀H₁₄N₂O₂ and the molecular weight is 194.23 g/mol .[4][5]
-
Perform an initial geometry optimization using a computationally less expensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
DFT Calculation Setup:
-
Select a functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.
-
Specify the calculation type as "Geometry Optimization" and "Frequency" to find the minimum energy structure and to confirm it is a true minimum (no imaginary frequencies).
-
Define the solvent environment, if relevant, using a continuum solvation model like the Polarizable Continuum Model (PCM). Water is a common choice for biological systems.
-
-
Execution and Analysis:
-
Run the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
From the output, extract the optimized Cartesian coordinates to visualize the most stable conformation.
-
Analyze the calculated vibrational frequencies to confirm the structure is a true minimum.
-
Extract key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
-
Visualization of the Computational Workflow
Caption: A typical workflow for DFT-based molecular property calculation.
Illustrative Data Presentation
The following table summarizes hypothetical, yet realistic, data that would be obtained from a DFT calculation on this compound.
| Parameter | Illustrative Value | Significance |
| Total Energy | -729.5 Hartree | Thermodynamic stability of the molecule. |
| HOMO Energy | -6.8 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity. |
Part 2: Pharmacological Profile Prediction
With a stable molecular structure, the next logical step is to predict its potential biological activity. This involves identifying potential protein targets and evaluating its drug-like properties.
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, potential targets could include cyclooxygenase (COX) enzymes, given the known anti-inflammatory activity of many pyrazole derivatives.[1]
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1) from the Protein Data Bank.
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Use the DFT-optimized structure of this compound as the ligand.
-
-
Docking Simulation:
-
Define the binding site (active site) on the receptor based on known inhibitor binding poses or using a binding site prediction tool.
-
Perform the docking simulation using software such as AutoDock Vina or Glide. The software will generate multiple binding poses and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
The docking score provides an estimate of the binding free energy.
-
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the success of a drug candidate. These can be predicted using various computational models.
-
Input: The SMILES string or 3D structure of this compound.
-
Prediction: Use online tools or software packages (e.g., SwissADME, pkCSM) to calculate various ADMET-related descriptors.
-
Analysis: Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).
Illustrative Pharmacological Data
| Parameter | Predicted Value | Significance |
| Docking Score (vs. COX-2) | -8.5 kcal/mol | Estimated binding affinity to the target. |
| Lipinski's Rule of Five | 0 violations | Indicates good potential for oral bioavailability. |
| Predicted Aqueous Solubility | Moderately soluble | Affects absorption and distribution. |
| Predicted BBB Permeation | Low | Suggests limited penetration into the central nervous system. |
Part 3: Reactivity and Stability Analysis
Understanding the reactivity of a molecule is essential for predicting its metabolic fate and potential for degradation. The electronic properties derived from DFT calculations provide valuable insights into this.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack.
-
HOMO: Regions with a high density of the HOMO are susceptible to electrophilic attack.
-
LUMO: Regions with a high density of the LUMO are susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
An MEP map visualizes the electrostatic potential on the surface of the molecule. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are indicative of sites for electrophilic and nucleophilic interactions, respectively.
Visualization of Molecular Structure
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR 874908-44-8 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols: Investigating the Biological Activity of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to the development of numerous therapeutic agents with a wide array of biological activities.[3][4][5] Pyrazole derivatives have demonstrated significant potential in oncology, inflammation, infectious diseases, and metabolic disorders.[6][7][8][9] The presence of this scaffold in FDA-approved drugs highlights its importance in medicinal chemistry.[2][10] The compound of interest, 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, combines the established pyrazole core with a lipophilic cyclohexyl group and a carboxylic acid moiety, suggesting a potential for specific biological interactions and a unique pharmacological profile.
These application notes provide a comprehensive guide for investigating the potential biological activities of this compound, with a focus on its potential as an anticancer, anti-inflammatory, and enzyme-inhibiting agent. The protocols outlined below are designed to be adaptable and provide a robust framework for initial screening and mechanistic studies.
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive literature on pyrazole-4-carboxylic acid derivatives, we can hypothesize several potential biological activities for this compound. The cyclohexyl group may enhance binding to hydrophobic pockets within target proteins, while the carboxylic acid can participate in crucial hydrogen bonding interactions.
Potential Anticancer Activity
Numerous pyrazole derivatives have been identified as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1][2][6][11]
-
Hypothesized Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs) or other receptor tyrosine kinases such as Fms-like receptor tyrosine kinase 3 (FLT3).[11] Many pyrazole-based compounds have been shown to arrest the cell cycle and induce apoptosis in cancer cells.[6][12]
Potential Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]
-
Hypothesized Mechanism: Inhibition of pro-inflammatory enzymes or cytokine signaling pathways, such as the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway.[13]
Potential Enzyme Inhibitory Activity
The structural features of this compound make it a candidate for inhibiting various enzymes.
-
Hypothesized Mechanisms:
-
Xanthine Oxidoreductase (XOR) Inhibition: Structurally similar 1-phenyl-pyrazole-4-carboxylic acid derivatives have shown potent XOR inhibitory activity, suggesting a potential role in treating hyperuricemia and gout.[14]
-
Long-chain L-2-hydroxy acid oxidase 2 (Hao2) Inhibition: Pyrazole carboxylic acids have been identified as inhibitors of Hao2, an enzyme linked to blood pressure regulation.[15]
-
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition: Other pyrazole derivatives have demonstrated inhibitory effects on these enzymes.[8]
-
Experimental Protocols
The following section details step-by-step protocols for evaluating the hypothesized biological activities of this compound.
Protocol 1: In Vitro Anticancer Activity Assessment
This protocol describes a general workflow for screening the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
1. Cell Line Selection and Maintenance:
- Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[6][10]
- Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Proliferation Assay:
- Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
- Procedure:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of this compound in the culture medium.
- Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3. Cell Cycle Analysis by Flow Cytometry:
- Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle.
- Procedure:
- Treat cells with the compound at its IC50 concentration for 24 hours.
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- Resuspend the cells in PBS containing RNase A and propidium iodide (PI).
- Analyze the DNA content by flow cytometry.
- Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Workflow for Anticancer Activity Screening
Caption: Workflow for assessing the in vitro anticancer potential.
Protocol 2: Kinase Inhibition Assay
This protocol provides a general method for determining if this compound inhibits specific protein kinases.
1. Kinase Selection:
- Based on the hypothesized mechanism, select relevant kinases such as CDK2, CDK4, or FLT3.[11]
2. In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
- Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction.
- Procedure:
- Set up the kinase reaction in a 96-well plate containing the kinase, its specific substrate, ATP, and varying concentrations of the test compound.
- Incubate the reaction at the optimal temperature for the kinase.
- Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Kinase Inhibition Assay Workflow
Caption: General workflow for in vitro kinase inhibition assays.
Protocol 3: In Vitro Anti-inflammatory Activity Assessment
This protocol outlines a method to screen for anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
- Principle: The Griess reagent detects nitrite, a stable product of NO, in the cell culture supernatant.
- Procedure:
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
- Collect the cell culture supernatant.
- Mix the supernatant with Griess reagent and incubate for 15 minutes.
- Measure the absorbance at 540 nm.
- Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition of NO production.
Data Summary
The following table provides a template for summarizing the potential quantitative data obtained from the described assays.
| Assay | Cell Line/Enzyme | Endpoint | Result (e.g., IC50 in µM) |
| Anticancer Activity | |||
| MTT Proliferation Assay | MCF-7 | IC50 | |
| MTT Proliferation Assay | A549 | IC50 | |
| MTT Proliferation Assay | HCT-116 | IC50 | |
| Kinase Inhibition | |||
| Kinase Assay | CDK2 | IC50 | |
| Kinase Assay | FLT3 | IC50 | |
| Anti-inflammatory Activity | |||
| Griess Assay | RAW 264.7 | IC50 |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols detailed in these application notes provide a foundational framework for elucidating its biological activities. Based on the extensive research on related pyrazole derivatives, this compound warrants investigation for its potential anticancer, anti-inflammatory, and enzyme-inhibiting properties. Further studies, including in vivo models and detailed mechanistic investigations, will be crucial to fully characterize its pharmacological profile and therapeutic potential.
References
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]
-
Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017). PubMed. [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]
-
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). PubMed. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). MDPI. [Link]
-
Current status of pyrazole and its biological activities. (2016). PMC - PubMed Central. [Link]
-
Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (2013). PMC - PubMed Central - NIH. [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2024). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]
-
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. (2011). PMC - NIH. [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. srrjournals.com [srrjournals.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold".[1] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents due to its unique physicochemical properties.[2] The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, such as benzene or imidazole, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2] Its ability to participate in hydrogen bonding as both a donor and an acceptor allows for critical interactions with biological targets.[2] This versatility has led to the successful development of numerous FDA-approved drugs containing the pyrazole core, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[1]
Within this important class of compounds, 3-cyclohexyl-1H-pyrazole-4-carboxylic acid stands out as a particularly valuable intermediate. Its structure combines the planarity and aromaticity of the pyrazole ring with the three-dimensional, lipophilic character of the cyclohexyl group. This combination is particularly advantageous in the design of kinase inhibitors, where the cyclohexyl moiety can effectively probe hydrophobic pockets in the ATP-binding site of the enzyme.[3] The carboxylic acid functional group at the 4-position provides a convenient handle for further chemical modifications, most notably for the formation of amide bonds, a key linkage in many drug molecules.[4] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a key building block in the development of next-generation pharmaceuticals, with a particular focus on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 874908-44-8 | [5] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Appearance | Solid | [6] |
| InChI Key | MOCBJMTUHWKNAQ-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring proton, the methine proton of the cyclohexyl group, and the aliphatic protons of the cyclohexyl ring. The carboxylic acid proton will appear as a broad singlet, often far downfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the cyclohexyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic components.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The exact mass can be used to confirm the elemental composition.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a reliable two-step process, commencing with the condensation of a β-ketoester with hydrazine, followed by the hydrolysis of the resulting pyrazole ester. This approach is widely applicable for the synthesis of substituted pyrazole-4-carboxylic acids.[9][10]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of pyrazole esters from β-ketoesters and hydrazine.[11]
Materials:
-
Ethyl 2-(cyclohexanecarbonyl)-3-oxopropanoate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(cyclohexanecarbonyl)-3-oxopropanoate (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate. This product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the pyrazole ester to the corresponding carboxylic acid.[12]
Materials:
-
Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate or Dichloromethane for extraction
-
Separatory funnel, beakers, and standard laboratory glassware
Procedure:
-
Dissolve the crude ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of THF and water.
-
Add a solution of NaOH or LiOH (2-3 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with aqueous HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Application in Pharmaceutical Synthesis: An Intermediate for IRAK4 Inhibitors
This compound is a key building block for the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response.[1] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, IRAK4 has emerged as a high-priority target for therapeutic intervention.
The general structure of many IRAK4 inhibitors features a central pyrazole core with an amide linkage. This compound provides the pyrazole-4-carboxamide moiety, where the cyclohexyl group can occupy a hydrophobic pocket in the kinase domain of IRAK4, contributing to the potency and selectivity of the inhibitor.
Workflow for the Synthesis of a Pyrazole-based IRAK4 Inhibitor
Caption: General workflow for the synthesis of a pyrazole-based IRAK4 inhibitor.
Protocol 3: Amide Coupling to Synthesize a Pyrazole-based IRAK4 Inhibitor
This protocol describes a general procedure for the amide coupling of this compound with a representative amine, a crucial step in the synthesis of many IRAK4 inhibitors. The choice of coupling reagent and reaction conditions may need to be optimized depending on the specific amine substrate.[13][14]
Materials:
-
This compound
-
Amine-containing coupling partner (e.g., an aminopyridine or similar heterocycle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (using HATU):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing coupling partner (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure pyrazole-based IRAK4 inhibitor.
Conclusion: A Versatile Intermediate for Future Drug Development
This compound is a strategically important building block in medicinal chemistry. Its synthesis is straightforward, and its structure offers a unique combination of features that are highly desirable in modern drug design, particularly for targeting kinase enzymes. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working in drug development. As the quest for more potent and selective therapeutics continues, the utility of well-designed intermediates like this compound will undoubtedly continue to grow, paving the way for the discovery of novel treatments for a wide range of diseases.
References
-
Gowda, J., et al. (2012). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 7), o255–o260. [Link]
-
Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(2), 147-173. [Link]
-
Pawar, S. S., & Shingare, M. S. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 4(8), 133-137. [Link]
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5264-5268. [Link]
-
Vankayala, R., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]
-
Singh, U. P., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]
-
Fun, H. K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o673. [Link]
-
Lokhande, P. D., & Sakate, S. S. (2011). A novel and efficient synthesis of some new 1, 3, 5-trisubstituted pyrazole derivatives and their antimicrobial activity. E-Journal of Chemistry, 8(2), 793-801. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5573-5581. [Link]
-
Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 823-828. [Link]
-
Kelly, P. N., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(7), 829-834. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
-
Fun, H. K., et al. (2011). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o408. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). International Journal of Molecular Sciences, 25(23), 13028. [Link]
-
Fun, H. K., et al. (2011). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o408. [Link]
-
Cetin, A. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1202, 127289. [Link]
Sources
- 1. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chim.it [chim.it]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. isca.me [isca.me]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery
Abstract
The pyrazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This application note focuses on a specific analog, 3-cyclohexyl-1H-pyrazole-4-carboxylic acid , a molecule poised for exploration in drug discovery programs. Drawing upon the extensive literature of related pyrazole derivatives, we postulate that the introduction of a cyclohexyl moiety at the 3-position offers a valuable vector for probing the active sites of various protein kinases, targets implicated in oncology and inflammatory diseases.[3][4][5] This document provides a comprehensive guide for researchers, outlining the scientific rationale, potential therapeutic targets, and detailed experimental protocols to investigate the biological activity of this compound. We present methodologies for its characterization, biochemical kinase inhibition assays, and cell-based functional assays to empower scientists in their drug development endeavors.
Introduction: The Pyrazole Scaffold in Kinase-Driven Pathologies
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and its ability to engage in key hydrogen bonding interactions within enzyme active sites.[6] Pyrazole-containing molecules have been successfully developed as inhibitors for a range of therapeutic targets, with a notable prevalence in the domain of protein kinase inhibition.[3][7] Kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases such as cancer and chronic inflammatory conditions.[7]
The subject of this guide, This compound , combines the established pharmacophoric features of the pyrazole-4-carboxylic acid core with a bulky, lipophilic cyclohexyl group. This structural modification is hypothesized to enhance binding affinity and selectivity for specific kinase targets by occupying hydrophobic pockets adjacent to the ATP-binding site. This application note will focus on a key kinase implicated in inflammatory signaling pathways: Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
The Rationale for Investigating this compound as a Kinase Inhibitor
Our rationale for proposing this compound as a putative kinase inhibitor is built upon the following principles:
-
Established Kinase-Inhibiting Scaffold: The pyrazole-4-carboxylic acid core is a well-documented motif in a multitude of kinase inhibitors.[3]
-
Probing Hydrophobic Pockets: The cyclohexyl group is a classic lipophilic moiety used in drug design to exploit hydrophobic regions within a protein's active site, potentially increasing potency and selectivity.
-
Structural Similarity to Known Inhibitors: The overall architecture of this compound bears resemblance to scaffolds found in patented kinase inhibitors, including those targeting Janus Kinases (JAKs) and Protein Kinase C (PKC).[4][5]
Based on these considerations, we propose a focused investigation of this compound against a panel of kinases implicated in inflammatory and oncogenic signaling.
Postulated Mechanism of Action: Targeting the TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a pivotal serine/threonine kinase that functions as a central node in the signaling cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1.[8][9] Dysregulation of the TAK1 pathway is linked to a variety of inflammatory diseases and cancers.[6][9] We hypothesize that this compound may act as an inhibitor of TAK1, thereby attenuating downstream inflammatory responses.
Figure 1: Proposed Mechanism of Action. this compound is hypothesized to inhibit TAK1, blocking the downstream activation of NF-κB and JNK/p38, leading to a reduction in the transcription of inflammatory cytokines.
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound
The synthesis of pyrazole-4-carboxylic acids can be achieved through several established methods. A common and effective approach involves the condensation of a β-ketoester with hydrazine.
Protocol 3.1.1: Synthesis from Ethyl Cyclohexanecarboxylacetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyclohexanecarboxylacetate (1 equivalent) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system such as ethanol/water.
Characterization of the Synthesized Compound
It is imperative to confirm the identity and purity of the synthesized this compound before proceeding with biological assays.
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrazole ring proton, cyclohexyl protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, cyclohexyl carbons, and the carboxyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₄N₂O₂ (194.23 g/mol ). |
| Purity (HPLC) | >95% purity is recommended for biological screening. |
Biochemical Kinase Inhibition Assay: TAK1
This protocol describes an in vitro assay to determine the direct inhibitory activity of this compound against the TAK1 kinase. The ADP-Glo™ Kinase Assay is a robust luminescent assay that measures the amount of ADP produced during the kinase reaction.[1][6][10]
Protocol 3.3.1: TAK1 Kinase Assay using ADP-Glo™
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Prepare a solution of recombinant human TAK1/TAB1 enzyme in kinase buffer.
-
Prepare a substrate/ATP mix containing myelin basic protein (MBP) as a substrate and ATP at a concentration close to its Km for TAK1.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the TAK1/TAB1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Workflow for the TAK1 Kinase Inhibition Assay. A step-by-step overview of the ADP-Glo™ based biochemical assay.
Cell-Based Functional Assay: Inhibition of Cytokine Production
To assess the activity of this compound in a cellular context, we will measure its ability to inhibit the production of inflammatory cytokines in response to a TLR agonist. This assay evaluates the compound's cell permeability and its efficacy in blocking the TAK1 signaling pathway within a biological system.
Protocol 3.4.1: LPS-Induced TNF-α Production in THP-1 Monocytes
-
Cell Culture: Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to activate the TLR4/TAK1 pathway. Include an unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The following tables provide a template for presenting the data obtained from the proposed experiments.
Table 1: Biochemical Potency of this compound against TAK1
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | TAK1 | Experimental Value |
| Positive Control (e.g., 5Z-7-Oxozeaenol) | TAK1 | Experimental Value |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Stimulant | Measured Endpoint | IC₅₀ (nM) |
| This compound | THP-1 | LPS | TNF-α Production | Experimental Value |
| Positive Control | THP-1 | LPS | TNF-α Production | Experimental Value |
A potent IC₅₀ value in the biochemical assay, coupled with a corresponding low IC₅₀ in the cell-based assay, would strongly support the hypothesis that this compound is a cell-permeable inhibitor of the TAK1 signaling pathway.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial investigation of This compound as a potential kinase inhibitor for applications in drug discovery. The provided protocols offer a starting point for researchers to synthesize, characterize, and evaluate the biological activity of this promising scaffold. Positive results from these initial studies would warrant further investigation, including:
-
Kinome Profiling: To assess the selectivity of the compound against a broader panel of kinases.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in animal models of inflammation or cancer.
The exploration of novel chemical matter is the driving force of drug discovery. We believe that this compound represents a valuable starting point for the development of new therapeutics targeting kinase-driven diseases.
References
-
Reaction Biology. TAK1 Kinase Assay. [Link]
-
ResearchGate. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. [Link]
-
BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]
- Google Patents. PYRAZOLE DERIVATIVES AS TNIK, IKKe AND TBK1 INHIBITOR AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
-
BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. [Link]
-
TG Therapeutics. IRAK4 AACR Poster final. [Link]
- Google Patents. Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors.
-
PubMed Central. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells. [Link]
- Google Patents.
- Google Patents. 3,4-diarylpyrazoles as protein kinase inhibitors.
-
Google Patents. (12) United States Patent. [Link]
-
Google Patents. 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. [Link]
- Google Patents. 6-(4-hydroxy-phenyl)
Sources
- 1. promega.jp [promega.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors - Google Patents [patents.google.com]
- 5. US8846712B2 - 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 6. TAK1-TAB1 Kinase Enzyme System [worldwide.promega.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Knorr Synthesis of Pyrazole Derivatives
Introduction: The Enduring Relevance of the Knorr Pyrazole Synthesis
First described in 1883 by Ludwig Knorr, the synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazines remains a cornerstone of heterocyclic chemistry.[1][2] This remarkably versatile and straightforward reaction provides access to the pyrazole nucleus, a key pharmacophore found in a wide array of biologically active compounds.[3] Its significance is highlighted by its use in the synthesis of prominent pharmaceuticals such as the anti-inflammatory drug Celecoxib and the neuroprotective agent Edaravone.[2][4]
These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the Knorr synthesis, provide detailed, field-tested protocols, and address common challenges to empower you to successfully leverage this powerful reaction in your work.
Mechanistic Insights: A Tale of Two Carbonyls
The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[3][5] The mechanism initiates with the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[1][3]
A crucial aspect of the Knorr synthesis, especially when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial condensation can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[6][7] The outcome is often dictated by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions like pH.[1][8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as robust starting points and may require optimization for different substrates and scales.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the solvent-free synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl acetoacetate | 130.14 | 1.30 g (1.27 mL) | 10 |
| Phenylhydrazine | 108.14 | 1.08 g (1.0 mL) | 10 |
| Diethyl ether | 74.12 | ~10 mL | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Caution: The initial mixing can be exothermic.[9]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[2] The mixture will turn into a syrup.
-
Isolation: After 1 hour, remove the heat source and allow the resulting syrup to cool in an ice bath.[1]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[1][9]
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[1]
Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone from a β-Ketoester
This protocol outlines the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, employing a solvent and an acid catalyst.[3][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl benzoylacetate | 192.21 | 577 mg (0.54 mL) | 3 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 300 mg (0.3 mL) | 6 |
| 1-Propanol | 60.10 | 3 mL | - |
| Glacial Acetic Acid | 60.05 | 3 drops | Catalytic |
| Water | 18.02 | ~20 mL | - |
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1][10]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][10]
-
Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3][10]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[3][10]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[3][10]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Side reactions; Product loss during work-up or purification. | Extend reaction time or increase temperature. Ensure anhydrous conditions if necessary. Optimize crystallization/recrystallization solvent and technique.[9] |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Alter reaction conditions (pH, temperature, solvent) to favor one isomer.[8] Purification by column chromatography or recrystallization may be necessary to separate isomers. |
| Reaction Discoloration (Yellow/Red) | Impurities in starting materials, particularly the hydrazine derivative.[11] | Use freshly distilled or high-purity hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate discoloration.[11] |
| Oily Product/Failure to Crystallize | Presence of impurities; Inappropriate solvent for crystallization. | Purify the crude product by column chromatography before attempting crystallization. Screen different solvents for crystallization; sometimes a solvent/anti-solvent system is effective.[9] |
Safety Precautions: Handling Hydrazine Derivatives
Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[10][12]
-
Toxicity: Hydrazine can be absorbed through the skin and is a suspected carcinogen.[12][13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[14]
-
Flammability: Mixtures of hydrazine vapor in air are flammable.[12] Avoid all sources of ignition.
-
Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[12][15] Store away from incompatible materials.
-
Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous waste.[14]
Modern Variations and Applications
The classical Knorr synthesis has been adapted and refined over the years. Modern variations include the use of microwave irradiation to accelerate the reaction and the development of "one-pot" procedures that combine the formation of the 1,3-dicarbonyl intermediate with the subsequent cyclization.[6][16] Furthermore, the Knorr synthesis has been ingeniously applied in the field of chemical biology for the facile generation of peptide thioester surrogates for use in native chemical ligation.[8]
Conclusion
The Knorr synthesis of pyrazoles is a testament to the enduring power of classical organic reactions. Its simplicity, versatility, and the biological significance of its products ensure its continued relevance in modern chemical research and drug development. By understanding the underlying mechanism, adhering to robust protocols, and being mindful of the associated safety considerations, researchers can effectively harness this reaction to create a diverse range of valuable pyrazole derivatives.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Bousdira, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(1), 134. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6449. Available at: [Link]
- Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2482-2489. Available at: [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11645–11649. Available at: [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone - Supplementary Material. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Retrieved from [Link]
-
ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(2), 221-237. Available at: [Link]
-
Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. reddit.com [reddit.com]
- 12. arxada.com [arxada.com]
- 13. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid via Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents.[1][2][3] The pyrazole scaffold is present in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5] The synthesis of novel pyrazole analogues, such as 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, is of significant interest as it provides a key building block for the development of new chemical entities with potentially enhanced biological activity and favorable pharmacokinetic profiles.[6]
This document provides a detailed guide to the synthesis of this compound, focusing on the robust and widely applicable cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis.[7][8][9] We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and offer expert insights into the critical parameters of the synthesis.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring system.[7][10] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][11][12] For the synthesis of this compound, a suitable β-ketoester precursor is required. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10]
The overall reaction is as follows:
The resulting ester is then hydrolyzed to the final carboxylic acid product.
The mechanism involves the initial reaction of the more reactive ketone carbonyl of the β-ketoester with hydrazine to form a hydrazone. The remaining nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion. This is followed by the elimination of water and ethanol to form the stable, aromatic pyrazole ring.
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the pyrazole ester via cyclocondensation, and the subsequent hydrolysis to the carboxylic acid.
Part A: Synthesis of Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
| Ethyl 2-formyl-3-cyclohexyl-3-oxopropanoate | 240.28 | 20 | 4.81 | - |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 22 | - | ~1.1 |
| Glacial Acetic Acid | 60.05 | catalytic | - | ~0.5 |
| Ethanol (absolute) | 46.07 | - | - | 50 |
| Ethyl acetate | 88.11 | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-cyclohexyl-3-oxopropanoate (20 mmol, 4.81 g) and absolute ethanol (50 mL).
-
Addition of Reagents: Stir the mixture to dissolve the β-ketoester. Add a catalytic amount of glacial acetic acid (approximately 0.5 mL). Slowly add hydrazine hydrate (22 mmol, ~1.1 mL) dropwise to the solution at room temperature. The addition of hydrazine is often exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate.
Part B: Hydrolysis to this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
| Crude Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate | 222.28 | ~20 | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | 40 | 1.60 | - |
| Ethanol | 46.07 | - | - | 30 |
| Water | 18.02 | - | - | 30 |
| Hydrochloric Acid (HCl), concentrated | 36.46 | - | - | As needed |
Procedure:
-
Saponification: To the crude pyrazole ester in a round-bottom flask, add a solution of sodium hydroxide (40 mmol, 1.60 g) in a mixture of ethanol (30 mL) and water (30 mL).
-
Reaction: Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 6. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Knorr Pyrazole Synthesis [drugfuture.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Strategic Derivatization of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid for Drug Discovery
Preamble: The Strategic Value of the Pyrazole Scaffold
The 3-cyclohexyl-1H-pyrazole-4-carboxylic acid moiety is a highly valued building block in modern medicinal chemistry. The pyrazole core is a staple in numerous pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] Its derivatives are integral to the development of blockbuster drugs, highlighting the scaffold's privileged status in drug design.[1][5] The derivatization of the carboxylic acid group at the 4-position is a critical step in creating libraries of novel compounds for high-throughput screening and lead optimization. This guide provides an in-depth analysis and detailed protocols for the two most common and effective derivatization pathways: amide bond formation and esterification.
Core Mechanistic Principles: Activating the Carboxyl Group
The direct reaction of a carboxylic acid with an amine or alcohol is generally inefficient. The process requires activation of the carboxyl group to facilitate nucleophilic attack. Understanding the mechanisms behind this activation is paramount for selecting the appropriate synthetic strategy and ensuring high-yield, high-purity outcomes.
Amide Bond Formation: The Peptide Coupling Approach
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[6] The process involves the activation of the carboxylic acid to create a more reactive species that is susceptible to nucleophilic attack by an amine.
-
Carbodiimide-Mediated Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable and may rearrange into an unreactive N-acylurea byproduct.
-
The Role of Additives: To mitigate side reactions and prevent racemization (if chiral centers are present), additives such as Hydroxybenzotriazole (HOBt) are introduced. HOBt traps the O-acylisourea intermediate to form a more stable and reactive HOBt active ester, which then efficiently reacts with the amine.[7]
-
Uronium-Based Reagents: For more challenging couplings, such as with sterically hindered substrates, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. These reagents form highly reactive active esters that drive the reaction to completion.[7]
-
Base Catalysis: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential to neutralize the acidic species formed during the reaction and to deprotonate the amine salt, thereby facilitating the coupling process.[7]
Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[8][9]
-
Mechanism: The reaction proceeds through a series of equilibrium steps.[9] First, the acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing the electrophilicity of the carbonyl carbon.[8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[8][9]
-
Driving the Equilibrium: Since the reaction is reversible, Le Châtelier's principle is applied to drive the reaction toward the product. This is typically achieved by using the alcohol as the solvent (a large excess) or by removing the water byproduct through azeotropic distillation or the use of a dehydrating agent.[8]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of N-Benzyl-3-cyclohexyl-1H-pyrazole-4-carboxamide
This protocol details a standard amide coupling using EDC and HOBt.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount |
| This compound | 194.23 | 1.0 | 194 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (121 µL) |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 162 mg |
| DIPEA | 129.25 | 2.5 | 323 mg (425 µL) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Saturated aq. NaHCO₃ | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Procedure:
-
Reactant Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (194 mg, 1.0 mmol). Dissolve it in anhydrous DMF (5 mL).
-
Addition of Coupling Agents: Add HOBt (162 mg, 1.2 mmol) and EDC·HCl (230 mg, 1.2 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for forming the HOBt active ester.
-
Amine and Base Addition: Add benzylamine (121 µL, 1.1 mmol) followed by the dropwise addition of DIPEA (425 µL, 2.5 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and extract with DCM (3 x 30 mL).
-
Aqueous Wash: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). The NaHCO₃ wash removes unreacted HOBt and any remaining carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate
This protocol follows the Fischer-Speier esterification method.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount |
| This compound | 194.23 | 1.0 | 1.94 g |
| Ethanol (Absolute) | 46.07 | Solvent | 25 mL |
| Sulfuric Acid (Concentrated) | 98.08 | Catalyst | 0.5 mL |
| Saturated aq. NaHCO₃ | - | - | As needed |
| Diethyl Ether | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Step-by-Step Procedure:
-
Reactant Suspension: To a 50 mL round-bottom flask, add this compound (1.94 g, 10.0 mmol) and absolute ethanol (25 mL).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring. Caution: This addition is exothermic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 8-16 hours).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture over 50 g of crushed ice in a beaker. Carefully neutralize the solution by adding saturated aq. NaHCO₃ portion-wise until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purify further via silica gel chromatography (e.g., 10-30% Ethyl Acetate in Hexanes).
-
Characterization: Confirm the structure and purity of the ethyl ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Workflow & Data Visualization
The derivatization process follows a logical and systematic workflow, ensuring reproducibility and high-quality results.
Conclusion and Outlook
The protocols described herein provide robust and validated methods for the derivatization of this compound. Amide coupling and Fischer esterification are foundational reactions that enable the rapid generation of diverse chemical libraries. The choice between these methods depends on the desired functional group, the stability of the substrates, and the scale of the synthesis. By carefully controlling reaction conditions and applying rigorous purification and characterization techniques, researchers can confidently synthesize novel pyrazole derivatives poised for biological evaluation in the quest for next-generation therapeutics.
References
- Benchchem. (n.d.). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.
-
Asma, A., Kalluraya, B., Yathirajan, H. S., Rathore, R. S., & Glidewell, C. (2019). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 856–862. Available at: [Link]
-
Gawande, P. V., & Baseer, M. A. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 4(8), 118-124. Retrieved from [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
Ahmad, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 379. Available at: [Link]
- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
-
Abhi Publication. (n.d.). Therapeutic Activities of Pyrazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. Available at: [Link]
-
OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. Available at: [Link]
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. abhipublications.org [abhipublications.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
Document ID: AN-PZ-260106
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of a specific derivative, 3-cyclohexyl-1H-pyrazole-4-carboxylic acid . While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a 3-substituted pyrazole with a 4-carboxylic acid group—suggest significant potential in several therapeutic areas. This guide synthesizes established synthetic methodologies and biological evaluation protocols for analogous compounds to provide a robust framework for investigating this molecule. We present a plausible, multi-step synthetic protocol and detailed, field-proven methodologies for evaluating its efficacy as an anti-inflammatory, anticancer, and anti-mycobacterial agent.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural unit is found in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various compounds with anticancer and antimicrobial properties.[1][2] The pyrazole ring can act as a bioisostere for other aromatic systems, offering advantages in physicochemical properties such as solubility and metabolic stability.[3] The carboxylic acid moiety at the 4-position is a key functional group, often involved in critical binding interactions with biological targets.[4] The cyclohexyl group at the 3-position introduces lipophilicity, which can influence cell permeability and interactions with hydrophobic pockets in target proteins.
Synthesis of this compound
Synthetic Workflow Overview
The proposed synthesis follows a three-step sequence:
-
Claisen Condensation: Formation of a β-ketoester from cyclohexanecarboxylate and ethyl acetate.
-
Knorr Pyrazole Synthesis: Cyclocondensation of the β-ketoester with a formylating agent and hydrazine.
-
Saponification: Hydrolysis of the resulting pyrazole ester to the final carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Protocol 2.2.1: Synthesis of Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for Knorr pyrazole synthesis.[6]
-
Rationale: This two-part step first creates an enamine from the β-ketoester, which then readily undergoes cyclization with hydrazine to form the stable aromatic pyrazole ring. Acetic acid serves as a catalyst for the condensation reaction.
-
Materials:
-
Ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Toluene
-
-
Procedure:
-
Dissolve ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq) in toluene.
-
Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 2-4 hours, monitoring the formation of the enamine intermediate by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the toluene and excess DMF-DMA under reduced pressure.
-
Dissolve the crude enamine intermediate in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.1 eq) at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
-
Protocol 2.2.2: Saponification to this compound
-
Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard and efficient method to obtain the corresponding carboxylic acid. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.
-
Materials:
-
Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH (2.0-3.0 eq) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under vacuum.
-
Application Note I: Anti-Inflammatory Activity
3.1. Background and Rationale
A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, most notably through the inhibition of cyclooxygenase (COX) enzymes.[2] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The structural features of this compound are consistent with those of known COX inhibitors, making this a primary area for investigation.
3.2. Proposed Target and Mechanism of Action
The primary hypothesized targets are the COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal as it is primarily involved in inflammation, while COX-1 has homeostatic functions in the gastrointestinal tract and platelets.
Caption: Inhibition of prostaglandin synthesis via COX enzyme blockade.
3.3. Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common colorimetric or fluorescent assay to determine the IC50 values of a test compound against COX-1 and COX-2.[7]
-
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase reaction utilizes the product of the cyclooxygenase reaction (PGG2) and a chromogenic substrate to produce a colored or fluorescent product. Inhibition of the cyclooxygenase activity reduces the amount of PGG2 available, thus decreasing the signal.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) dissolved in DMSO
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in assay buffer. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Add the test compound dilutions or controls to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Add the colorimetric/fluorometric probe to each well.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately measure the absorbance or fluorescence kinetically for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Data Presentation and Interpretation:
| Compound | Target | IC50 (µM) [Representative Data] | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | To be determined | To be determined |
| COX-2 | To be determined | ||
| Indomethacin (Control) | COX-1 | ~0.1 | ~0.01 |
| COX-2 | ~10 | ||
| Celecoxib (Control) | COX-1 | ~15 | >150 |
| COX-2 | <0.1 |
A high selectivity index (>>1) indicates selective inhibition of COX-2, which is a desirable outcome for developing safer anti-inflammatory drugs.
Application Note II: Anticancer Activity
4.1. Background and Rationale
Pyrazole derivatives have been extensively investigated as anticancer agents, with some acting as kinase inhibitors or inducers of apoptosis.[8] Another important target for pyrazole-based compounds is the molecular chaperone Heat Shock Protein 90 (Hsp90).[9] Hsp90 is crucial for the stability and function of numerous client proteins that are essential for tumor growth and survival, making it an attractive target for cancer therapy.
4.2. Proposed Target and Mechanism of Action
The primary hypothesized target is the ATP-binding pocket in the N-terminal domain of Hsp90. Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins, such as HER2, C-RAF, and CDK4. This results in the simultaneous blockade of multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition leading to client protein degradation.
4.3. Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This is a fundamental assay to determine the anti-proliferative effect of the compound on cancer cell lines.[10][11]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer or DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
4.4. Protocol 2: Hsp90 Inhibition Assay (ATPase Activity)
This biochemical assay directly measures the inhibition of Hsp90's ATPase activity.[12]
-
Principle: This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method uses a malachite green-based reagent that forms a colored complex with free phosphate.
-
Materials:
-
Recombinant human Hsp90α
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
Test compound dissolved in DMSO
-
Positive control (e.g., 17-AAG)
-
Malachite green reagent
-
96-well plate
-
-
Procedure:
-
Add assay buffer, Hsp90α, and serial dilutions of the test compound or control to the wells of a 96-well plate.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a set time (e.g., 90 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at ~620 nm.
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released and determine the percent inhibition and IC50 value.
-
Application Note III: Anti-Mycobacterial Activity
5.1. Background and Rationale
The emergence of drug-resistant tuberculosis (DR-TB) necessitates the discovery of new chemical entities with novel mechanisms of action.[1] Pyrazole derivatives have been identified as potential anti-mycobacterial agents. For instance, a nitroso-containing pyrazole derivative was found to be active against non-replicating Mycobacterium tuberculosis and synergistic with the first-line drug isoniazid.[1]
5.2. Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of mycobacteria.[13]
-
Principle: The assay involves exposing the bacteria to a range of concentrations of the test compound in a liquid or solid medium and observing for growth inhibition after an incubation period. The Microplate Alamar Blue Assay (MABA) is a common and efficient method.
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
96-well microplates
-
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of the test compound in 7H9 broth.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Add the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
After incubation, add Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
-
Data Presentation and Interpretation:
| Compound | Target Strain | MIC (µg/mL) [Representative Data] |
| This compound | M. tuberculosis H37Rv | To be determined |
| Isoniazid (Control) | M. tuberculosis H37Rv | 0.025 - 0.05 |
| Rifampicin (Control) | M. tuberculosis H37Rv | 0.05 - 0.1 |
A low MIC value indicates potent anti-mycobacterial activity. Compounds with MIC values in the low µg/mL range are considered promising for further development.
Conclusion
This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, primarily the Knorr pyrazole synthesis. Based on the extensive literature on analogous compounds, this molecule holds significant potential as an anti-inflammatory, anticancer, or anti-mycobacterial agent. The protocols detailed in this guide provide a comprehensive framework for the synthesis and biological evaluation of this compound, enabling researchers to systematically investigate its therapeutic potential. The successful application of these methods will contribute valuable data to the field and may lead to the development of novel therapeutic leads.
References
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Çetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]
-
Chahal, P., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
-
Arora, G., et al. (2021). NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Merck Index. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Alshabani, L. A., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Bassyouni, F. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. International Journal of Nanomedicine. Retrieved from [Link]
-
ResearchGate. (n.d.). results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. Retrieved from [Link]
-
McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of resorcinylic isoxazole/pyrazole HSP90 inhibitors.... Retrieved from [Link]
-
Kamal, A. M., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. ACS Omega. Retrieved from [Link]
-
Mayer, M. P., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved from [Link]
Sources
- 1. NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00155A [pubs.rsc.org]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Traditional NSAIDs
Inflammation is a fundamental protective response of the immune system to infection or injury. However, when this process becomes chronic and dysregulated, it drives the pathophysiology of numerous debilitating diseases, including rheumatoid arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen have been the cornerstone of treatment. Their mechanism, however, involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 is the primary mediator of inflammatory prostaglandins, COX-1 plays a crucial role in protecting the gastric mucosa.[3][4] This non-selectivity is the root cause of the significant gastrointestinal side effects associated with long-term NSAID use.[5][6]
This challenge has propelled the exploration of novel heterocyclic scaffolds capable of selective COX-2 inhibition. Among these, the pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[6][7] The landmark development of Celecoxib, a diaryl-substituted pyrazole, validated this approach, offering potent anti-inflammatory effects with a significantly improved gastrointestinal safety profile.[3][8] This guide provides an in-depth framework for researchers engaged in the discovery and development of novel pyrazole carboxylic acid derivatives, outlining the core mechanisms of action and providing detailed, field-proven protocols for their preclinical evaluation.
Core Mechanisms of Action: Targeting the Inflammatory Cascade
The anti-inflammatory efficacy of pyrazole carboxylic acid derivatives is primarily attributed to their ability to selectively inhibit the COX-2 enzyme, although other mechanisms can contribute to their overall pharmacological profile.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The central mechanism for this class of compounds is the selective blockade of the COX-2 enzyme.[4]
-
Arachidonic Acid Cascade: In response to inflammatory stimuli, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins (e.g., PGE₂) that mediate pain, swelling, and fever.[9][10]
-
The Isoform Distinction: COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastric mucosal integrity and platelet function.[3] In contrast, COX-2 is typically absent in resting cells but is rapidly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[3][4]
-
Structural Basis for Selectivity: The active site of COX-2 is slightly larger and possesses a hydrophilic side pocket that is absent in COX-1. Pyrazole derivatives, like Celecoxib, feature a polar sulfonamide side chain that binds to this specific side pocket, allowing them to selectively inhibit COX-2 while sparing COX-1 at therapeutic concentrations.[3][4] This selectivity is the key to mitigating the gastrointestinal toxicity common to non-selective NSAIDs.[4]
Ancillary Anti-Inflammatory Mechanisms
While COX-2 inhibition is paramount, a comprehensive evaluation should consider other potential targets that contribute to the anti-inflammatory profile:
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives may exhibit dual inhibitory activity against both COX and LOX pathways, the latter of which is responsible for producing pro-inflammatory leukotrienes.[5][6]
-
Cytokine Modulation: Potent derivatives can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells.[6][11]
-
NF-κB Pathway Suppression: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Some compounds may exert their effects by inhibiting this critical signaling pathway.[6]
-
iNOS Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammatory pathology. Inhibition of iNOS is another potential mechanism for pyrazole derivatives.[12]
Part I: In Vitro Evaluation Protocols
In vitro assays are the foundational step in drug discovery, offering a rapid, cost-effective, and high-throughput method for initial screening and mechanism-of-action studies.[5]
Protocol 1: COX-1/COX-2 Isoform Selectivity Assay
Causality: This enzymatic assay is the most direct method to quantify a compound's potency against COX-1 and COX-2 and to determine its selectivity index (SI). A high SI is a strong predictor of reduced gastrointestinal side effects.
Methodology:
-
Preparation of Reagents:
-
Enzymes: Recombinant human COX-1 and ovine or human COX-2.
-
Buffer: 100 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: Glutathione, hematin, and hydroquinone in buffer.
-
Substrate: Arachidonic Acid in buffer.
-
Test Compounds: Serially dilute pyrazole derivatives in DMSO. Final DMSO concentration in the assay should be <1%.
-
Reference Compounds: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of buffer, 10 µL of cofactor solution, and 10 µL of the diluted enzyme (COX-1 or COX-2).
-
Add 10 µL of the serially diluted test compound or reference compound.
-
Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate.
-
Incubate at 37°C for exactly 5 minutes.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound A | 45.5 | 0.25 | 182 |
| Celecoxib | 40.8 | 0.28 | 146 |
| Indomethacin | 0.5 | 1.5 | 0.33 |
A higher SI value indicates greater selectivity for COX-2.
Protocol 2: Cytokine Release in LPS-Stimulated Macrophages
Causality: This cell-based assay provides a more physiologically relevant context than a purified enzyme assay. It assesses the compound's ability to suppress the production of key inflammatory signaling molecules (cytokines) in immune cells, providing a broader view of its anti-inflammatory potential.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
The next day, carefully remove the culture medium.
-
Add fresh medium containing various concentrations of the pyrazole test compounds or the vehicle control (DMSO).
-
Incubate the plate for 1-2 hours. This pre-incubation step allows the compound to enter the cells.
-
Add Lipopolysaccharide (LPS) from E. coli to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.[14]
-
Incubate the plate for an additional 18-24 hours.[15]
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plate at 400g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.
-
% Inhibition = [1 - (Cytokine_treated / Cytokine_vehicle)] * 100
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Data Presentation:
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 1.0 | 48.9 ± 3.5 | 42.1 ± 4.0 |
| 10.0 | 85.4 ± 4.1 | 79.8 ± 3.7 |
| IC₅₀ (µM) | 1.1 | 1.5 |
Part II: In Vivo Efficacy Models
In vivo studies are critical to confirm the anti-inflammatory activity observed in vitro and to evaluate the compound's overall efficacy and safety in a complex biological system.[1][16]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Causality: This is the gold-standard model for evaluating acute anti-inflammatory activity.[17] Carrageenan, a phlogistic agent, induces a reproducible and biphasic inflammatory response.[18] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[17] Inhibition of the late phase is characteristic of NSAIDs and selective COX-2 inhibitors.
Methodology:
-
Animals and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (180-200 g).
-
Acclimatize animals for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water.[18]
-
-
Experimental Groups (n=6-8 animals per group):
-
Group I (Vehicle Control): Receives the vehicle only (e.g., 0.5% Carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard drug like Indomethacin (10 mg/kg, p.o.) or Celecoxib (20 mg/kg, p.o.).[17]
-
Group III, IV, V... (Test Groups): Receive the pyrazole test compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight prior to the experiment but allow access to water.
-
One hour before inducing inflammation, administer the respective compounds (vehicle, positive control, or test compound) via oral gavage (p.o.).[17]
-
At T=0, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Immediately after the initial measurement, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar surface of the same paw.[19][20]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the Increase in Paw Volume (Edema) for each animal at each time point: Edema = Vₜ - V₀ .
-
Calculate the Percentage Inhibition of Edema at each time point for the treated groups relative to the vehicle control group:
-
% Inhibition = [1 - (Edema_treated / Edema_control)] * 100
-
Data Presentation (Example at 4-hour time point):
| Group | Dose (mg/kg) | Increase in Paw Volume (mL) | Inhibition of Edema (%) |
| Vehicle Control | -- | 0.85 ± 0.07 | -- |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| Test Compound A | 30 | 0.31 ± 0.06 | 63.5 |
*p < 0.05 compared to Vehicle Control.
Conclusion and Future Perspectives
The pyrazole carboxylic acid scaffold remains a highly valuable starting point for the development of potent and selective anti-inflammatory agents. The protocols detailed herein provide a robust, multi-tiered approach to systematically evaluate novel derivatives, from direct enzyme inhibition and cell-based activity to preclinical efficacy in an acute inflammation model. By understanding the causality behind each protocol, researchers can generate reliable, reproducible data to guide lead optimization. Future research will likely focus on creating multi-target derivatives (e.g., dual COX/5-LOX inhibitors) to achieve broader anti-inflammatory coverage and further refining structures to enhance safety profiles, particularly concerning cardiovascular risks, thereby advancing the therapeutic potential of this important chemical class.[6]
References
-
Celecoxib.
-
Celebrex (Celecoxib) Pharmacology.
-
Celecoxib.
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
-
Carrageenan Induced Paw Edema (Rat, Mouse).
-
Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
-
What is the mechanism of Celecoxib?
-
Celecoxib: Mechanism of Action & Structure.
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
-
Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
-
2.2. Carrageenan-Induced Paw Edema.
-
Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
-
Carrageenan induced Paw Edema Model.
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
Pyrazole as an anti-inflammatory scaffold.
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
-
Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.
-
Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology.
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
-
Immune Cell Stimulation via LPS Protocol.
-
Immune Cell Stimulation via LPS Protocol.
-
LPS-induced cytokine production in vivo.
-
Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE.
-
Guidelines from PBMC isolation to cytokine assay optimisation.
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. journalajrb.com [journalajrb.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 19. inotiv.com [inotiv.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes & Protocols: A Guide to the Antimicrobial Screening of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel 3-cyclohexyl-1H-pyrazole-4-carboxylic acid analogs. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial properties.[1][2][3][4] This guide details the scientific rationale and step-by-step protocols for evaluating the antibacterial and antifungal efficacy of this specific chemical series. We will cover essential preliminary screening methods, including the Kirby-Bauer disk diffusion assay, and quantitative assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6]
Introduction: The Rationale for Screening Pyrazole Analogs
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[7] Pyrazole-containing compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][8][9][10][11] The structural versatility of the pyrazole ring allows for extensive modification to optimize potency and pharmacokinetic properties.[4][10]
The this compound core represents a strategic design. The bulky, lipophilic cyclohexyl group at the C3 position can enhance membrane interaction, while the carboxylic acid moiety at C4 can influence solubility and potential target binding. This guide provides the foundational methodologies to systematically evaluate the antimicrobial potential of analogs built upon this core structure.
Preliminary Qualitative Screening: The Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary assay to qualitatively assess the antimicrobial activity of a compound.[12] The principle is based on the diffusion of the test compound from an impregnated paper disk through an agar medium inoculated with a specific microorganism.[12][13] An effective antimicrobial agent will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[14][15]
Causality Behind Experimental Choices
-
Medium Selection: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[12][13] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal interaction with the antimicrobial agents being tested.
-
Inoculum Standardization: The bacterial concentration must be standardized to ensure reproducibility. A 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, is universally used for this purpose.[15]
-
Disk Placement: Proper placement and contact of the disk with the agar are crucial for uniform diffusion of the compound.[13][14] Disks should not be moved once placed, as diffusion begins immediately.[13]
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol: Disk Diffusion
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline (0.85%) to match the turbidity of a 0.5 McFarland standard.[15]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[12]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12][16]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
-
Disk Application:
-
Prepare sterile 6 mm paper disks impregnated with a known concentration of each this compound analog. A stock solution of the analog in a suitable solvent (e.g., DMSO) should be prepared, and a specific volume (e.g., 20 µL) applied to each disk. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar.[14][16]
-
Space the disks to prevent overlapping of inhibition zones (at least 24 mm from center to center).[13] Include a positive control (a known antibiotic) and a negative control (a disk with solvent only).
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
Quantitative Analysis: Broth Microdilution for MIC Determination
To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standardized and efficient technique for this purpose, providing quantitative results that are crucial for structure-activity relationship (SAR) studies.[5][17]
Causality Behind Experimental Choices
-
Two-Fold Serial Dilutions: This method creates a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.
-
Use of 96-Well Plates: Microtiter plates allow for the simultaneous testing of multiple compounds and concentrations in a small volume, making the assay high-throughput and cost-effective.[17]
-
Controls are Essential:
-
Growth Control (No Compound): Confirms that the bacteria can grow in the test medium.
-
Sterility Control (No Bacteria): Confirms that the medium and plate are not contaminated.
-
Quality Control Strains: Using reference strains with known MIC values (e.g., from ATCC) validates the accuracy and reproducibility of the entire test system.[17]
-
Experimental Workflow: Broth Microdilution for MIC
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. asm.org [asm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes & Protocols for Evaluating the Anticancer Potential of Substituted Pyrazole Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, with a significant number of compounds demonstrating potent anticancer activity.[1][2] This guide provides a comprehensive overview of the mechanisms of action, synthesis considerations, and detailed experimental protocols for the preclinical evaluation of substituted pyrazole compounds. We offer field-proven insights into cytotoxicity screening, cell cycle analysis, apoptosis induction, and in vivo efficacy studies to empower researchers in the discovery and development of novel pyrazole-based cancer therapeutics.
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its versatile chemical properties and broad spectrum of pharmacological activities.[1][3] In oncology, pyrazole derivatives have emerged as highly promising therapeutic agents, with several compounds advancing to clinical trials and receiving FDA approval, such as Crizotinib (lung cancer), Axitinib (renal cancer), and Ruxolitinib (blood cancer).[4]
The efficacy of these compounds stems from their ability to be chemically modified at various positions, allowing for the fine-tuning of their steric and electronic properties to achieve high affinity and selectivity for a diverse range of cancer-specific molecular targets.[3][5] This structural versatility enables pyrazole derivatives to interfere with multiple hallmark capabilities of cancer, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and induction of angiogenesis.[6] This document serves as a technical guide for researchers to systematically synthesize and evaluate the anticancer potential of novel substituted pyrazole compounds.
Core Mechanisms of Anticancer Action
Substituted pyrazoles exert their anticancer effects by interacting with a variety of critical intracellular targets. Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting experimental data. Many derivatives function as kinase inhibitors, while others interfere with cytoskeletal dynamics or DNA integrity.[3][5]
Key molecular targets include:
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression and are frequently dysregulated in cancer. Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.[6][7][8]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, pyrazoles can block angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[3][6]
-
Tubulin Polymerization: Some pyrazole compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton induces mitotic arrest (G2/M phase) and subsequent apoptotic cell death.[3][9][10]
-
PI3K/Akt and MAPK/ERK Signaling Pathways: These are crucial pathways that regulate cell survival, proliferation, and growth. Pyrazole-based inhibitors can effectively block these pathways, curbing tumor progression.[6][11]
Below is a diagram illustrating the primary signaling pathways targeted by anticancer pyrazole compounds.
Caption: Key anticancer mechanisms of substituted pyrazole compounds.
Application Note: Synthesis and In Vitro Screening Workflow
A systematic approach to evaluating novel pyrazole derivatives begins with efficient synthesis and proceeds through a tiered in vitro screening process to identify promising lead compounds.
Synthesis Considerations
The synthesis of pyrazole libraries is well-established. One-pot multicomponent reactions are frequently employed for efficiency.[7] Modern techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve yields, making them ideal for generating a diverse library of compounds for screening.[7][12] Characterization of final products using NMR, IR, and mass spectrometry is essential to confirm structural integrity before biological evaluation.[13]
In Vitro Evaluation Workflow
The primary goal of in vitro evaluation is to determine a compound's cytotoxicity, identify its mechanism of action, and establish a preliminary therapeutic window. A logical workflow ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for the in vitro screening of pyrazole compounds.
Protocol 3.2.1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HCT-116) and a normal cell line (e.g., BEAS-2B)[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[7]
-
96-well flat-bottom sterile microplates
-
Substituted pyrazole compounds dissolved in DMSO (stock solution)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[16][17] Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls (medium only).[16]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][17] Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes.[16][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3.2.2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Principle: This flow cytometry-based method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[18] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for differentiation of cell cycle phases. Treatment with RNase is crucial to prevent PI from binding to double-stranded RNA.[18]
Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[20]
-
RNase A solution (e.g., 100 µg/mL in PBS)[20]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells (including supernatant for apoptotic cells) and wash twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[19]
-
Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to prevent clumping.[18][19]
-
Incubation: Fix the cells for at least 30 minutes on ice.[20] (Note: Cells can be stored in ethanol at -20°C for several weeks).[18]
-
Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS to remove the ethanol.[19][20]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate for at least 30 minutes at room temperature to degrade RNA.[20]
-
PI Staining: Add the PI staining solution to the cells.[19] Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use a dot plot of pulse area versus pulse height or width to gate out doublets and aggregates.[19][20] Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3.2.3: Apoptosis Detection via Annexin V & PI Staining
Principle: This dual-staining flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these exposed residues.[21] Propidium Iodide (PI) is a membrane-impermeable DNA dye used as a viability marker. It can only enter cells that have lost membrane integrity, characteristic of late apoptotic and necrotic cells.[21][22]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Induce apoptosis in your target cells using the pyrazole compound. Collect all cells, including those in the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).[21]
-
Washing: Wash the cells twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[21]
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[21]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Cytotoxicity of Exemplar Pyrazole Compounds
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. Summarizing cytotoxicity data in a clear format facilitates the identification of key structural motifs that enhance anticancer activity.
| Compound ID | Substituents (Example) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4-chlorobenzyl | HeLa | 4.94 | [1] |
| Compound B | Dichloro-substituents | MDA-MB-231 | 29.8 | [6] |
| Compound C | Thiophen-2-yl, Phenylamino | Renal, Ovarian, Melanoma | Potent Activity | [13] |
| Compound D | 4-bromophenyl | HCT-116 | 3.6 | [23] |
| Compound E | Indole-pyrazole hybrid | HepG2 | 6.1 | [8] |
| Compound F | Pyrazolo[4,3-c]pyridine | MCF-7 | 1.937 (µg/mL) | [3] |
| Compound G | Coumarin-pyrazole hybrid | A549 | 13.5 | [4] |
Note: This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison of IC50 values should be done with caution unless experiments were performed under identical conditions.
Application Note: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a complex biological system. The subcutaneous xenograft model is a standard and robust method for initial in vivo testing.[24]
In Vivo Experimental Workflow
Caption: Workflow for assessing in vivo efficacy using a xenograft model.
Protocol 5.2: Subcutaneous Xenograft Tumor Model
Principle: This protocol involves implanting human cancer cells into immunocompromised mice (e.g., athymic nude or NSG mice) where they can proliferate and form a solid tumor.[24][25] This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism.
Materials:
-
6-8 week old female immunocompromised mice (e.g., BALB/c nude)[25]
-
Human cancer cell line of interest, cultured to 80-90% confluency
-
Sterile PBS and Matrigel® (optional, can improve tumor take-rate)[25]
-
Sterile syringes (1 mL) and needles (27-gauge)[25]
-
Anesthetic (e.g., isoflurane)
-
Digital calipers for tumor measurement[25]
-
Test compound formulated in an appropriate vehicle
Procedure:
-
Cell Preparation:
-
Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the health of the animals daily.
-
Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor size 2-3 times per week with digital calipers.[25]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[25]
-
When average tumor volume reaches a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control (vehicle) groups.
-
-
Compound Administration and Monitoring:
-
Administer the pyrazole compound and vehicle according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[25]
-
-
Study Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a maximum allowable size, or after a fixed duration.
-
At the endpoint, euthanize the mice, and carefully excise the tumors.
-
Tumor weight and volume can be recorded. Portions of the tumor can be fixed in formalin for histology or snap-frozen for molecular analysis (e.g., Western blot, PCR).
-
Conclusion and Future Directions
Substituted pyrazoles are a versatile and highly promising class of compounds for the development of novel anticancer agents. The systematic application of the protocols outlined in this guide—from cytotoxicity screening to in vivo efficacy studies—provides a robust framework for identifying and characterizing lead candidates. Future research will likely focus on developing pyrazole derivatives with improved selectivity for cancer-specific targets, overcoming drug resistance mechanisms, and creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties to achieve synergistic anticancer effects.[8][23]
References
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). BenchChem.
- Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
- DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center.
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2024). Novelty Journals.
- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.). Taylor & Francis Online.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). London Research Institute.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- Apoptosis Protocols. (n.d.). University of South Florida Health.
- Application Notes and Protocols for Apoptosis Detection by Flow Cytometry. (n.d.). BenchChem.
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Apoptosis Protocols. (n.d.). Thermo Fisher Scientific.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances.
- Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022). Anticancer Agents in Medicinal Chemistry.
- Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals.
- Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. (n.d.). BenchChem.
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT). (n.d.). BenchChem.
- Xenograft Tumor Model Protocol. (2005). Bio-protocol.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
- Reported examples of pyrazoles as anticancer agents with different mechanisms of action. (2023). ResearchGate.
- The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. (n.d.). PMC.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- In vivo tumor models. (n.d.). Stanford Medicine.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (n.d.). PubMed Central.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- XTT Proliferation Assay Protocol. (n.d.). Trevigen.
- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments.
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis Online.
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid as a Cyclooxygenase (COX) Inhibitor
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (PGs).[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed in most tissues and plays a vital role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[1][5] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines, mitogens, and endotoxins.[1][3][4] This induction of COX-2 leads to the production of prostaglandins that mediate pain, fever, and inflammation.[6][7]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[8] However, traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2.[9] The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and bleeding.[1][10] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.[11]
The pyrazole scaffold is a key structural feature in several selective COX-2 inhibitors, including the well-known drug Celecoxib.[10][12][13] The structure of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid suggests its potential as a selective COX-2 inhibitor, warranting a thorough investigation of its inhibitory activity and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound.
The Structural Basis for COX-2 Selectivity
The selectivity of certain NSAIDs for COX-2 over COX-1 is rooted in key structural differences in the active sites of these two enzyme isoforms.[8] The active site of COX-2 is approximately 20% larger and more accommodating than that of COX-1.[8] A critical difference is the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2.[8] This substitution creates a hydrophilic side pocket adjacent to the main active site channel in COX-2, which is absent in COX-1.[8][9]
Selective COX-2 inhibitors, often possessing bulky side groups, can bind to this additional side pocket, leading to a higher affinity for COX-2.[9] For instance, the sulfonamide side chain of Celecoxib binds to this hydrophilic region.[6] The cyclohexyl group on the pyrazole ring of this compound may similarly fit into this side pocket, conferring selectivity for COX-2.
Experimental Characterization of this compound
A systematic evaluation of a potential COX inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. The following protocols are designed to provide a comprehensive pharmacological profile of this compound.
Part 1: In Vitro Characterization
The initial phase of characterization focuses on direct enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2.
This protocol outlines a colorimetric method to determine the IC50 values of this compound for ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
This compound (test compound)
-
Celecoxib (positive control for COX-2 selectivity)
-
Indomethacin (non-selective control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of the appropriate enzyme (COX-1 or COX-2)
-
10 µL of the test compound dilution or control. For 100% initial activity wells, add 10 µL of the solvent.
-
-
Incubate the plate for 5 minutes at 25°C.
-
-
Initiation of Reaction:
-
To each well, add 20 µL of the TMPD solution.
-
Add 20 µL of arachidonic acid solution to initiate the reaction.
-
-
Data Acquisition:
-
Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome and Interpretation:
The IC50 values will quantify the potency of this compound against both COX isoforms. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2).[15] A high SI value signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.07 | ~214 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: In Vivo Evaluation
Following promising in vitro results, in vivo studies are essential to assess the anti-inflammatory and analgesic efficacy of the compound in a physiological setting.
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[13][16]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin or Celecoxib)
-
Test groups (different doses of this compound)
-
-
-
Compound Administration:
-
Administer the test compound or vehicle orally via gavage one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V is the mean increase in paw volume.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Expected Outcome and Interpretation:
A significant reduction in paw edema in the groups treated with this compound compared to the vehicle control group will indicate its in vivo anti-inflammatory activity. The dose-response relationship can also be established.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway and the point of inhibition.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential selective COX-2 inhibitor. Positive results from these studies, particularly a high in vitro selectivity index and significant in vivo anti-inflammatory activity, would provide strong evidence for its therapeutic potential.
Further investigations should include:
-
Ex vivo assays: To confirm COX selectivity in a more physiologically relevant system.[17]
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicology studies: To assess the safety profile, including gastrointestinal and cardiovascular effects.
-
Mechanism of action studies: To further elucidate the binding interactions with the COX-2 enzyme through techniques like molecular docking.[13]
The development of novel, selective COX-2 inhibitors remains an important goal in medicinal chemistry. A thorough and systematic evaluation, as described herein, is crucial for identifying promising candidates for the treatment of inflammatory diseases.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.net. [Link]
-
Celecoxib. (2023, November 26). In Wikipedia. [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. ResearchGate. [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
-
Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (1996). Semantic Scholar. [Link]
-
Di Gennaro, A., & Sbraccia, M. (1998). Structural basis for selective inhibition of COX-2 by nimesulide. PubMed. [Link]
-
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 131–144). Humana Press. [Link]
-
El-Sayed, M. A. A., El-Gamal, K. M., Al-Ghorab, A. H., & El-Gazzar, M. G. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(28), 19340-19361. [Link]
-
Kumar, V., Kumar, S., Singh, J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3527–3543. [Link]
-
Riendeau, D., Percival, M. D., Brideau, C., et al. (2001). In Vivo Assays for COX-2. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors. (2025). ResearchGate. [Link]
-
Ballo, M., Sanogo, R., Guissou, B., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-40. [Link]
-
results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. (n.d.). ResearchGate. [Link]
-
Wang, X., He, H., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035–1054. [Link]
-
Warner, T. D., & Mitchell, J. A. (1998). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. General Pharmacology: The Vascular System, 31(5), 737–742. [Link]
-
El-Gazzar, M. G., El-Enany, M. M., & El-Sayed, M. A. A. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263–273. [Link]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 8. brieflands.com [brieflands.com]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays with 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
Introduction: Unveiling the Inhibitory Potential of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, often as potent enzyme inhibitors.[1] this compound, with its distinct chemical features, represents a promising candidate for drug discovery efforts.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as a potential enzyme inhibitor. We will delve into the theoretical and practical aspects of various enzyme inhibition assays, from initial screening to detailed mechanistic studies.
For the purpose of this application note, we will consider a hypothetical enzyme, "TargetKinase X," a serine/threonine kinase implicated in an inflammatory disease pathway. The protocols outlined herein are designed to be adaptable to other enzyme classes with appropriate modifications to substrates and buffer conditions.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| CAS Number | 874908-44-8 | |
| Physical Form | Solid | |
| Purity | ≥95.0% | [2] |
I. Initial Screening: Determining Inhibitory Activity and Potency (IC₅₀)
The first step in characterizing a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3][4] A robust and high-throughput compatible assay is essential for this initial screening phase.
A. In Vitro Kinase Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the activity of TargetKinase X and the inhibitory effect of this compound. The assay measures the amount of ADP produced, which is proportional to the kinase activity.
Principle: The kinase reaction transfers the gamma-phosphate from ATP to a peptide substrate. The ADP formed is then converted back to ATP in a coupled enzyme reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.
Workflow for IC₅₀ Determination
Caption: Workflow for an Isothermal Titration Calorimetry Experiment.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified TargetKinase X extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical and low (<1%) in both the enzyme and inhibitor solutions.
-
Degas both solutions immediately before the experiment.
-
-
ITC Measurement:
-
Load the enzyme solution (e.g., 10-50 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-500 µM, typically 10-20 times the enzyme concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the enzyme solution, allowing the system to return to baseline between injections.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
C. Surface Plasmon Resonance (SPR): Real-Time Kinetics
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. [5][6]This allows for the real-time determination of association (kₐ or kₒₙ) and dissociation (k₋ or kₒff) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated. [5][7][8][9] Detailed Protocol:
-
Chip Preparation:
-
Immobilize purified TargetKinase X onto a suitable sensor chip (e.g., CM5 chip via amine coupling). A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the enzyme.
-
-
SPR Measurement:
-
Inject a series of concentrations of this compound in running buffer over both the enzyme and reference flow cells.
-
Monitor the binding (association phase) and subsequent dissociation in running buffer alone (dissociation phase) in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the enzyme flow cell data to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, k₋, and K₋.
-
III. Cellular Assays: Confirming Target Engagement in a Biological Context
In vitro assays are essential, but it is crucial to confirm that the inhibitor can engage its target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [10][11][12][13]
A. Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ). [10][14]CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. An increase in the amount of soluble protein at higher temperatures in the presence of the inhibitor indicates target engagement. [11][14] CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells expressing TargetKinase X to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and wash the cells to remove excess inhibitor.
-
Resuspend the cells in a suitable buffer and aliquot into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Protein Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble TargetKinase X by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble TargetKinase X (relative to the unheated control) against the temperature for both the vehicle- and inhibitor-treated samples.
-
Determine the melting temperature (Tₘ) for each condition and calculate the thermal shift (ΔTₘ). A positive ΔTₘ indicates stabilization and target engagement.
-
IV. Summary and Concluding Remarks
This application note provides a comprehensive framework for the in-depth characterization of this compound as a potential enzyme inhibitor. By systematically progressing from initial IC₅₀ determination to detailed mechanistic studies and cellular target engagement, researchers can build a robust data package to support the advancement of this compound in drug discovery pipelines. The methodologies described herein, including colorimetric kinase assays, ITC, SPR, and CETSA, represent the current standards in the field and provide a multi-faceted approach to understanding the inhibitor's interaction with its target. The successful application of these protocols will provide critical insights into the therapeutic potential of this compound and guide future optimization efforts.
References
-
Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]
-
Duff, M. R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826. [Link]
-
Di Trani, J., et al. (2018). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 90(7), 4565-4572. [Link]
-
Wang, Z., et al. (2007). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. Langmuir, 23(12), 6746-6753. [Link]
-
Assay Genie. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. [Link]
-
Duff, M. R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Moodle@Units. [Link]
-
van der Plas, M.-J., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Sinko, P. J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(3), 853-865. [Link]
-
Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]
-
Ferreira, A. A. P., et al. (2010). Investigation of enzyme reaction by surface plasmon resonance (SPR) technique. Journal of Molecular Recognition, 23(5), 456-462. [Link]
-
Oreate. (2023, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]
-
Drug Hunter. (2023, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
MyAssays. (2022, October 15). Enzyme Kinetic Analysis with MyAssays Desktop [Video]. YouTube. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1854-1863. [Link]
-
MyAssays. (n.d.). Kinetics Data Analysis - Enzyme Kinetics. MyAssays. [Link]
-
Cytiva. (2023, June 18). What is surface plasmon resonance (SPR)?. Cytiva. [Link]
-
Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Wikipedia. (2023, October 27). Cellular thermal shift assay. Wikipedia. [Link]
-
CETSA. (n.d.). CETSA. CETSA. [Link]
-
Lounnas, V., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics [Video]. YouTube. [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1293. [Link]
-
Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Strelow, J. M., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
PubChem. (n.d.). CID 66846971 | C8H8N4O4. PubChem. [Link]
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5152. [Link]
-
BindingDB. (n.d.). BindingDB PrimarySearch_ki. BindingDB. [Link]
-
Efremenko, E. N., et al. (2019). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 7(4), 58. [Link]
-
Elguero, J., et al. (2019). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Molecules, 24(15), 2795. [Link]
-
Fun, H.-K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. [Link]
-
Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(3), 252-276. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. clyte.tech [clyte.tech]
- 4. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that often involves the cyclization of a β-ketoester equivalent with a hydrazine source. A common and effective route is the reaction of ethyl 2-(cyclohexanecarbonyl)-3-oxobutanoate with hydrazine hydrate, followed by hydrolysis of the resulting ester. This method, while robust, can present several challenges that may lead to suboptimal yields and purity. This guide will address these potential issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during the synthesis. Each issue is presented with a probable cause and a step-by-step solution.
Issue 1: Low Yield of the Pyrazole Intermediate
Question: I'm consistently getting a low yield of the ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate intermediate. What are the likely causes and how can I improve it?
Answer: A low yield at this stage often points to incomplete reaction, side reactions, or issues with the work-up and purification. Let's break down the possibilities:
-
Incomplete Reaction: The condensation reaction between the diketone and hydrazine requires optimal conditions to proceed to completion.
-
pH Control: The reaction is often acid-catalyzed. A small amount of a weak acid, like acetic acid, can facilitate the reaction. However, strongly acidic conditions can lead to the degradation of reactants.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion. While heating can increase the reaction rate, excessive heat can promote side reactions. Refluxing in a suitable solvent like ethanol is a common practice.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Polar protic solvents like ethanol are commonly used. However, for certain substrates, aprotic dipolar solvents might offer better results.[1][2]
-
-
Side Reactions: The formation of regioisomers is a common side reaction in pyrazole synthesis.[3]
-
Regioisomer Formation: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can potentially yield two different pyrazole regioisomers. While the desired 3-cyclohexyl isomer is generally favored due to steric hindrance, the formation of the 5-cyclohexyl isomer can occur. Careful purification by column chromatography is essential to separate these isomers.
-
Hydrazone Formation: Incomplete cyclization can leave unreacted hydrazone intermediates. Ensuring adequate reaction time and optimal temperature can help drive the reaction to completion.
-
-
Work-up and Purification: Product loss during extraction and purification is a frequent cause of low yield.
-
Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate. Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.
-
Purification: Column chromatography is often necessary to purify the pyrazole ester.[4] Careful selection of the solvent system (e.g., a mixture of ethyl acetate and petroleum ether) is critical for good separation.[4]
-
Issue 2: Difficulty in Hydrolyzing the Ester
Question: I am struggling to hydrolyze the ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate to the final carboxylic acid. The reaction is either incomplete or I'm seeing decomposition. What should I do?
Answer: Ester hydrolysis, while a standard procedure, can be tricky with heterocyclic compounds. Here are the key factors to consider:
-
Choice of Base and Solvent:
-
Standard Conditions: The most common method is saponification using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol (e.g., ethanol or methanol).[5]
-
Optimizing Conditions: If the reaction is sluggish, increasing the concentration of the base or raising the reaction temperature can help. However, be cautious as harsh conditions can lead to decarboxylation or other side reactions. Monitoring the reaction by TLC is essential.
-
-
Reaction Time: Hydrolysis of sterically hindered esters or esters on electron-rich heterocyclic rings can be slow. Ensure the reaction is running for an adequate duration. An overnight reaction at a moderate temperature is often a good starting point.
-
Work-up Procedure:
-
Acidification: After the hydrolysis is complete (as indicated by TLC), the reaction mixture must be carefully acidified to precipitate the carboxylic acid. Add the acid (e.g., HCl) slowly while cooling the mixture in an ice bath to control the exotherm.
-
Product Isolation: The precipitated carboxylic acid can then be collected by filtration, washed with cold water to remove any inorganic salts, and dried.
-
Issue 3: Impure Final Product
Question: My final this compound product is impure, even after recrystallization. What are the potential impurities and how can I remove them?
Answer: Impurities in the final product can originate from the starting materials, side reactions, or incomplete reactions.
-
Potential Impurities:
-
Unreacted Starting Material: Incomplete hydrolysis will leave the ethyl ester in your final product.
-
Regioisomer: As mentioned earlier, the 5-cyclohexyl regioisomer might be carried through the synthesis.
-
Salts: Inorganic salts from the work-up can be a common impurity if the product is not washed thoroughly.
-
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid organic compounds. Choosing the right solvent or solvent system is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can use an acid-base extraction to purify it. Dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its sodium salt. The organic layer containing neutral impurities can be discarded. Then, re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
Column Chromatography: If recrystallization and acid-base extraction are not sufficient, column chromatography can be used for purification. However, running a column on a carboxylic acid can be challenging due to streaking. It is often better to perform chromatography on the ester intermediate before hydrolysis.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this pyrazole synthesis?
A1: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic condensation reaction. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3] The regioselectivity is determined by which carbonyl group of the diketone is initially attacked by the hydrazine.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, several other methods exist for pyrazole synthesis. One notable alternative is the Vilsmeier-Haack reaction.[6][7] This reaction can be used to formylate a suitable precursor, which can then be converted to the desired carboxylic acid. Another approach involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1][2]
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The chemical shifts, integration, and coupling patterns will confirm the connectivity of the atoms in your molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point Analysis: A sharp melting point is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests a high degree of purity.
Q4: What safety precautions should I take during this synthesis?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrazine hydrate is toxic and corrosive, so handle it with extreme care. The organic solvents used are flammable. Avoid open flames and use a heating mantle for heating.
IV. Experimental Workflow & Data
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield issues.
Typical Reaction Parameters
| Parameter | Step 1: Pyrazole Formation | Step 2: Hydrolysis |
| Solvent | Ethanol | Ethanol/Water |
| Reagents | Hydrazine Hydrate, Acetic Acid (cat.) | Sodium Hydroxide |
| Temperature | Reflux (~78 °C) | Reflux (~80-90 °C) |
| Typical Time | 4-8 hours | 6-12 hours |
| Work-up | Extraction with Ethyl Acetate | Acidification and Filtration |
| Purification | Column Chromatography | Recrystallization |
V. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
Method for purifying pyrazoles. Google Patents.
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Semantic Scholar. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC - PubMed Central - NIH. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. ResearchGate. [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Mechanism of Hantzsch synthesis of Pyrrole. YouTube. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Knorr Pyrazole Synthesis: A Technical Support Center for Researchers
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we address common and uncommon challenges encountered during the synthesis, providing in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying reaction mechanisms. Our goal is to empower you to optimize your synthetic outcomes, minimize side reactions, and efficiently purify your target pyrazole compounds.
I. Understanding the Knorr Pyrazole Synthesis: Core Principles
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental reaction in heterocyclic chemistry. It involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically under acidic conditions, to yield a pyrazole.[1][2] The reaction's robustness and the ready availability of starting materials make it a popular choice for constructing the pyrazole core, a prevalent scaffold in pharmaceuticals and agrochemicals.
The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.[3]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
While seemingly straightforward, the reaction is susceptible to several side reactions that can impact yield, purity, and even the identity of the final product. This guide will dissect these challenges and provide practical solutions.
II. Troubleshooting Guide: Navigating Common Side Reactions
This section is formatted as a series of questions and answers to directly address the most frequent issues encountered during the Knorr pyrazole synthesis.
A. The Predominant Challenge: Formation of Regioisomers
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?
This is the most common side reaction in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[4] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomers, which can be challenging to separate.
Understanding the Causality: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Electronic Effects: The more electrophilic carbonyl carbon is generally favored for the initial nucleophilic attack by the hydrazine. Electron-withdrawing groups on the dicarbonyl can activate a nearby carbonyl group.
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered carbonyl group.
-
Reaction Conditions: pH is a critical determinant. Under acidic conditions, the reaction mechanism can be altered, sometimes leading to a reversal of regioselectivity compared to neutral conditions.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| pH Control | For many substrates, acidic conditions (e.g., using a catalytic amount of acetic or sulfuric acid) favor the formation of one regioisomer. Conversely, neutral or slightly basic conditions may favor the other. A systematic pH screen is recommended. | Acid catalysis can modulate the nucleophilicity of the two nitrogen atoms of the hydrazine and the electrophilicity of the carbonyl carbons, thereby influencing the initial point of attack.[5] |
| Solvent Choice | The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the stability of the intermediates, thereby affecting regioselectivity. Protic solvents like ethanol are common, but exploring aprotic solvents may be beneficial. | The solvent can influence the conformation of the reactants and intermediates, impacting the accessibility of the carbonyl groups. |
| Temperature | Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. | At higher temperatures, the reaction may proceed under thermodynamic control, potentially leading to a mixture of isomers. |
| Choice of Hydrazine | If possible, using a symmetrical hydrazine will circumvent the issue of regioselectivity. | Symmetrical hydrazines have only one reactive nitrogen, eliminating the possibility of forming regioisomers. |
Purification of Regioisomers:
If a mixture of regioisomers is unavoidable, purification is necessary.
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers. A careful screening of solvent systems using thin-layer chromatography (TLC) is crucial to achieve good separation.
-
Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an effective, scalable purification method.[6]
Caption: Competing pathways leading to regioisomer formation.
B. Formation of Pyrazolone Tautomers with β-Ketoesters
Q2: I used a β-ketoester as my dicarbonyl component and obtained a product that seems to exist in two forms. What is happening?
When a β-ketoester is used in the Knorr synthesis, the product is a pyrazolone, which can exist in different tautomeric forms.[7] This is not a side reaction in the traditional sense, but a fundamental property of the product that can complicate characterization and purification. The major tautomers are the CH, OH, and NH forms, and their equilibrium is influenced by the solvent, temperature, and pH.
Troubleshooting and Characterization:
-
Spectroscopic Analysis: NMR spectroscopy is a powerful tool to study tautomerism. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between tautomers.[8][9]
-
Purification: During purification, it's possible to isolate one tautomer, which may then equilibrate to a mixture in solution. Be mindful of this when interpreting analytical data. Recrystallization may favor the crystallization of the most stable tautomer in the solid state.
C. Incomplete Reactions and Low Yields
Q3: My Knorr synthesis is giving a low yield, and I see multiple spots on my TLC plate, including what appears to be an intermediate. What could be the cause?
Low yields and incomplete reactions can stem from several factors, often related to the stability of intermediates or suboptimal reaction conditions.
Potential Causes and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | The hydrazone intermediate is stable and fails to cyclize. This can be more prevalent under neutral or basic conditions. | Increase the acidity of the reaction medium by adding a catalytic amount of a protic acid (e.g., acetic acid) to promote the intramolecular cyclization.[10] |
| Poor Quality Hydrazine | Hydrazine and its derivatives, especially phenylhydrazine, can degrade over time, leading to colored impurities and reduced reactivity.[11][12] | Use freshly distilled or high-purity hydrazine. If using phenylhydrazine hydrochloride, ensure it is free from colored impurities.[11] |
| Self-Condensation of Dicarbonyl | 1,3-dicarbonyls with acidic α-hydrogens can undergo self-condensation, especially under basic conditions or upon prolonged heating. | Maintain acidic or neutral reaction conditions. Add the hydrazine promptly after the dicarbonyl compound to the reaction mixture. |
| Suboptimal Temperature | The reaction may be too slow at room temperature, or decomposition may occur at elevated temperatures. | Experiment with a range of temperatures. For sluggish reactions, gentle heating (e.g., 60-80 °C) is often beneficial.[13] |
Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [7]
This protocol provides a practical example of a Knorr synthesis using a β-ketoester.
-
Reactants:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL vial.
-
Add 1-propanol and glacial acetic acid.
-
Heat the mixture with stirring at approximately 100 °C.
-
Monitor the reaction by TLC until the ethyl benzoylacetate is consumed.
-
Add water (10 mL) to the hot, stirring mixture to precipitate the product.
-
Cool the mixture slowly to facilitate crystallization.
-
Isolate the product by vacuum filtration, wash with cold water, and air dry.
-
D. Dealing with Colored Impurities
Q4: My reaction mixture and crude product have a persistent yellow or reddish color. How can I remove these impurities?
Colored impurities are a common issue, particularly when using phenylhydrazine, which can oxidize to form colored byproducts.[14]
Purification Strategies:
-
Recrystallization with Activated Charcoal: This is a highly effective method for removing colored impurities.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated charcoal to the hot solution.
-
Heat the mixture for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to crystallize the purified product.[6]
-
-
Silica Gel Chromatography: For stubborn impurities, column chromatography can be effective. A non-polar solvent wash may first be used to elute the colored byproducts before eluting the desired pyrazole.[14]
III. Frequently Asked Questions (FAQs)
Q: Can I run the Knorr synthesis under solvent-free conditions? A: Yes, in some cases, the Knorr synthesis can be performed under solvent-free conditions, often with microwave irradiation. This can lead to shorter reaction times and simplified workup procedures.
Q: What is the role of the acid catalyst? A: The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, increasing its electrophilicity and facilitating the initial attack by the hydrazine. It also catalyzes the dehydration steps.[1]
Q: Are there alternatives to 1,3-dicarbonyl compounds? A: Yes, various surrogates for 1,3-dicarbonyl compounds can be used, which can be particularly useful for controlling regioselectivity.
Q: How do I know which regioisomer I have synthesized? A: Spectroscopic techniques, particularly 2D NMR experiments like NOESY or HMBC, can be used to determine the connectivity of the substituents on the pyrazole ring and thus identify the specific regioisomer.
IV. References
-
Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem. --INVALID-LINK--
-
"detailed experimental protocol for Knorr pyrazole synthesis". Benchchem. --INVALID-LINK--
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. --INVALID-LINK--
-
(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. --INVALID-LINK--
-
Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. --INVALID-LINK--
-
US4352941A - Process for purification of phenylhydrazine - Google Patents. --INVALID-LINK--
-
JPS5920665B2 - Purification method of phenylhydrazine - Google Patents. --INVALID-LINK--
-
Acetylacetone - Sciencemadness Wiki. --INVALID-LINK--
-
EP2748148A1 - Method for purifying pyrazoles - Google Patents. --INVALID-LINK--
-
Knorr Pyrazole Synthesis - Chem Help ASAP. --INVALID-LINK--
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. --INVALID-LINK--
-
The reactions of metal acetylacetonates with acids. --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. --INVALID-LINK--
-
Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale - MDPI. --INVALID-LINK--
-
Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. --INVALID-LINK--
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. --INVALID-LINK--
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. --INVALID-LINK--
-
Knorr pyrrole synthesis - Wikipedia. --INVALID-LINK--
-
A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem. --INVALID-LINK--
-
ACETYL ACETONE - Ataman Kimya. --INVALID-LINK--
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. --INVALID-LINK--
-
Acetylacetone - Sciencemadness Wiki. --INVALID-LINK--
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. --INVALID-LINK--
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. --INVALID-LINK--
-
Acetyl Acetone Reaction | Student Doctor Network Forums. --INVALID-LINK--
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate. --INVALID-LINK--
-
Paal–Knorr synthesis - Wikipedia. --INVALID-LINK--
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. --INVALID-LINK--
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - SciSpace. --INVALID-LINK--
-
(PDF) Paal–Knorr Pyrrole Synthesis in Water - ResearchGate. --INVALID-LINK--
-
Tautomers of 3-methyl-5-pyrazolone : r/OrganicChemistry - Reddit. --INVALID-LINK--
-
On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool - Bohrium. --INVALID-LINK--
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. --INVALID-LINK--
-
Knorr pyrrole synthesis with important question from csir-net - YouTube. --INVALID-LINK--
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF - ResearchGate. --INVALID-LINK--
-
Paal-Knorr Synthesis - Alfa Chemistry. --INVALID-LINK--
References
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis Regioisomer Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioisomer formation during the synthesis of pyrazole derivatives. The formation of regioisomers is a common hurdle, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3] Controlling the regioselectivity is critical as different regioisomers can possess vastly different biological activities and physicochemical properties.[4]
This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and explanations of the underlying mechanistic principles to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers that arise when a reaction can proceed in two different orientations, leading to distinct substitution patterns on the pyrazole ring.[4] The classic example is the Knorr pyrazole synthesis, where an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl groups, resulting in a mixture of two pyrazole products.[3][5]
The primary concern with regioisomer formation is the potential for difficult separation due to their similar physical properties, such as polarity and boiling point.[6] Furthermore, in medicinal chemistry and drug development, one regioisomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[4] Therefore, controlling the reaction to produce a single, desired regioisomer is paramount for efficiency and safety.
Q2: I'm observing a mixture of regioisomers in my pyrazole synthesis. What are the key factors that I should investigate to control the product ratio?
A2: The regiochemical outcome of pyrazole synthesis is a delicate balance of several interconnected factors.[1][3][4] To troubleshoot and optimize your reaction for a specific regioisomer, you should systematically evaluate the following:
-
Electronic Effects: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine is a primary determinant. Electron-withdrawing groups on the dicarbonyl component increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][3]
-
Steric Hindrance: Bulky substituents on either reactant can physically obstruct the approach of the nucleophile, thereby directing the reaction to the less sterically encumbered carbonyl group.[1][4][7]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the regioselectivity.[1][3] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the less hindered nitrogen.[4]
-
Solvent Choice: The solvent can have a profound effect on the reaction pathway.[8] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases.[8]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.
Troubleshooting Guides
Guide 1: Optimizing Regioselectivity in the Knorr Pyrazole Synthesis
The Knorr synthesis is a cornerstone for creating pyrazole scaffolds.[1][5] However, when employing unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers is a frequent outcome.[2][5] This guide provides a systematic approach to steer the reaction towards your target isomer.
Issue: My Knorr pyrazole synthesis is yielding an inseparable mixture of regioisomers.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for improving regioselectivity in the Knorr pyrazole synthesis.
Detailed Protocol: Solvent Screening for Improved Regioselectivity
This protocol outlines a parallel synthesis approach to quickly identify a solvent system that favors the formation of one regioisomer.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine
-
Ethanol (EtOH)
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Reaction vials and stir bars
-
Analytical balance and standard glassware
Procedure:
-
Set up Reactions: In three separate reaction vials, dissolve the 1,3-dicarbonyl compound (1.0 eq) in EtOH, TFE, and HFIP, respectively.
-
Add Hydrazine: To each vial, add the substituted hydrazine (1.0-1.2 eq) at room temperature.[1]
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reactions and perform a standard aqueous work-up.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the regioisomeric ratio.
Interpreting the Results: Fluorinated alcohols like TFE and HFIP are non-nucleophilic and can enhance the regioselectivity of the initial attack of the hydrazine on the more reactive carbonyl group.[8] Compare the isomer ratios obtained in the different solvents to identify the optimal conditions.
Guide 2: Purification Strategies for Formed Regioisomers
Even with optimized reaction conditions, complete regioselectivity may not be achievable. In such cases, effective purification is essential.
Issue: My column chromatography attempts to separate the pyrazole regioisomers have failed.
Troubleshooting Strategies:
Table 1: Comparison of Purification Techniques for Pyrazole Regioisomers
| Purification Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption on a stationary phase. | Widely applicable. | Can be challenging for isomers with similar polarities.[6] |
| Crystallization | Difference in solubility of the isomers in a specific solvent system. | Can provide high purity material. | Finding a suitable solvent can be time-consuming.[6] |
| Salt Formation | Exploits differences in the basicity of the pyrazole nitrogens to form salts with differing solubilities. | Can be effective when other methods fail.[6] | Requires an additional reaction step and subsequent neutralization. |
Protocol: Separation via Salt Formation and Crystallization
-
Dissolution: Dissolve the mixture of regioisomers in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or an organic acid like tartaric acid) to the dissolved isomers.
-
Precipitation: One of the regioisomeric salts may selectively precipitate. If so, collect the solid by filtration.
-
Isolation: The other isomer will remain in the filtrate.
-
Neutralization: Neutralize both the precipitated salt and the filtrate separately to recover the free pyrazole bases.
-
Purity Check: Assess the purity of the separated isomers by NMR or LC-MS.
Guide 3: Spectroscopic Differentiation of Regioisomers
Unambiguous characterization of the synthesized pyrazole regioisomers is crucial. NMR spectroscopy is a powerful tool for this purpose.
Issue: I am unsure which of my isolated products corresponds to which regioisomer.
NMR-Based Characterization Workflow:
Caption: A workflow for the spectroscopic differentiation of pyrazole regioisomers using advanced NMR techniques.
Key Diagnostic NMR Signals:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. A cross-peak between the protons of the N-substituent and the protons of a substituent at the C5 position is indicative of that particular regioisomer.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. Correlations between the protons of the N-substituent and the C3 or C5 carbons of the pyrazole ring can definitively establish the substitution pattern.[9][10]
-
¹³C NMR Chemical Shifts: The chemical shifts of the C3 and C5 carbons of the pyrazole ring are sensitive to the substitution pattern and can provide clues to the isomer's identity.[11]
By systematically applying these troubleshooting guides and understanding the fundamental principles that govern regioselectivity, researchers can gain greater control over their pyrazole syntheses, leading to more efficient and successful outcomes in their scientific endeavors.
References
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Thompson, A. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
ACS Publications. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Knochel, P., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
-
PMC - NIH. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
-
Elguero, J., et al. (1990). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2016). Review on Synthesis of pyrazole and pyrazolines. Journal of Network Communications and Emerging Technologies (JNCET). Available at: [Link]
-
RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]
-
ResearchGate. (2024). Synthetic pathway for solvent-free preparations of pyrazole derivatives. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
UAB Barcelona. (2015). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
-
ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2017). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link]
-
Reddit. (2023). How to separate these regioisomers?. r/OrganicChemistry. Available at: [Link]
-
UAB Barcelona. (2015). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Pyrazole Synthesis via Cyclocondensation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of pyrazole derivatives via cyclocondensation reactions. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and in-depth explanations to empower you to optimize your synthetic outcomes.
The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, famously known as the Knorr pyrazole synthesis, remains a cornerstone of heterocyclic chemistry due to its robustness and atom economy.[1][2] However, challenges such as low yields, poor regioselectivity, and difficult purifications are common hurdles. This guide provides solutions to these specific issues, grounded in mechanistic principles.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses the most frequent and specific problems encountered during pyrazole synthesis in a direct question-and-answer format.
Question 1: My reaction yield is critically low, or the reaction has failed to proceed. What are the common causes and how can I improve the conversion?
Answer: Low or no conversion is a frequent issue that can typically be traced back to reaction kinetics, catalyst inefficiency, or the stability of intermediates.
-
Causality: The core of the reaction involves a nucleophilic attack by the hydrazine on a carbonyl carbon, followed by cyclization and dehydration.[3] If the carbonyls are not sufficiently electrophilic or the hydrazine is not sufficiently nucleophilic, the reaction will stall. The dehydration step to form the aromatic pyrazole ring is often the rate-limiting step and can require promotion.[4]
-
Troubleshooting Steps:
-
Catalyst Check: Many cyclocondensations require a catalyst to proceed efficiently.[2] If you are running the reaction neat or in a neutral solvent, consider adding a catalytic amount of acid (e.g., acetic acid, H₂SO₄, HCl) to protonate a carbonyl group, thereby increasing its electrophilicity.[1] Some systems may benefit from a base catalyst.[4]
-
Solvent & Temperature Optimization: If a non-polar solvent is being used, switching to a polar protic solvent like ethanol or isopropanol can facilitate proton transfer and stabilize charged intermediates. Refluxing in ethanol is a standard starting point.[4] If the reaction still fails, increasing the temperature or switching to a higher-boiling solvent like toluene or DMF may be necessary.
-
Microwave Irradiation: For particularly stubborn substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[2]
-
Reagent Purity: Ensure the purity of your starting materials. Hydrazine, in particular, can degrade over time. Use freshly opened or purified reagents.
-
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
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Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm getting a mixture of regioisomers. How can I improve selectivity for my desired product?
Answer: This is arguably the most common challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. Regioselectivity is dictated by which nitrogen of the hydrazine attacks which carbonyl group first.[5]
-
Causality: The outcome is a kinetic battle between the more nucleophilic nitrogen of the hydrazine and the more electrophilic (less sterically hindered) carbonyl of the dicarbonyl.[6] For example, in methylhydrazine, the NH₂ group is more nucleophilic than the N-Me group. This NH₂ will preferentially attack the more reactive carbonyl.
-
Strategies for Controlling Regioselectivity:
-
Solvent Choice is Critical: This is the most powerful tool. While ethanol is common, it often gives poor selectivity.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity by modulating the reactivity of the dicarbonyl and hydrazine through hydrogen bonding.[5]
-
Dipolar Aprotic Solvents: Using solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), especially with the hydrazine hydrochloride salt, has been shown to give excellent regioselectivity, often favoring a single isomer where conventional methods yield mixtures.[4]
-
-
Use of Hydrazine Salts: Employing the hydrochloride salt of the hydrazine (e.g., phenylhydrazine·HCl) can alter the nucleophilicity of the nitrogen atoms and improve selectivity, particularly in aprotic solvents.[4]
-
pH Control: Adding a strong acid like HCl can accelerate the dehydration steps and lock in a specific regioisomer, especially in amide solvents.[4]
-
| Parameter | Condition 1: Conventional | Condition 2: High Regioselectivity | Rationale |
| Solvent | Ethanol (EtOH) | N,N-Dimethylacetamide (DMAc) or Trifluoroethanol (TFE) | Aprotic dipolar solvents and fluorinated alcohols can alter the relative reactivity of the carbonyl groups and stabilize specific transition states, leading to higher selectivity.[4][5] |
| Hydrazine Form | Free Base | Hydrochloride Salt | Using the salt form can modulate the nucleophilicity of the two nitrogen atoms, directing the reaction pathway.[4] |
| Catalyst/Additive | None or Acetic Acid | 10 N HCl (catalytic) | Strong acid in an aprotic solvent can accelerate the irreversible dehydration step for one isomer over the other.[4] |
| Typical Outcome | Equimolar or near-equimolar mixture of isomers. | >95:5 ratio of a single regioisomer. | Conditions are chosen to favor one reaction pathway kinetically. |
Question 3: My TLC plate shows multiple spots besides my starting materials. What are these byproducts and how can I minimize them?
Answer: Multiple spots indicate the presence of stable intermediates or side-products.
-
Common Impurities:
-
Hydrazone Intermediate: The initial condensation of one hydrazine nitrogen with one carbonyl forms a hydrazone. If the subsequent cyclization is slow, this intermediate can accumulate.
-
Pyrazoline Intermediate: Before the final dehydration to the aromatic pyrazole, a non-aromatic pyrazoline is formed.[7] In some cases, especially if the dehydration step is difficult, this can be isolated.
-
Regioisomers: As discussed in Q2, this is a very common cause of multiple product spots.[8]
-
Self-condensation Products: Starting materials may undergo self-condensation under the reaction conditions.
-
-
Minimization Strategies:
-
Drive the Reaction to Completion: Ensure sufficient reaction time and temperature to promote the final dehydration step. Adding a stronger acid catalyst or a dehydrating agent (like molecular sieves) can help.
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine to ensure the full conversion of the more valuable dicarbonyl component.
-
Purification: If byproducts are unavoidable, careful column chromatography is the most effective removal method.[8] Co-spotting your reaction mixture with your starting materials on a TLC plate can help you identify unreacted precursors.[8]
-
Question 4: My final product is a persistent oil and won't crystallize. What should I do?
Answer: "Oiling out" is a common purification problem where the compound precipitates from solution above its melting point or as a supersaturated, amorphous solid.[9] This is often due to residual solvent or impurities.
-
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all volatile solvents are removed, first with a rotary evaporator and then under high vacuum for several hours.[8]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.[9]
-
Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the oil to induce crystallization.[9]
-
Solvent System Change: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (an "anti-solvent" like water or hexane) until the solution becomes cloudy (turbid).[9] Then, warm the mixture until it is clear again and allow it to cool slowly.
-
-
Purification as a Salt: Pyrazoles are basic and can be treated with an acid (e.g., HCl in ether) to form a crystalline hydrochloride salt.[8] This salt can be purified by recrystallization and then neutralized with a base (e.g., NaHCO₃ solution) to recover the pure, free pyrazole.[8]
-
Chromatography: If all else fails, column chromatography is a highly effective method for purifying oils.[8][10]
-
Question 5: The purified pyrazole is colored, but I expect a white solid. How can I decolorize it?
Answer: A colored product often indicates trace impurities or degradation products that are highly conjugated.[8]
-
Decolorization Methods:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable hot solvent. Add a very small amount (1-2% by weight) of activated charcoal and swirl or stir for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Filter the hot solution through a pad of Celite to remove the charcoal, and then proceed with recrystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[8][9]
-
Recrystallization: Often, a careful recrystallization is sufficient to leave colored impurities behind in the mother liquor.[8]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or ethyl acetate/hexane) and pass it through a short column ("plug") of silica gel. The highly polar, colored impurities will often stick to the top of the silica, while your less polar product elutes quickly.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: A molecule of water is eliminated to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon.
-
Dehydration: A second molecule of water is eliminated from the cyclic intermediate to form the stable, aromatic pyrazole ring.[1][3]
Q2: How do I choose the optimal solvent for my reaction?
The choice of solvent is critical and depends on your primary goal:
-
For General Synthesis: Ethanol is a good starting point as it is inexpensive, effective for many substrates, and allows for easy heating to reflux.[4]
-
To Improve Regioselectivity: Use fluorinated alcohols (TFE, HFIP) or dipolar aprotic solvents (DMAc, DMF).[4][5]
-
For Green Chemistry: Consider water, polyethylene glycol (PEG), ionic liquids, or even solvent-free conditions, which can be highly effective and environmentally friendly.[11][12][13]
Q3: When should I use a catalyst, and what kind?
A catalyst is almost always beneficial.[2]
-
Acid Catalysis (Brønsted or Lewis): This is the most common type. A few drops of acetic acid, sulfuric acid, or HCl will protonate the carbonyl, making it more electrophilic and speeding up the initial attack.[1] Lewis acids like LiClO₄ have also been used effectively.[2]
-
Base Catalysis: In some specific syntheses, a strong base like t-BuOK may be used.[4]
-
Modern Catalysts: A wide range of catalysts, including nano-catalysts and biocatalysts like baker's yeast, have been developed for specific applications, often under green conditions.[7][11]
Q4: What are the best practices for purifying pyrazole compounds?
The optimal method depends on the physical state of your product and the nature of the impurities.
-
Recrystallization: The best method for solid products with relatively high purity (>90%). Experiment with single solvents (ethanol, methanol, ethyl acetate) or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[9]
-
Column Chromatography: The workhorse for purifying oils, separating close-running isomers, or cleaning up very impure samples.[8][10]
Key Experimental Protocols
Protocol 1: General Acid-Catalyzed Synthesis of 3,5-Dimethylpyrazole
This protocol is a standard starting point for the Knorr synthesis.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (0.5 mL, ~10 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Extraction: Add deionized water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.
Protocol 2: High-Regioselectivity Synthesis of a 1,3-Substituted Pyrazole
This protocol is adapted from literature methods demonstrating improved regioselectivity.[4]
-
Setup: In a 50 mL round-bottom flask, dissolve the arylhydrazine hydrochloride salt (e.g., phenylhydrazine·HCl, 5 mmol) in N,N-dimethylacetamide (DMAc, 15 mL).
-
Reagent Addition: Add the unsymmetrical 1,3-dicarbonyl (e.g., 1,1,1-trifluoro-2,4-pentanedione, 5 mmol) to the solution at room temperature.
-
Catalysis: Add a catalytic amount of 10 N HCl (1-2 drops).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction is often highly selective at ambient temperature. Monitor by TLC or LC-MS to confirm consumption of starting material and formation of a single major product spot.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum. The resulting crude product should show high isomeric purity and can be further purified by chromatography if needed.
References
- Knorr Pyrazole Synthesis. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-pyrano-2-3-c-pyrazole-5a_fig2_356314859]
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem. [URL: https://www.benchchem.com/technical-support-center/purification-of-1-ethyl-4-iodo-5-methyl-1h-pyrazole]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo020031d]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [URL: https://www.researchgate.net/publication/244501255_The_reaction_between_hydrazines_and_b-dicarbonyl_compounds_Proposal_for_a_mechanism]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631885/]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6513]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864380/]
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem. [URL: https://www.benchchem.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [URL: https://www.researchgate.
- Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-pyrazole-based-pyrido-23-d_tbl1_265893325]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/178]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11195610/]
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Benchchem. [URL: https://www.benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_purify_a_pyrazole_compound_with_a_N-C-N_bond_without_using_a_silica_column]
- Synthesis of pyrazole under solvent free condition. ResearchGate. [URL: https://www.researchgate.net/publication/378453472_Synthesis_of_pyrazole_under_solvent_free_condition]
- Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Scientia Research Library. [URL: https://www.scientiaresearchlibrary.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-the-3-5-disubstituted-1H_tbl1_267818302]
- Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2248239]
- Purification of Amino-Pyrazoles. Reddit. [URL: https://www.reddit.
- Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01211a]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]
- Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00650]
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9354716/]
- synthesis of pyrazoles. YouTube. [URL: https://www.youtube.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6956102/]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
dealing with impurities in 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 3-cyclohexyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Introduction to Synthetic Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a Knorr-type pyrazole synthesis. This robust reaction involves the cyclocondensation of a β-ketoester with hydrazine, followed by the hydrolysis of the resulting ester. While seemingly straightforward, this synthetic pathway can introduce a variety of impurities that may compromise the quality of the final product. This guide will focus on a common and cost-effective synthetic route and the impurities that may arise.
Hypothetical Synthetic Pathway
A prevalent method for synthesizing the target compound involves a Claisen condensation to form the key β-ketoester intermediate, followed by a Knorr pyrazole synthesis and subsequent hydrolysis.
Caption: A common synthetic route to this compound.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: My final product shows contamination with what I suspect are starting materials. How can I identify and remove them?
Answer:
Contamination with starting materials is a frequent issue, especially with incomplete reactions or inefficient purification. The primary culprits are typically ethyl cyclohexylacetate, diethyl oxalate, and hydrazine.
Identification:
| Impurity | Analytical Signature (¹H NMR) |
| Ethyl Cyclohexylacetate | Characteristic triplet/quartet for the ethyl group, signals for the cyclohexyl ring, and a singlet for the α-proton. |
| Diethyl Oxalate | A distinct triplet and quartet for the ethyl groups. |
| Hydrazine | A broad singlet, which may be exchangeable with D₂O. Often difficult to detect by NMR and better identified by GC-MS. |
Troubleshooting and Removal:
-
Reaction Optimization: Ensure the Claisen condensation and pyrazole formation steps go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acid-Base Extraction: This is a highly effective method for removing neutral or basic impurities from the final carboxylic acid product.[1][2]
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move to the aqueous layer, while neutral impurities like the starting esters will remain in the organic layer.[3][4]
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl until the product precipitates.
-
Collect the purified product by filtration, wash with cold water, and dry.
-
-
Caption: Workflow for purification by acid-base extraction.
Issue 2: Presence of the Ethyl Ester Intermediate in the Final Product
Question: My NMR spectrum shows signals corresponding to an ethyl group, suggesting incomplete hydrolysis of the ester intermediate. How can I resolve this?
Answer:
Incomplete hydrolysis of ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate is a common problem.
Identification:
The presence of a triplet and a quartet in the ¹H NMR spectrum, characteristic of an ethyl group, is a clear indicator of the residual ester.
Troubleshooting and Removal:
-
Drive the Hydrolysis to Completion:
-
Increase Reaction Time and/or Temperature: Prolonging the reflux time or slightly increasing the temperature can enhance the rate of hydrolysis.
-
Use an Excess of Base: Employing a larger excess of sodium hydroxide or potassium hydroxide can ensure complete saponification of the ester.
-
Co-solvent: Ensure a homogenous reaction mixture. Using a co-solvent like ethanol or tetrahydrofuran (THF) with water can improve the solubility of the ester and facilitate the reaction.
-
-
Purification: If a small amount of the ester remains, the acid-base extraction protocol described in Issue 1 will effectively separate the acidic product from the neutral ester impurity.
Issue 3: Formation of Side-Products
Question: I observe unexpected signals in my analytical data that do not correspond to starting materials or the desired product. What are the likely side-products?
Answer:
Side reactions can lead to various impurities. The most common are products of self-condensation and reactions involving the bifunctional hydrazine.
Potential Side-Products and Their Formation:
| Side-Product | Probable Cause |
| Diethyl 2,4-dicyclohexyl-3-oxopentanedioate | Self-condensation of ethyl cyclohexylacetate during the Claisen condensation. |
| Bis-pyrazole derivatives | Reaction of two molecules of the β-ketoester with one molecule of hydrazine. |
| Regioisomers | If an unsymmetrical β-dicarbonyl compound is used, two different regioisomers of the pyrazole can be formed. |
Troubleshooting and Mitigation:
-
Controlled Addition: During the Claisen condensation, add the ethyl cyclohexylacetate slowly to the base and diethyl oxalate mixture to minimize self-condensation.
-
Stoichiometry: Use a slight excess of hydrazine in the Knorr synthesis to favor the formation of the desired monopyrazole.
-
Chromatography: If significant amounts of side-products are formed, purification by column chromatography may be necessary. For carboxylic acids, streaking on silica gel can be an issue. This can often be mitigated by adding a small amount of acetic acid (0.5-1%) to the eluent.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the hydrolysis step?
A1: Thin Layer Chromatography (TLC) is an effective way to monitor the hydrolysis. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the more polar carboxylic acid product from the less polar ester intermediate. The reaction is complete when the spot corresponding to the ester has disappeared.
Q2: My final product is an oil or a sticky solid. How can I induce crystallization?
A2: Oiling out can occur if the product is impure or if it precipitates above its melting point.
-
Purification: Ensure your product is pure using the methods described above.
-
Recrystallization: A carefully chosen solvent system is crucial for obtaining a crystalline solid. For pyrazole carboxylic acids, mixed solvent systems like ethanol/water or ethyl acetate/hexane can be effective.[6] Dissolve the crude product in a minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists. Allow the solution to cool slowly.
-
Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.[6]
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques is recommended for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities with distinct proton or carbon signals.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% formic or trifluoroacetic acid) is a good starting point.[7]
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several reagents used in this synthesis require careful handling.
-
Sodium Ethoxide (NaOEt): Highly reactive and corrosive. It reacts violently with water. Handle under an inert atmosphere.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Diethyl Oxalate and Ethyl Cyclohexylacetate: Flammable liquids. Avoid open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
References
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid. As projects move from bench-scale discovery to pilot-plant production, new challenges invariably arise. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and navigate the complexities of scaling up this specific synthesis, grounding all recommendations in established chemical principles and safety protocols.
Synthesis Overview and Core Mechanism
The synthesis of this compound is most efficiently achieved via a variation of the Knorr pyrazole synthesis.[1][2][3] This classic reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.[4][5] For this target molecule, a highly effective precursor is an ethoxymethylene derivative of a cyclohexyl β-ketoester, which reacts with hydrazine hydrate to form the pyrazole ring in a regioselective manner.
The overall transformation is as follows:
Reaction Scheme: Starting Materials: Ethyl 2-(cyclohexanecarbonyl)acetate -> Ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate Cyclization: Ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate + Hydrazine Hydrate -> Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate Hydrolysis: Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate -> this compound
The core of the synthesis is the cyclization step, which follows a well-understood mechanism.
Knorr Synthesis Pathway Diagram
Caption: General workflow for the Knorr pyrazole synthesis.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, practical problems encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction mixture turns dark brown or black upon adding hydrazine hydrate, and the final product is discolored. What's happening and how can I fix it?
A1: This is a very common issue, often stemming from two sources: air oxidation of hydrazine and thermal degradation.
-
Causality: Hydrazine is a potent reducing agent and is highly susceptible to air oxidation, especially at elevated temperatures and in the presence of trace metal ions. This oxidation can produce colored impurities. Furthermore, localized overheating (exotherms) during the addition of hydrazine to the ketoester can cause thermal decomposition of reagents or intermediates, leading to tar and polymer formation. A Reddit discussion among chemists highlights that discoloration is a frequent annoyance in Knorr-type reactions.[6]
-
Solutions:
-
Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction. This is non-negotiable at scale.
-
Controlled Addition: Add the hydrazine hydrate solution subsurface via a dosing pump at a controlled rate. This prevents it from splashing on the hot vessel walls and ensures it reacts quickly.
-
Temperature Management: The reaction is exothermic. Ensure your reactor has adequate cooling capacity. Start the addition at a lower temperature (e.g., 0-5 °C) and allow the reaction to warm to the target temperature, controlling the rate of addition to maintain the set point.
-
Reagent Quality: Use high-purity, colorless hydrazine hydrate. Older or improperly stored hydrazine may already contain colored oxidation products.
-
Q2: The yield dropped from 90% at the 10g scale to 65% at the 1kg scale. What are the most likely causes?
A2: A significant drop in yield during scale-up typically points to issues with mass and heat transfer.[7]
-
Causality & Troubleshooting Workflow:
-
Inefficient Mixing: In a large reactor, inadequate agitation can create "dead spots" where reagents are not well mixed. This leads to localized high concentrations of one reactant, promoting side reactions. Solution: Verify that your impeller design and agitation speed are sufficient for the vessel geometry and batch volume. Use computational fluid dynamics (CFD) modeling if available, or consult standard mixing scale-up correlations.
-
Poor Temperature Control: As batch size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. If the exothermic reaction raises the internal temperature beyond the optimal range, side reactions can proliferate. Solution: As mentioned in Q1, use a controlled addition rate and ensure your cooling jacket is performing optimally. Consider a reactor with better heat transfer characteristics if this is a recurring issue.
-
Incomplete Reaction: The reaction may simply need more time at a larger scale due to diffusion-controlled steps. Solution: Implement in-process controls (IPCs) like HPLC or TLC to monitor the consumption of the starting material. Do not proceed with the work-up until the reaction is complete.
-
Work-up Losses: Isolating the product from a larger volume can lead to higher proportional losses during transfers, filtration, and washing. Solution: Optimize your work-up procedure. Ensure filter cakes are washed with the minimum amount of ice-cold solvent necessary. Streamline transfers to minimize the number of vessels used.
-
Troubleshooting Workflow: Low Yield on Scale-Up
Caption: Decision tree for diagnosing yield loss during scale-up.
Q3: My final product after hydrolysis is difficult to filter and dries into a sticky solid rather than a crystalline powder. What should I investigate?
A3: This issue points towards incomplete hydrolysis, the presence of impurities acting as crystallization inhibitors, or residual solvent.
-
Causality & Solutions:
-
Incomplete Hydrolysis: The intermediate ester is likely oilier and has a lower melting point than the final carboxylic acid. If the saponification (hydrolysis) is incomplete, the final product will be contaminated with starting material. Solution: Monitor the hydrolysis step via HPLC or TLC until all the ester is consumed. You may need to increase the reaction time, temperature, or the equivalents of base (e.g., NaOH or KOH) used.
-
Impurities: Small amounts of side-products or residual starting materials from the cyclization step can interfere with the crystal lattice formation of the carboxylic acid. Solution: Ensure the intermediate ester is of high purity before hydrolysis. Consider purifying the ester via recrystallization or a silica plug filtration if it is heavily discolored.
-
Crystallization/Precipitation Issues: The rate of pH adjustment during the final acid precipitation is critical. Crashing the product out of solution by adding acid too quickly leads to the formation of small, amorphous particles that trap solvent and impurities. Solution: After hydrolysis, cool the basic aqueous solution. Add the acid (e.g., HCl) slowly with vigorous stirring, monitoring the pH. Allow the product to precipitate gradually. For a more crystalline product, aim for a final pH that balances insolubility with stability (typically pH 2-3). Aging the resulting slurry for a few hours at a controlled temperature can improve crystallinity.
-
Alternative Purification: If direct precipitation gives poor results, consider an extractive work-up. After acidification, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over sodium sulfate, and then crystallize the product from the organic solvent. This often removes many water-soluble impurities. A patent on pyrazole purification suggests that forming acid addition salts can be an effective method for purification.[8]
-
Scale-Up Protocols & Data
Optimized Protocol for Pilot-Scale Synthesis (Target: ~200g)
This protocol is a starting point and should be adapted based on available equipment and safety assessments.
Part A: Synthesis of Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate
-
Vessel Preparation: To a 5 L, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge Ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate (1.00 kg, 3.93 mol).
-
Solvent Charge: Add 3 L of absolute ethanol. Begin stirring and purge the vessel with nitrogen.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Hydrazine Addition: In a separate vessel, prepare a solution of hydrazine hydrate (~64% solution, ~215 g, 4.32 mol, 1.1 eq). Add this solution to the reactor via a dosing pump over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to reflux (~78 °C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting ketoester is consumed.
-
Cooling & Isolation: Cool the reaction mixture to 0-5 °C and hold for 2 hours. The product ester should crystallize. Collect the solid by filtration, wash the cake with 500 mL of ice-cold ethanol, and dry under vacuum at 40-45 °C.
Part B: Hydrolysis to this compound
-
Vessel Charge: To the cleaned 5 L reactor, add the crude ester from Part A.
-
Base Solution: Add a solution of Sodium Hydroxide (236 g, 5.90 mol, 1.5 eq) in 2.5 L of deionized water.
-
Hydrolysis: Heat the mixture to 80-90 °C with stirring. The solid should dissolve as the hydrolysis proceeds. Maintain at this temperature for 2-3 hours.
-
Monitoring: Monitor by TLC or HPLC until the ester is no longer detectable.
-
Cooling & Filtration: Cool the clear, basic solution to 10-15 °C. If any unreacted ester or non-polar impurities are present, consider an extraction with a solvent like toluene or MTBE to remove them before acidification.
-
Precipitation: With vigorous stirring, slowly add 6M Hydrochloric Acid. Monitor the pH. The product will begin to precipitate around pH 5-6. Continue adding acid until the pH is stable at 2-3.
-
Isolation: Cool the resulting slurry to 0-5 °C and stir for 1 hour. Collect the solid product by filtration. Wash the cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 650-700 g (85-92% over two steps).
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (10g Product) | Pilot Scale (700g Product) | Rationale for Change |
| Ketoester Input | ~13 g | 1.00 kg | Direct linear scale-up. |
| Hydrazine Hydrate | ~2.8 g (1.1 eq) | ~215 g (1.1 eq) | Molar ratio kept constant. |
| Solvent (Ethanol) | 40 mL | 3 L | Solvent ratio (3 L/kg) maintained for solubility and slurry properties. |
| Hydrazine Addition Time | 5-10 minutes (pipette) | 60-90 minutes (pump) | Essential for controlling exotherm in a large vessel. |
| Reaction Time | 2 hours | 3-4 hours | Increased time to ensure completion due to mass transfer effects. |
| Base for Hydrolysis | ~3.1 g NaOH (1.5 eq) | 236 g NaOH (1.5 eq) | Molar ratio kept constant. |
| Acidification | Rapid addition with pipette | Slow, controlled addition with pump | Critical for controlling particle size and purity of final product. |
Safety: Handling Hydrazine Hydrate at Scale
Hydrazine hydrate is acutely toxic, a suspected carcinogen, and corrosive.[9][10][11] Safe handling is the highest priority.
-
Personal Protective Equipment (PPE): Always use a full face shield, chemical-resistant apron, and heavy-duty butyl rubber gloves.[10][12] Standard nitrile gloves are not sufficient for prolonged exposure. Work should be performed in a well-ventilated area, preferably a walk-in fume hood for large quantities.[9]
-
Engineering Controls: Use a closed-system transfer method (e.g., dosing pump with sealed lines) to move hydrazine from its storage container to the reactor. This minimizes vapor exposure.[13]
-
Spill Management: Have a spill kit ready. For large spills, the area should be evacuated. The spill should be diluted with a large volume of water and then neutralized with a weak oxidizing agent like calcium hypochlorite solution (<5%).[10] Do not use combustible materials like paper towels to absorb pure hydrazine.[10]
-
Waste Disposal: All hydrazine-containing waste must be quenched and disposed of as hazardous waste according to local regulations.[9][13]
Safety Protocol: Hydrazine Spill Response
Caption: Decision and action flow for a hydrazine hydrate spill.
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [1]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [2]
-
Fisher Scientific. Hydrazine hydrate - SAFETY DATA SHEET. [9]
-
Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [10]
-
Name-Reaction.com. Knorr pyrazole synthesis. [3]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [4]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances. [14]
-
RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [15]
-
Acros Organics. Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. [11]
-
ResearchGate. Large-scale synthesis of 1H-pyrazole. [16]
-
ChemicalBook. Hydrazine hydrate - Safety Data Sheet. [13]
-
Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. [12]
-
Al-Hourani, B. J., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [17]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [18]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [19]
-
SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [20]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. [21]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [22]
-
ResearchGate. Optimization of reaction conditions. [23]
-
ResearchGate. Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids | Request PDF. [24]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [25]
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. [8]
-
E-Journal of Chemistry. Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. [26]
-
ResearchGate. Overview of synthesis of pyrazole derivatives. [27]
-
Research & Reviews: Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [28]
-
Reddit. Knorr Pyrazole Synthesis advice. [6]
-
Organic Syntheses. Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from Hydrazones and Nitroolefins. [29]
-
YouTube. synthesis of pyrazoles. [5]
-
NIH PubMed Central. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. [30]
-
NIH. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [31]
-
PubMed. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [32]
-
AIChE Proceedings. Session: Mixing Scale-Up/Scale-Down Issues in Pharmaceutical and Biopharmaceuticals Processes. [7]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Mixing Scale-Up/Scale-Down Issues in Pharmaceutical and Biopharmaceuticals Processes | AIChE [proceedings.aiche.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. sid.ir [sid.ir]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Substituted Pyrazoles
Welcome to the technical support center for the synthesis of 4-substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of heterocyclic compounds. Pyrazole derivatives are key pharmacophores found in a wide array of pharmaceuticals, making their efficient and selective synthesis a critical aspect of drug discovery.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide: Common Issues in 4-Substituted Pyrazole Synthesis
This section addresses specific experimental challenges you might encounter, offering explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired 4-Substituted Pyrazole
-
Question: My reaction to synthesize a 4-substituted pyrazole is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?
-
Answer: Low yields are a common frustration in pyrazole synthesis. The root cause often lies in one of several areas: the choice of starting materials, reaction conditions, or the inherent reactivity of your specific substrates.
-
Causality & Solution:
-
Sub-optimal Starting Materials: The classic Knorr pyrazole synthesis and related methods rely on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[3][4][5] If your 1,3-dicarbonyl is sterically hindered or electronically deactivated, the initial condensation may be sluggish.
-
Incorrect pH: The pH of the reaction is critical. Acid catalysis is often required to activate the carbonyl groups for nucleophilic attack by the hydrazine.[3][4] However, excessively strong acidic conditions can lead to unwanted side reactions or degradation of starting materials.
-
Recommendation: If you are not using a catalyst, try adding a catalytic amount of a weak acid like acetic acid.[6] If you are already using an acid, consider screening different acids (e.g., p-TsOH, HCl) or adjusting the amount used.
-
-
Reaction Temperature and Time: Pyrazole formations can be sensitive to temperature. Some reactions proceed efficiently at room temperature, while others require heating to overcome activation barriers.[6][7] Insufficient reaction time can also lead to incomplete conversion.
-
Recommendation: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, gradually increase the temperature. Conversely, if you observe significant byproduct formation, try running the reaction at a lower temperature for a longer duration.
-
-
Alternative Routes for Challenging Substrates: For certain substitution patterns, traditional methods may be inefficient.
-
-
Issue 2: Formation of Regioisomers
-
Question: I am getting a mixture of two isomeric pyrazoles when using an unsymmetrical 1,3-dicarbonyl compound. How can I control the regioselectivity?
-
Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[7] The outcome is often dependent on a subtle interplay of steric and electronic factors, as well as reaction conditions.[9]
-
Causality & Solution:
-
Differential Reactivity of Carbonyls: The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl will have different electrophilicities. The initial attack of the hydrazine can occur at either carbonyl, leading to two different intermediates and ultimately two regioisomeric products.[4]
-
Recommendation:
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to favor the formation of a single regioisomer in some cases, compared to protic solvents like ethanol.[10]
-
pH Control: The pH can influence which carbonyl is preferentially protonated and activated. Careful optimization of the acid catalyst and its concentration can sometimes steer the reaction towards a single isomer.
-
Strategic Choice of Starting Materials: If possible, redesign your synthesis to use a symmetrical 1,3-dicarbonyl or a starting material that directs the cyclization in a specific manner. For instance, using an enaminone as a precursor can provide better regiocontrol.[11]
-
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: My crude product is a complex mixture, and I am struggling to isolate the pure 4-substituted pyrazole. What are the best purification strategies?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, isomers, and byproducts. A systematic approach is key to obtaining your target compound in high purity.
-
Causality & Solution:
-
Similar Polarity of Components: The desired product and impurities may have very similar polarities, making separation by standard column chromatography difficult.
-
Recommendation:
-
Crystallization: If your product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that promote the formation of well-defined crystals of your product, leaving impurities in the mother liquor.
-
Acid-Base Extraction: Pyrazoles are basic due to the presence of the nitrogen atoms.[12] You can often purify your product by dissolving the crude mixture in an organic solvent and extracting it with an aqueous acid solution. The pyrazole will move into the aqueous layer as its salt. After separating the layers, you can neutralize the aqueous layer with a base to precipitate the pure pyrazole, which can then be extracted back into an organic solvent. A patented method involves forming and crystallizing the acid addition salts of pyrazoles.[13][14]
-
Chromatography Optimization: If column chromatography is necessary, screen different solvent systems and stationary phases. Sometimes a change from silica gel to alumina, or using a different eluent system, can significantly improve separation.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 4-substituted pyrazoles?
A1: The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][10] Other important precursors include α,β-unsaturated ketones and acetylenic compounds.[7][15] More modern approaches utilize multicomponent reactions, which can assemble the pyrazole ring from simpler starting materials in a single step.[16][17]
Q2: Can you explain the Knorr Pyrazole Synthesis?
A2: The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry where a hydrazine or its derivative reacts with a 1,3-dicarbonyl compound, typically under acidic catalysis, to form a pyrazole.[3][4] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]
Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, significant efforts have been made to develop more sustainable synthetic routes. This includes the use of water as a solvent, employing catalysts like nano-ZnO, and developing one-pot, multicomponent reactions that reduce waste and improve atom economy.[10][11] Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption.[16]
Q4: How can I introduce a substituent at the 4-position of a pre-existing pyrazole ring?
A4: The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[12] A common method for introducing a formyl group (-CHO) at the 4-position is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from DMF and an acid chloride like POCl₃.[18] The resulting 4-formylpyrazole is a versatile intermediate for further functionalization.
Key Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of a 4-substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid catalyst (optional, e.g., glacial acetic acid, HCl)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, it may be necessary to add a base to liberate the free hydrazine.
-
If an acid catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of a Pyrazole
This protocol describes the introduction of a formyl group at the 4-position of a pyrazole ring.
Materials:
-
Substituted pyrazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
Ice bath
-
Sodium hydroxide solution (for workup)
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath.
-
Slowly add POCl₃ to the cold DMF with stirring. This exergonic reaction forms the Vilsmeier reagent.
-
Add the substituted pyrazole to the Vilsmeier reagent solution.
-
Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide until it is basic.
-
The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-formylpyrazole by crystallization or column chromatography.
Visualizing Synthetic Pathways
To aid in understanding the relationships between different synthetic strategies, the following diagrams illustrate key concepts.
Caption: Overview of major synthetic routes to 4-substituted pyrazoles.
Caption: Troubleshooting workflow for low-yield pyrazole synthesis.
Data Summary Table
The following table provides a comparative overview of different synthetic methods for 4-substituted pyrazoles.
| Method | Key Reactants | Typical Conditions | Advantages | Common Issues |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Acid or base catalysis, often requires heating | Well-established, readily available starting materials | Regioisomer formation with unsymmetrical dicarbonyls |
| [3+2] Cycloaddition | Diazo compounds, Alkynes/Sydnones, Alkynes | Often metal-catalyzed (e.g., Cu, Rh), can be mild | High regioselectivity, access to complex substitution patterns | Availability and stability of diazo compounds can be a concern |
| Vilsmeier-Haack | Pyrazole, DMF, POCl₃ | Heating usually required | Direct functionalization of the pyrazole core | Limited to electron-rich pyrazoles, harsh reagents |
| Multicomponent | Aldehydes, Ketones, Hydrazines, etc. | Varies, can be metal-catalyzed or catalyst-free | High efficiency, one-pot procedures, diversity-oriented | Optimization can be complex |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of heterocyclic chemistry, yet it frequently yields mixtures of regioisomers that are challenging to separate.[1][2] This document provides in-depth, field-proven insights into how solvent choice can be a powerful tool to direct the reaction toward your desired isomer.
Core Principles: Understanding the Battlefield
Before troubleshooting specific issues, it's crucial to understand the underlying mechanism. The regioselectivity of this condensation is primarily a contest between the two carbonyl carbons of the 1,3-dicarbonyl compound. A substituted hydrazine, like methylhydrazine, has two non-equivalent nitrogen atoms. The initial nucleophilic attack by one of these nitrogens on one of the carbonyls sets the stage for the final isomeric outcome.[3][4]
The key factors at play are:
-
Steric Hindrance: Bulky groups on the dicarbonyl or the hydrazine can physically block the approach to a specific carbonyl.[4]
-
Electronic Effects: Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5][6]
-
Solvent Interactions: This is our primary focus. Solvents can stabilize or destabilize key intermediates and transition states, tipping the balance in favor of one reaction pathway over another.[3][5]
The general reaction pathway, highlighting the two competing routes influenced by the solvent, is illustrated below.
Figure 1: General reaction pathway for the Knorr pyrazole synthesis. The solvent environment plays a critical role in determining the favored pathway (A or B) leading to the respective regioisomers.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm getting a poor regioisomeric ratio (e.g., ~1:1) in a standard alcohol solvent like ethanol. How can I improve selectivity?
This is one of the most common issues. Standard protic solvents like ethanol can solvate all intermediates relatively well, leading to low selectivity.[5] The key is to choose a solvent that selectively stabilizes the transition state leading to one isomer over the other.
Expert Recommendation:
A powerful but often overlooked strategy is the use of fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents.[5] These solvents are highly polar and strong hydrogen bond donors but are poor hydrogen bond acceptors.
Causality: When reacting a 1,3-diketone containing a trifluoromethyl group with a hydrazine, TFE or HFIP can form a strong hydrogen bond with the carbonyl oxygen of the CF₃-C=O group. This selectively enhances the electrophilicity of this specific carbonyl carbon, promoting nucleophilic attack at that site. The result is a dramatic improvement in regioselectivity toward the 3-trifluoromethylpyrazole isomer.[5]
Data Summary: Solvent Effect on a Model Reaction
The table below illustrates the dramatic impact of switching from ethanol to a fluorinated alcohol for the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with methylhydrazine.
| Solvent | Temperature (°C) | Isomer Ratio (3-CF₃ : 5-CF₃) | Total Yield (%) | Reference |
| Ethanol (EtOH) | 25 | 58 : 42 | 85 | [5] |
| Trifluoroethanol (TFE) | 25 | 85 : 15 | 92 | [5] |
| Hexafluoroisopropanol (HFIP) | 25 | >95 : 5 | 90 | [5] |
Q2: Why does my reaction yield different major regioisomers when I switch from a protic solvent (like acetic acid) to an aprotic solvent (like toluene)?
This phenomenon points to a switch between kinetic and thermodynamic control , which is heavily influenced by the solvent.[7][8]
-
Polar Protic Solvents (e.g., Acetic Acid, Ethanol): These solvents excel at stabilizing charged intermediates and transition states through hydrogen bonding.[9][10] This often facilitates a lower energy pathway to the kinetically favored product —the one that forms the fastest. The reaction is often irreversible under these conditions.[8] The initial attack of the more nucleophilic nitrogen of the hydrazine (often the unsubstituted -NH₂) on the more electrophilic carbonyl dictates the outcome.[11]
-
Non-polar Aprotic Solvents (e.g., Toluene, Dioxane): In the absence of strong stabilizing hydrogen bonds, the reaction intermediates may exist in equilibrium.[12] Higher temperatures in these non-polar solvents can provide enough energy to overcome higher activation barriers and allow the reaction to become reversible. This equilibrium will favor the formation of the most stable isomer, the thermodynamic product .[13]
Figure 2: Decision workflow for selecting a solvent system based on whether the kinetic or thermodynamic product is desired.
Q3: My reaction is acid-catalyzed. How does the solvent choice interact with the pH to control regioselectivity?
In acid-catalyzed reactions, the solvent's properties and the pH are deeply intertwined. The mechanism proceeds via protonation of a carbonyl group, making it significantly more electrophilic.
Expert Recommendation:
The choice of solvent can influence which carbonyl is preferentially protonated.
-
In a non-polar solvent (e.g., Toluene) with a catalytic amount of acid: The outcome is often determined by the inherent basicity of the two carbonyl oxygens. The oxygen of the less sterically hindered or more electron-rich carbonyl may be protonated more readily, directing the reaction.
-
In a protic, acidic solvent (e.g., pure Acetic Acid): Acetic acid acts as both the solvent and the catalyst. It can protonate the hydrazine, reducing its nucleophilicity, and also protonate the dicarbonyl. The high concentration of the protic solvent can create a specific solvation shell around the intermediates. Often, under these conditions, the reaction is driven toward the thermodynamic product because the acidic medium can facilitate the equilibration of intermediates.[3][6]
Experimental Protocols
Protocol: Regioselective Synthesis of 3-CF₃-Pyrazole using a Fluorinated Alcohol
This protocol provides a method to maximize the yield of the 3-trifluoromethyl isomer, a common challenge in medicinal chemistry.
Materials:
-
4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) (approx. 0.2 M solution)
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating is required, though often proceeds at RT)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 4,4,4-trifluoro-1-phenyl-1,3-butanedione in TFE.
-
Addition: While stirring at room temperature (25 °C), add the methylhydrazine dropwise to the solution over 5 minutes.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours at room temperature.[5] If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Workup: Once the starting material is consumed, remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can typically be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 3-CF₃ regioisomer.
-
Analysis: Confirm the regiochemistry and purity using ¹H NMR, ¹⁹F NMR, and ¹³C NMR. NOE experiments can be particularly useful for unambiguously assigning the structure.[4]
References
-
Alonso, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Gommaa, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Hassan, S. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Shaaban, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Sharma, S., et al. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect. Available at: [Link]
-
Bourne, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Mert, O., et al. (2014). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available at: [Link]
-
Tukhvatshin, R. R., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. Available at: [Link]
-
Tukhvatshin, R. R., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wang, Z., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. Available at: [Link]
-
Tukhvatshin, R. R., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available at: [Link]
-
Yoon, J-Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. Available at: [Link]
-
Chen, Q., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Education. Available at: [Link]
-
Al-Issa, S. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]
-
Request PDF. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. Available at: [Link]
-
Vasin, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. Available at: [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Available at: [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. BYJU'S. Available at: [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Diguil, E. M., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PubMed. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]
-
Grafiati. (n.d.). Journal articles: 'Protic and Aprotic Solvents'. Grafiati. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. jackwestin.com [jackwestin.com]
Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying mechanistic insights to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide
This section addresses specific problems you might encounter during pyrazole synthesis in a question-and-answer format.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?
A1: The formation of regioisomers is the most common byproduct issue in pyrazole synthesis, particularly in the Knorr synthesis.[1][2] The outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[2][3] Here’s how you can troubleshoot and gain control over regioselectivity:
Understanding the Root Cause:
The reaction proceeds via the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl carbons.[1] With an unsymmetrical dicarbonyl and a substituted hydrazine, two different initial attacks are possible, leading to two distinct intermediates and, ultimately, two regioisomeric pyrazoles.[1][4]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack on the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: The initial attack typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (like -CF₃) on the dicarbonyl make the adjacent carbonyl carbon more reactive.[3][5]
-
Reaction pH: The acidity or basicity of the medium is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[2][3][6]
-
Solvent Choice: This is a powerful tool for controlling regioselectivity. While ethanol is a common solvent, it can sometimes lead to poor selectivity.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for a single regioisomer.[3][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing selectivity.[5]
Troubleshooting Workflow for Regioselectivity:
Caption: Decision-making workflow for optimizing regioselectivity.
Data on Solvent Effects:
The choice of solvent can have a profound impact on the ratio of regioisomers. The following table illustrates this effect for the reaction of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine.
| 1,3-Dicarbonyl Compound (R¹/R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| CF₃ / Ph | MeNHNH₂ | EtOH | 65:35 | [5] |
| CF₃ / Ph | MeNHNH₂ | TFE | >95:5 | [5] |
| CF₃ / Ph | MeNHNH₂ | HFIP | >95:5 | [5] |
| Me / Ph | PhNHNH₂ | EtOH | 50:50 | [5] |
| Me / Ph | PhNHNH₂ | TFE | 80:20 | [5] |
Isomer A corresponds to the N-substituted nitrogen being adjacent to R¹, and Isomer B to it being adjacent to R².
Q2: My reaction seems to have stopped, and I've isolated a non-aromatic intermediate. What is it, and how do I convert it to the final pyrazole?
A2: You have likely isolated a pyrazoline intermediate.[7][8] This is common in syntheses starting from α,β-unsaturated carbonyl compounds (like chalcones) and hydrazines.[9][10][11] The reaction first forms the pyrazoline via a Michael addition followed by cyclization; this intermediate must then be aromatized to the pyrazole.[10][11] In some cases, especially with 1,3-diketones, a stable 5-hydroxypyrazoline can also be formed.[5]
Strategies for Aromatization:
-
Oxidation: If the pyrazoline is formed, a subsequent oxidation step is needed.
-
Dehydration: If a 5-hydroxypyrazoline intermediate is present, dehydration is required to form the aromatic ring. This is typically achieved by heating under acidic conditions.[8]
-
Elimination: If your α,β-unsaturated carbonyl contains a leaving group at the β-position, or if you use a hydrazine with a good leaving group (like tosylhydrazine), the pyrazoline intermediate will readily eliminate to form the pyrazole under the reaction conditions.[7][10][11]
Q3: How can I effectively separate the regioisomers of my pyrazole product if I cannot optimize the synthesis?
A3: While optimizing for regioselectivity is ideal, sometimes separation is unavoidable.
-
Silica Gel Chromatography: This is the most common method for separating pyrazole regioisomers.[14][15] However, the basicity of the pyrazole nitrogen atoms can sometimes lead to tailing on standard silica gel. If you encounter this, you can:
-
Crystallization of Acid Addition Salts: This is a highly effective chemical purification method. Pyrazoles, being basic, will form salts with mineral or organic acids. These salts often have different solubilities, allowing for selective crystallization of one regioisomer.[17][18]
Experimental Protocol: Purification via Salt Formation
-
Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., isopropanol, ethyl acetate).[17][18]
-
Add at least one molar equivalent of an acid (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid) to the solution.[17][18]
-
Stir the mixture. The pyrazolium salt of one isomer may precipitate out. Cooling the mixture can aid crystallization.
-
Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry.[18]
-
To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaOH, NaHCO₃), followed by extraction with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazoles?
A1: The most prevalent methods involve the condensation of a three-carbon building block with a hydrazine derivative.[7][19]
-
From 1,3-Dicarbonyl Compounds (Knorr Synthesis): This is the classical and most widely used method, involving the reaction of a β-diketone, β-ketoester, or related 1,3-dielectrophile with a hydrazine.[1][8][13][20]
-
From α,β-Unsaturated Carbonyls: The reaction of compounds like chalcones with hydrazines first yields a pyrazoline, which is then oxidized or aromatized to the pyrazole.[7][21][22]
-
From Alkynes: The cyclocondensation of hydrazines with acetylenic ketones or aldehydes is also a well-established route, though it often faces challenges with regioselectivity.[7][8]
-
[3+2] Cycloadditions: These methods involve the reaction of a 1,3-dipole, such as a diazo compound or nitrile imine, with a dipolarophile like an alkyne or alkene.[12][19]
Q2: Can you explain the mechanism of the Knorr Pyrazole Synthesis?
A2: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, leading to the formation of the pyrazole ring through the loss of two water molecules.[1][23] The reaction proceeds through several key steps:
Caption: Competing pathways in the Knorr pyrazole synthesis.
-
Initial Condensation: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hydrazone or enamine intermediate.[1][24]
-
Controlling Step: When using an unsymmetrical dicarbonyl, this initial attack can occur at either of the two distinct carbonyl carbons, which is the step that determines the final regiochemical outcome.[1]
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.[1]
-
Dehydration: The resulting cyclic intermediate, often a hydroxypyrazoline, then undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[1][23]
Q3: Are there alternative synthetic strategies that offer better regiocontrol from the start?
A3: Yes, several modern synthetic methods have been developed to circumvent the regioselectivity issues of the classical Knorr synthesis.
-
[3+2] Cycloaddition of Diazo Compounds: The reaction of diazo compounds with alkynes is a powerful method that often provides excellent regioselectivity.[12][19]
-
Tosylhydrazone Chemistry: The use of N-tosylhydrazones reacting with alkynes can offer complete regioselectivity, which is particularly useful when substituents are sterically and electronically similar.[12]
-
Multi-component Reactions: Some multi-component strategies have been designed to build the pyrazole ring with high regiocontrol in a single pot.[10][11]
By understanding the mechanisms of byproduct formation and the tools available to influence the reaction pathway, you can significantly improve the outcome of your pyrazole syntheses, leading to higher yields, easier purifications, and more efficient discovery workflows.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). National Center for Biotechnology Information. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Taylor & Francis Online. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). National Center for Biotechnology Information. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). ACS Publications. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2022). National Center for Biotechnology Information. [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal of Innovative Research in Technology. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). ACS Publications. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). National Center for Biotechnology Information. [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation Journal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Center for Biotechnology Information. [Link]
-
Scheme 1: Synthesis of pyrazolines from the intermediate chalcones. (2012). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Process for the purification of pyrazoles. (2011).
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019). ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. (2019). ResearchGate. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (2020). National Center for Biotechnology Information. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
- Method for purifying pyrazoles. (2011).
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). National Center for Biotechnology Information. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
-
Paal–Knorr pyrrole synthesis. (2015). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2014). National Center for Biotechnology Information. [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 21. ijirt.org [ijirt.org]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. chemhelpasap.com [chemhelpasap.com]
- 24. name-reaction.com [name-reaction.com]
Validation & Comparative
A Researcher's Guide to Validating the Bioactivity of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the biological activity of the novel compound, 3-cyclohexyl-1H-pyrazole-4-carboxylic acid. Given the limited specific literature on this molecule, we will establish a scientifically rigorous, multi-faceted approach based on the well-documented bioactivities of the pyrazole scaffold. This document will detail comparative analyses against established drugs, provide step-by-step experimental protocols, and offer insights into the causal reasoning behind these methodological choices, ensuring a self-validating and robust investigation.
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The structure of this compound, featuring a bulky cycloalkyl group, suggests potential interactions with hydrophobic binding pockets in various biological targets. Our validation strategy will therefore focus on three primary areas of investigation: anti-inflammatory, anticancer, and antimicrobial activities.
Part 1: Comparative Framework and Rationale
To objectively assess the bioactivity of this compound, it is crucial to select appropriate comparator compounds. These will serve as benchmarks for potency and selectivity.
-
For Anti-Inflammatory Activity: Celecoxib
-
Rationale: Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor.[3][4][5] Its core structure is a diaryl-substituted pyrazole, making it an excellent structural and functional analogue for comparison.[6] Evaluating our target compound against Celecoxib will provide direct insights into its potential as a selective anti-inflammatory agent.[7][8]
-
-
For Anticancer Activity: A Known Pyrazole-Based Kinase Inhibitor (e.g., a hypothetical "PZ-KI")
-
Rationale: The pyrazole scaffold is a key component in many protein kinase inhibitors used in oncology.[9][10] Kinases such as Aurora A and VEGFR-2 are critical in cell cycle regulation and angiogenesis, respectively, and are validated cancer drug targets.[11][12] A comparative analysis against a known pyrazole-based kinase inhibitor (PZ-KI) will help determine the potential of our compound in this therapeutic area.
-
-
For Antimicrobial Activity: A Broad-Spectrum Antibiotic (e.g., Ciprofloxacin)
-
Rationale: Given the general antimicrobial properties reported for pyrazole derivatives, a broad-spectrum antibiotic like Ciprofloxacin will serve as a standard for evaluating the potency and spectrum of any observed antimicrobial effects.
-
Part 2: Experimental Validation Protocols
Here, we detail the step-by-step methodologies for a comprehensive bioactivity assessment.
Anti-Inflammatory Activity Evaluation
The primary hypothesis is that this compound may act as a COX-2 inhibitor.
This initial screen will determine the compound's inhibitory activity and selectivity.
Protocol:
-
Reagent Preparation: Prepare solutions of this compound, Celecoxib, and a non-selective NSAID (e.g., Ibuprofen) in DMSO. Prepare assay buffers and solutions for human recombinant COX-1 and COX-2 enzymes, and arachidonic acid (substrate).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to the assay buffer.
-
Add the test compounds at various concentrations. Include wells for Celecoxib, Ibuprofen, and a vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.[13]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
This model assesses the in vivo efficacy of the compound in a well-established model of acute inflammation.[14][15][16][17][18]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Dosing:
-
Divide the animals into groups: Vehicle control, this compound (at various doses), and Celecoxib (as a positive control).
-
Administer the compounds orally or intraperitoneally.
-
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[16]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Anticancer Activity Evaluation
Here, we will assess the cytotoxic potential of the compound and its ability to inhibit key cancer-related kinases.
This assay measures the metabolic activity of cells as an indicator of cell viability.[19][20][21]
Protocol:
-
Cell Culture: Culture relevant cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
These assays will determine if the compound directly inhibits the activity of these cancer-relevant kinases.[22][23][24][25][26][27][28][29]
Protocol (Luminescence-Based):
-
Reagent Preparation: Prepare solutions of the test compound, a known inhibitor (positive control), recombinant human Aurora A or VEGFR-2 kinase, the appropriate substrate (e.g., Kemptide for Aurora A, a poly-Glu,Tyr peptide for VEGFR-2), and ATP.
-
Assay Procedure:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Add the substrate and ATP to initiate the kinase reaction.
-
Incubate for a specified time (e.g., 45 minutes) at 30°C.
-
Add a reagent (such as ADP-Glo™) that terminates the reaction and measures the amount of ADP produced (which is proportional to kinase activity) via a luciferase-based reaction.[23]
-
-
Data Analysis: Measure the luminescent signal. A lower signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Activity Evaluation
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[30][31][32][33]
Protocol (Broth Microdilution):
-
Preparation: Prepare serial two-fold dilutions of this compound in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to each well.[33]
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Part 3: Data Presentation and Visualization
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro COX-1/COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib | Experimental | Experimental | Calculated |
| Ibuprofen | Experimental | Experimental | Calculated |
Table 2: In Vivo Anti-Inflammatory Activity
| Treatment | Dose (mg/kg) | % Edema Inhibition at 3h |
| Vehicle Control | - | 0 |
| This compound | Dose 1 | Experimental |
| Dose 2 | Experimental | |
| Dose 3 | Experimental | |
| Celecoxib | Standard Dose | Experimental |
Table 3: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Doxorubicin |
| HCT116 | Experimental | Experimental |
| MCF-7 | Experimental | Experimental |
Table 4: In Vitro Kinase Inhibition (IC50 in µM)
| Kinase | This compound | Known Inhibitor (PZ-KI) |
| Aurora A | Experimental | Experimental |
| VEGFR-2 | Experimental | Experimental |
Table 5: Minimum Inhibitory Concentration (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin |
| Staphylococcus aureus | Experimental | Experimental |
| Escherichia coli | Experimental | Experimental |
Visualizations
Caption: Proposed mechanism of action via COX-2 inhibition.
Caption: Kinase inhibition and its effect on signaling.
Caption: Overall experimental validation workflow.
References
-
StatPearls. (n.d.). Celecoxib. NCBI Bookshelf. [Link]
-
News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. [Link]
-
Wikipedia. (2024). Celecoxib. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]
-
Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]
-
PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]
-
ACME Research Solutions. (2024). Minimum Inhibitory Concentration (MIC) Test Protocol. [Link]
-
PubMed. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. [Link]
-
PMC. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... [Link]
-
UCSB, MIT and Caltech. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.. [Link]
-
PMC. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
-
PubMed. (2003). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. [Link]
-
Journal of Medicinal Chemistry. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
PMC. (2018). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. [Link]
-
ResearchGate. (n.d.). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib.. [Link]
-
(n.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
PMC. (2015). Current status of pyrazole and its biological activities. [Link]
-
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]
-
(2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
Sources
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. atcc.org [atcc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. media.cellsignal.cn [media.cellsignal.cn]
- 26. promega.com [promega.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. AURORA A Kinase Enzyme System Application Note [worldwide.promega.com]
- 29. promega.com [promega.com]
- 30. files.core.ac.uk [files.core.ac.uk]
- 31. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 32. protocols.io [protocols.io]
- 33. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid Analogs as Putative Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its prevalence is particularly notable in the domain of protein kinase inhibitors, where the pyrazole ring often serves as a versatile template for engaging with the ATP-binding site of various kinases.[2][1] The dysregulation of protein kinase activity is a hallmark of many diseases, most prominently cancer, making them a major focus of therapeutic intervention.[1][3]
The 3-cyclohexyl-1H-pyrazole-4-carboxylic acid core presents a unique combination of a bulky lipophilic group (cyclohexyl) at the 3-position and a hydrogen-bonding acceptor/donor (carboxylic acid) at the 4-position. This arrangement suggests a potential for specific interactions within a kinase active site. This guide will explore the hypothetical SAR of this scaffold by examining key points of diversification and their likely impact on inhibitory activity.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on known SAR trends for pyrazole-based kinase inhibitors, we can postulate the following relationships for the this compound scaffold.[4][5] The following discussion is based on a hypothetical series of compounds targeting a generic protein kinase.
Modifications at the N1 Position of the Pyrazole Ring
The N1 position of the pyrazole ring is often a key vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
-
Small Alkyl Groups (e.g., Methyl, Ethyl): Small, non-bulky substituents at N1 are generally well-tolerated and can enhance binding affinity by occupying small hydrophobic pockets.[4]
-
Aromatic Rings (e.g., Phenyl, Substituted Phenyl): The introduction of an aryl group at N1 can lead to significant increases in potency through π-π stacking or hydrophobic interactions with residues in the kinase hinge region or solvent-exposed areas.[6] Substituents on the phenyl ring (e.g., halogens, methoxy groups) can further fine-tune these interactions.
-
Hydrogen (Unsubstituted): An unsubstituted N1 position (a free N-H) can act as a hydrogen bond donor, which can be crucial for anchoring the inhibitor to the kinase hinge region.[4]
Modifications of the 4-Carboxylic Acid Group
The carboxylic acid at the C4 position is a critical pharmacophore, likely involved in hydrogen bonding interactions with the kinase.
-
Amide Formation: Conversion of the carboxylic acid to a primary, secondary, or tertiary amide can explore additional hydrogen bonding opportunities and modulate the compound's polarity and cell permeability.[7][8] The substituents on the amide nitrogen can be varied to probe different regions of the ATP-binding site.
-
Esterification: While potentially reducing direct hydrogen bonding, esterification can increase lipophilicity and cell permeability, acting as a prodrug strategy.[7]
Modifications of the 3-Cyclohexyl Group
The cyclohexyl group at the C3 position likely occupies a hydrophobic pocket.
-
Stereochemistry: The stereochemistry of any substituents on the cyclohexyl ring could play a critical role in fitting within the target's binding site.
-
Introduction of Polar Groups: While maintaining the core lipophilicity, the introduction of small polar groups (e.g., hydroxyl, amino) could provide additional hydrogen bonding interactions if a corresponding residue is nearby.
Hypothetical Comparative Data
The following table presents a hypothetical dataset for a series of this compound analogs, illustrating the potential impact of the modifications discussed above on inhibitory activity against a hypothetical protein kinase.
| Compound ID | N1-Substituent | C4-Modification | C3-Cyclohexyl Modification | Hypothetical IC50 (nM) |
| 1a | H | -COOH | Unmodified | 250 |
| 1b | -CH3 | -COOH | Unmodified | 150 |
| 1c | -Phenyl | -COOH | Unmodified | 50 |
| 1d | -Phenyl-4-Cl | -COOH | Unmodified | 25 |
| 2a | -Phenyl-4-Cl | -CONH2 | Unmodified | 30 |
| 2b | -Phenyl-4-Cl | -CONHCH3 | Unmodified | 15 |
| 3a | -Phenyl-4-Cl | -COOH | 4-OH (trans) | 80 |
This data is purely illustrative and intended to demonstrate potential SAR trends.
Experimental Protocols
To evaluate the biological activity of these hypothetical analogs, a series of in vitro and cell-based assays would be essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10]
Materials:
-
Kinase enzyme of interest
-
Substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound solution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[3]
-
Add 10 µL of a solution containing the kinase enzyme and substrate to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow for compound-enzyme interaction.[3]
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).[11]
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[12]
Visualizations
General Synthetic Scheme
Caption: General synthesis of this compound and carboxamide analogs.
Hypothetical SAR Workflow
Caption: Iterative workflow for SAR studies of pyrazole-based inhibitors.
Target Kinase Signaling Pathway (Example: MAPK Pathway)
Caption: Potential inhibition of the MAPK signaling pathway by a pyrazole analog.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. Its unique structural features and diverse biological activities have led to its incorporation into numerous blockbuster drugs and advanced materials.[1] The efficient and selective synthesis of substituted pyrazoles is, therefore, a critical endeavor for chemists in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the classical Knorr synthesis, the synthesis from α,β-unsaturated carbonyls, and the highly regioselective 1,3-dipolar cycloaddition, alongside modern advancements in microwave-assisted and green synthetic approaches.
The Knorr Pyrazole Synthesis: A Time-Honored and Versatile Method
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains one of the most straightforward and widely used methods for constructing the pyrazole ring.[2][3] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3]
Mechanism and Regioselectivity
The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[3] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3]
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[2][4] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[2][4][5] For instance, the more electrophilic carbonyl carbon is generally attacked first.[4]
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Evaluation of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Guide for Preclinical Drug Discovery
This guide provides a comprehensive framework for the in vitro evaluation of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid derivatives, a chemical scaffold with significant potential in medicinal chemistry. While publicly available data on this specific series of compounds is limited, this document will serve as an authoritative template. By using closely related and well-documented pyrazole analogues as exemplars, we will detail the critical experimental protocols, comparative data analysis, and the scientific rationale required to thoroughly characterize this compound class for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Marketed drugs such as Celecoxib (anti-inflammatory) and Crizotinib (anticancer) feature a pyrazole core, underscoring its therapeutic importance.
The focus of this guide, the this compound backbone, combines three key pharmacophoric elements:
-
The 1H-pyrazole core acts as a rigid and stable anchor capable of forming crucial hydrogen bonds and other non-covalent interactions within enzyme active sites.
-
The 4-carboxylic acid group provides a key interaction point, often serving as a hydrogen bond donor/acceptor or forming salt bridges with basic residues like arginine or lysine in target proteins.
-
The 3-cyclohexyl group introduces lipophilicity and steric bulk. This moiety can enhance membrane permeability and drive specific hydrophobic interactions, potentially improving potency and modulating selectivity against off-target proteins.
This guide will outline the essential in vitro assays necessary to profile the efficacy and mechanism of action of novel derivatives based on this promising scaffold.
Comparative In Vitro Efficacy: A Multi-Assay Approach
A robust preclinical evaluation relies on a tiered screening approach. We begin with broad cytotoxicity screening against relevant cancer cell lines, followed by more specific mechanistic assays, such as enzyme inhibition, to identify the molecular target.
Anticancer Activity: Cytotoxicity Profiling
The foundational step in evaluating novel anticancer agents is to determine their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput method for this purpose.
For this guide, we will use exemplary data from N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives to illustrate a comparative analysis. These compounds share the core pyrazole-4-carboxamide feature and have been evaluated for their antiproliferative activity.
Table 1: Comparative Anticancer Activity of Exemplary Pyrazole Derivatives
| Compound ID | Modification | IC₅₀ vs. HCT116 (μM) | IC₅₀ vs. MCF-7 (μM) |
| 10a | R = H | 2.45 ± 0.21 | 3.16 ± 0.25 |
| 10c | R = 4-F | 1.12 ± 0.13 | 1.34 ± 0.11 |
| 10e | R = 4-Cl | 0.39 ± 0.06 | 0.46 ± 0.04 |
| 10h | R = 4-CH₃ | 1.58 ± 0.15 | 1.88 ± 0.17 |
| Doxorubicin | (Reference Drug) | 0.42 ± 0.05 | 0.51 ± 0.06 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
Scientific Rationale:
-
Cell Line Selection: HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) are chosen as they represent common and well-characterized cancer types. Using multiple cell lines is critical to identify compounds with broad-spectrum activity or, conversely, selective potency.
-
Structure-Activity Relationship (SAR): The data in Table 1 reveals a clear SAR. The introduction of a halogen at the para-position of the N-phenyl ring (10c and 10e) significantly enhances potency compared to the unsubstituted analogue (10a). The chloro-substituted derivative 10e demonstrates potency comparable to the standard chemotherapeutic agent, Doxorubicin, making it a promising lead for further investigation. This suggests that for our target 3-cyclohexyl derivatives, modification of other positions on the scaffold could similarly modulate activity.
Mechanism of Action: Target-Based Enzyme Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling and proliferation. Aurora kinases, for instance, are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.
Here, we compare the direct inhibitory activity of the exemplary pyrazole derivatives against Aurora-A kinase to determine if their cytotoxic effects correlate with on-target enzyme inhibition.
Table 2: Comparative Inhibition of Aurora-A Kinase
| Compound ID | IC₅₀ vs. Aurora-A Kinase (μM) |
| 10a | 1.13 ± 0.12 |
| 10c | 0.41 ± 0.05 |
| 10e | 0.16 ± 0.03 |
| 10h | 0.86 ± 0.09 |
Scientific Rationale:
-
Target Correlation: The enzyme inhibition data in Table 2 strongly correlates with the cell-based cytotoxicity data in Table 1. Compound 10e , the most potent cytotoxic agent, is also the most potent inhibitor of Aurora-A kinase. This provides strong evidence that the observed anticancer activity is, at least in part, mediated through the inhibition of this specific molecular target.
-
Therapeutic Window: Comparing cytotoxicity against cancer cells with that against normal cell lines (e.g., human embryonic kidney cells, HEK293) is a crucial next step to determine the therapeutic index—the ratio between the toxic dose and the therapeutic dose of a drug. A high therapeutic index is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used for in vitro evaluation must be robust and well-validated. Below are detailed protocols for the key assays discussed.
General Experimental Workflow
The logical flow of experiments is crucial for efficient screening and characterization of a new compound library. The process begins with primary screening to identify active compounds, followed by secondary, more detailed mechanistic studies.
Caption: High-level workflow for in vitro evaluation of novel compounds.
Protocol: Cell Viability (MTT Assay)
This protocol quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium from a 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is cell-line dependent and should be optimized to allow for multiple cell divisions in the control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Apoptosis Analysis by Flow Cytometry
This method distinguishes between viable, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- (Bottom Left Quadrant): Live cells.
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells.
-
-
Visualizing the Molecular Mechanism: A Case Study with VEGFR-2
To illustrate a potential mechanism of action, we can visualize a relevant signaling pathway. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Pyrazole derivatives have been successfully developed as VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
This diagram illustrates how a pyrazole derivative can block the ATP binding site of VEGFR-2, thereby inhibiting the downstream signaling cascade that leads to cell proliferation and angiogenesis, two critical hallmarks of cancer.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. This guide provides a robust, evidence-based framework for the systematic in vitro evaluation of its derivatives. By employing a tiered approach of cytotoxicity screening, target-based enzyme assays, and mechanistic studies like apoptosis analysis, researchers can effectively identify and characterize promising lead compounds.
The key to success lies in methodical structure-activity relationship studies. By synthesizing and testing a library of analogues with modifications to the pyrazole ring, the cyclohexyl group, and the carboxylic acid moiety, a clear picture of the pharmacophore will emerge. This will enable the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for future preclinical and clinical development.
References
- SRR Publications. Pyrazoles as anticancer agents: Recent advances.
-
Christodoulou, M. S., et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-88. [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
- International Journal of Pharmaceutical Sciences. (2010). Review: Anticancer Activity Of Pyrazole.
-
Al-Masaret, A. S., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7894. [Link]
-
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-931. [Link]
-
Lv, P. C., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 20(11), 3534-3540. [Link]
- IJNRD. (2023).
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Becerra, D., & Castillo, J. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15, 7018-7038. [Link]
-
Gomaa, A. M., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(15), 5783. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Taylor & Francis Online. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [Link]
-
Chimirri, A., et al. (2001). Current status of pyrazole and its biological activities. Current Medicinal Chemistry, 8(2), 119-136. [Link]
-
Karrouchi, K., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(9), 4049-4061. [Link]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyrazole Carboxamides
For researchers, medicinal chemists, and drug development professionals, the pyrazole carboxamide scaffold represents a privileged structure with a remarkable breadth of biological activities. Its derivatives have demonstrated potent efficacy in oncology, infectious diseases, and agriculture. This guide provides an in-depth, comparative analysis of the biological evaluation of novel pyrazole carboxamides, grounded in experimental data and field-proven insights. We will dissect the key assays, interpret the resulting data, and explore the underlying mechanisms of action that make this chemical class a continuing focus of intensive research.
The Versatility of the Pyrazole Carboxamide Scaffold: A Foundation for Diverse Biological Activity
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. The carboxamide linkage provides a key hydrogen bonding motif, crucial for molecular recognition by biological targets. The true versatility of this scaffold lies in the synthetic accessibility and ease of functionalization at multiple positions around the pyrazole ring and the carboxamide nitrogen. This allows for the fine-tuning of steric and electronic properties to optimize potency and selectivity for a wide array of biological targets.
The core structure's inherent planarity and ability to engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, further contribute to its promiscuous yet potent binding capabilities. These foundational principles explain why pyrazole carboxamides have been successfully developed as anticancer, antimicrobial, and antifungal agents.[1][2]
Comparative Evaluation of Anticancer Activity
A significant area of investigation for novel pyrazole carboxamides is their potential as anticancer agents. The primary method for initial screening and comparison is the in vitro assessment of cytotoxicity against a panel of human cancer cell lines.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole carboxamide derivatives and a standard reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative novel pyrazole carboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |
| 8e | MGC-803 | 1.02 ± 0.08 | - | - | [3] |
| 4a-n (general) | Various (6 lines) | Promising | Doxorubicin | - | [4][5] |
| 7a | MCF7 | 0.304 ± 0.006 | - | - | [6] |
| 5b | OVCAR3 | 0.233 ± 0.001 | - | - | [6] |
| pym-5 | HCT116, HepG2 | Significant Inhibition | - | - | [7][8] |
Expert Interpretation: The IC50 values provide a direct comparison of the cytotoxic potency of the novel compounds. A lower IC50 value indicates higher potency. It is crucial to test compounds against a panel of cell lines from different tissue origins to assess the spectrum of activity and potential for selective toxicity. For instance, compound 8e shows potent activity against the MGC-803 gastric cancer cell line.[3] The triazole-pyrazole hybrid 7a demonstrates exceptional potency against the MCF7 breast cancer cell line.[6] The comparison against a well-established anticancer drug like Doxorubicin provides a benchmark for the therapeutic potential of the novel compounds.[4][5]
Mechanism of Action in Cancer
The anticancer activity of pyrazole carboxamides can be attributed to various mechanisms, including:
-
Enzyme Inhibition: A prominent target is telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. Compound 8e has been shown to be a potent telomerase inhibitor.[3] Other targets include kinases like c-Met and JAK1, which are often dysregulated in cancer.[4][5]
-
DNA Interaction: Some pyrazole carboxamides can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to apoptosis.[7][8] Compound pym-5 has demonstrated a high DNA-binding affinity and the ability to cleave plasmid DNA.[7][8]
-
Tubulin Polymerization Inhibition: Certain derivatives can disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division. This leads to cell cycle arrest and apoptosis.[2]
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the anticancer mechanism of action of novel pyrazole carboxamides.
Comparative Evaluation of Antimicrobial and Antifungal Activity
Pyrazole carboxamides have also emerged as a promising class of antimicrobial and antifungal agents, addressing the critical need for new therapeutics to combat drug-resistant pathogens.
Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[9]
-
Compound Dilution: Prepare serial twofold dilutions of the novel pyrazole carboxamide derivatives and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Comparative Antimicrobial and Antifungal Data
The following table presents a comparison of the antimicrobial and antifungal activities of selected pyrazole carboxamide derivatives.
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) | Citation |
| 6a, 6f, 6g | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | Significant Potential | - | - | [10][11] |
| 5b, 5g | Gram-positive and Gram-negative bacteria, Fungi | Potent | Ampicillin, Ciprofloxacin | - | [9] |
| 7e | E. coli | 0.778 ± 0.009 µM | - | - | [6] |
| 7c | P. aeruginosa, C. albicans | 0.743 ± 0.005 µM | - | - | [6] |
| SCU2028 | Rhizoctonia solani | EC50 = 0.022 | Thifluzamide | - | [12] |
| 6i | Valsa mali | EC50 = 1.77 | Boscalid | EC50 = 9.19 | [13] |
| 8e | Rhizoctonia solani | EC50 = 0.012 | Boscalid | EC50 = 0.464 | [14] |
Expert Interpretation: The MIC and EC50 values are critical for comparing the efficacy of different compounds. Lower values indicate greater antimicrobial or antifungal activity. It is important to evaluate compounds against a panel of clinically relevant and resistant strains to understand their potential clinical utility. For instance, compounds 6a, 6f, and 6g show broad-spectrum activity against both bacteria and fungi.[10][11] The triazole-pyrazole hybrids 7c and 7e exhibit remarkable potency against specific pathogens.[6] In the agricultural domain, compounds like SCU2028 , 6i , and 8e show superior fungicidal activity compared to commercial fungicides, highlighting their potential for crop protection.[12][13][14]
Mechanism of Action in Fungi: Targeting Succinate Dehydrogenase (SDH)
A well-established mechanism of action for many antifungal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[12][13][15] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the electron transport chain.
Signaling Pathway of SDH Inhibition
Caption: Inhibition of succinate dehydrogenase (SDH) by pyrazole carboxamides disrupts the mitochondrial respiratory chain.
By inhibiting SDH, pyrazole carboxamides block the TCA cycle and electron transport, leading to a depletion of ATP and ultimately fungal cell death. This targeted mechanism provides a rationale for their potent and selective antifungal activity. Molecular docking studies have further elucidated the binding interactions between pyrazole carboxamides and the active site of SDH, guiding the design of more potent inhibitors.[13]
Conclusion and Future Directions
The biological evaluation of novel pyrazole carboxamides continues to be a vibrant area of research, with significant potential for the discovery of new therapeutic agents. This guide has provided a framework for the systematic evaluation of these compounds, from initial screening to mechanistic elucidation. The key to success in this field lies in a multidisciplinary approach that combines rational drug design, efficient synthesis, robust biological testing, and a deep understanding of the underlying molecular mechanisms.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of pyrazole carboxamides.
-
Exploration of Novel Biological Targets: To expand the therapeutic applications of this versatile scaffold.
-
In Vivo Efficacy and Safety Studies: To translate promising in vitro results into preclinical and clinical candidates.
-
Combating Drug Resistance: Designing pyrazole carboxamides that are effective against resistant strains of pathogens and cancer cells.
By adhering to rigorous scientific principles and leveraging the insights gained from comparative biological evaluations, the scientific community can continue to unlock the full therapeutic potential of novel pyrazole carboxamides.
References
-
PubMed.
-
Journal of Agricultural and Food Chemistry.
-
Scilit.
-
Journal of Chemical and Pharmaceutical Research.
-
ResearchGate.
-
Asian Journal of Chemistry.
-
PubMed.
-
PubMed.
-
PubMed.
-
PubMed.
-
International Journal of Pharmaceutical Sciences and Research.
-
Journal of Agricultural and Food Chemistry.
-
Asian Journal of Chemistry.
-
Repository of Research and Investigative Information.
-
ResearchGate.
-
Journal of Agricultural and Food Chemistry.
-
Chemical and Pharmaceutical Bulletin.
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 10. scilit.com [scilit.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Introduction: The Prominence of the Pyrazole Scaffold in Inflammation Research
An In-Depth Comparative Guide to the Efficacy of Pyrazole-Based Anti-inflammatory Agents
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory therapeutics.[1][2] Its structural versatility has given rise to a significant class of nonsteroidal anti-inflammatory drugs (NSAIDs) that have reshaped the management of inflammatory conditions.[3] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which highlights the therapeutic success of pyrazole-based compounds.[1] This guide provides a comprehensive comparison of the efficacy of various pyrazole-based anti-inflammatory agents, delving into their mechanisms of action, supporting experimental data, and the detailed protocols required for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate this critical area of pharmacology.
Core Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary anti-inflammatory action of most pyrazole-based agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (PGs) from arachidonic acid.[4][5] PGs are potent lipid mediators involved in the classic signs of inflammation: redness, swelling, heat, and pain.[5][6]
There are two main isoforms of the COX enzyme:
-
COX-1: This is a constitutive enzyme present in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[7][8][9]
-
COX-2: This isoform is typically induced at sites of inflammation by stimuli like cytokines and endotoxins.[7][8][9] The PGs produced by COX-2 are the primary mediators of inflammation and pain.[10]
The therapeutic efficacy of many pyrazole-based NSAIDs stems from their selective inhibition of COX-2 over COX-1.[9] This selectivity is designed to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[2]
Caption: General experimental workflow for the evaluation of novel pyrazole-based anti-inflammatory agents.
Part 1: In Vitro Efficacy Assessment
In vitro assays are crucial for the initial screening and characterization of compounds, providing data on their direct enzymatic inhibition and cellular effects. [11][12] 1.1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Rationale: This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is the primary method for determining the potency (IC50) and selectivity of pyrazole-based agents.
-
Methodology:
-
Enzyme Preparation: Use commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., glutathione).
-
Compound Incubation: Add various concentrations of the test pyrazole compound (and a vehicle control) to the reaction mixture. Incubate with the COX-1 or COX-2 enzyme for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Quantify Prostaglandin Production: After a set incubation period (e.g., 2 minutes), stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Selectivity Index (SI): Calculate the SI by dividing the IC50 (COX-1) by the IC50 (COX-2).
-
1.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Rationale: Macrophages play a central role in inflammation, and their activation by stimuli like LPS leads to the production of pro-inflammatory mediators, including nitric oxide (NO). This cell-based assay assesses a compound's ability to suppress this inflammatory response. [13]* Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.
-
Cell Plating: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark for 10-15 minutes. The presence of nitrite (a stable product of NO) will result in a color change.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Use a sodium nitrite standard curve to determine the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-only treated cells.
-
Part 2: In Vivo Efficacy Assessment
In vivo models are essential for evaluating the therapeutic efficacy of a compound in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). [6][14] 2.1. Carrageenan-Induced Paw Edema Model
-
Rationale: This is a widely used and well-characterized model of acute inflammation. [15][16]Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).
-
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly divide the animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Compound groups (at various doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test pyrazole compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Compare the results statistically using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
-
Conclusion and Future Perspectives
Pyrazole-based agents, particularly selective COX-2 inhibitors, have demonstrated significant efficacy in managing inflammation. The comparative analysis of compounds like Celecoxib and Etoricoxib reveals a clear structure-activity relationship where subtle molecular modifications can profoundly impact selectivity and potency. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new chemical entities within this class.
Future research is likely to focus on developing pyrazole derivatives with even greater COX-2 selectivity and improved cardiovascular safety profiles. Furthermore, the design of dual-target inhibitors, for instance, compounds that inhibit both COX-2 and 5-lipoxygenase (5-LOX), represents a promising strategy to achieve broader anti-inflammatory effects with potentially fewer side effects. [17]As our understanding of the complex signaling networks in inflammation deepens, the versatile pyrazole scaffold will undoubtedly continue to be a source of novel and effective anti-inflammatory therapies.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., Elshaier, Y. A., & El-Magd, M. A. (2016). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed, 26(11), 1346-54. [Link]
-
Tzeli, D., Voutsas, D., & Geronikaki, A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(21), 6597. [Link]
-
Pérez-Sánchez, A., Barrajón-Catalán, E., Cifuentes, A., & Micol, V. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 25(11), 2636. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Minghetti, L. (2004). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 25(6), 291-295. [Link]
-
Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 43-48. [Link]
-
Wirleitner, B., Neurauter, G., Schrocksnadel, K., Frick, B., & Fuchs, D. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 48(1), 35-40. [Link]
-
S P, A., & K, J. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 269-272. [Link]
-
El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. Archives of Pharmacal Research, 35(6), 995-1002. [Link]
-
Yesilada, E. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Al-Ostath, A. I., Al-Qaisi, J. A., & Al-Qirim, T. A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(3), 643-666. [Link]
-
Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103603. [Link]
-
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]
-
Nocentini, A., Bartolucci, G., Gratteri, P., & Supuran, C. T. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667. [Link]
-
Wikipedia. (2023, December 18). Rofecoxib. [Link]
-
Gold, J. (2025, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. [Link]
-
GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?. GoodRx Health. [Link]
-
Geronikaki, A., & Pitta, E. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Vane, J. R., & Botting, R. M. (2021). COX-1 and COX-2 in health and disease. ResearchGate. [Link]
-
Kumar, S., & Sharma, P. (2020). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]
-
Scheiman, J. M. (2018). Table 2 Differential features of celecoxib, etoricoxib, and rofecoxib. ResearchGate. [Link]
-
van der Heijde, D., Baraf, H. S. B., Ramos-Remus, C., Calvo, A., Weaver, A., Daniels, B., & Borenstein, D. (2012). Efficacy of Etoricoxib, Celecoxib, Lumiracoxib, Non-Selective NSAIDs, and Acetaminophen in Osteoarthritis: A Mixed Treatment Comparison. Arthritis Research & Therapy, 14(2), R96. [Link]
-
McCormack, P. L., & Keating, G. M. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 4(4), 266-274. [Link]
-
Asija, S., & Asija, S. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Norregaard, R., Kwon, T. H., & Frokiaer, J. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice, 34(4), 194-200. [Link]
-
Hsieh, P.-H., Liu, C.-H., Lu, M.-C., & Huang, M.-H. (2022). Celecoxib and Etoricoxib may reduce risk of ischemic stroke in patients with rheumatoid arthritis: A nationwide retrospective cohort study. Frontiers in Cardiovascular Medicine, 9, 989728. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. verywellhealth.com [verywellhealth.com]
- 9. researchgate.net [researchgate.net]
- 10. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. journalajrb.com [journalajrb.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpras.com [ijpras.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Analysis of Pyrazole Regioisomers
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Sildenafil, and Rimonabant. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, a challenge that can complicate biological evaluation and regulatory approval. The unambiguous identification of these isomers is therefore not just an academic exercise but a critical step in the drug discovery pipeline.
This guide provides an in-depth comparison of spectroscopic techniques for the definitive characterization of pyrazole regioisomers. We will move beyond a simple listing of methods to explain the underlying principles and experimental causality, offering field-proven insights and detailed protocols to ensure trustworthy and reproducible results.
The Core Challenge: Distinguishing Isomeric Forms
The two primary challenges in pyrazole chemistry are differentiating between disubstituted regioisomers (e.g., 1,3- vs. 1,5-isomers) and identifying the site of N-alkylation (N1 vs. N2). The subtle differences in the electronic and steric environments of these isomers demand a robust analytical strategy. While various techniques can provide clues, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional and hetero-nuclear experiments, remains the gold standard for unambiguous structure elucidation.
The Spectroscopic Toolkit: A Multi-Faceted Approach
While NMR is the most powerful tool, a comprehensive analysis often involves a combination of methods. Each technique provides a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most definitive method for identifying pyrazole regioisomers by mapping the magnetic environments of ¹H, ¹³C, and ¹⁵N nuclei.
¹H NMR: A First Look
For a simple disubstituted pyrazole, the chemical shift of the proton at position 5 (H5) is typically found further downfield than the proton at position 3 (H3) due to the influence of the adjacent nitrogen atom (N1). The proton at C4 is usually the most shielded. However, substituent effects can complicate this simple picture.
The key to unambiguous assignment lies in through-space and through-bond correlations.
¹³C NMR: Probing the Carbon Skeleton
The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the substitution pattern. In N-unsubstituted pyrazoles, C3 and C5 can be distinguished because C5 is generally more deshielded. The introduction of a substituent at N1 dramatically influences the chemical shift of the adjacent C5 and, to a lesser extent, C3.
Advanced 2D NMR: The Key to Unambiguous Assignment
When 1D NMR is insufficient, 2D techniques are essential.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For N-substituted pyrazoles, the correlation between the protons of the N-substituent and the pyrazole ring carbons (C3 and C5) definitively establishes the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A classic application is to observe a NOE between a substituent's protons and a nearby pyrazole ring proton, which can help differentiate between, for example, a 1,3- and a 1,5-disubstituted isomer.
-
¹⁵N NMR: The Ultimate Arbiter for N-Substitution: As the "gold standard," ¹⁵N NMR directly probes the nitrogen atoms. The chemical shifts of N1 and N2 are distinct and highly sensitive to substitution. For instance, in an N-alkylated pyrazole, the protonated nitrogen (pyrrole-type) and the unprotonated nitrogen (pyridine-type) have significantly different chemical shifts, providing an unambiguous marker for the site of substitution.
Mass Spectrometry (MS): Clues from Fragmentation
While mass spectrometry cannot distinguish regioisomers by their molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can differ. The stability of the resulting fragments may depend on the substituent's position, offering clues to the isomeric structure. For example, the loss of specific neutral fragments can sometimes be rationalized to favor one isomer over another.
Infrared (IR) Spectroscopy: A Limited but Useful Tool
For N-unsubstituted pyrazoles, the N-H stretching frequency in the IR spectrum (typically ~3100-3500 cm⁻¹) can confirm the presence of the N-H group. This band will be absent in N-substituted pyrazoles, providing a quick and simple check to confirm that an N-alkylation or N-arylation reaction has occurred.
Case Study 1: Differentiating 3-substituted vs. 5-substituted Pyrazole Regioisomers
A common synthetic challenge is the reaction of a 1,3-dicarbonyl compound with hydrazine, which can produce two regioisomeric products. Here, we compare 3-methyl-1H-pyrazole-5-carboxylic acid and 5-methyl-1H-pyrazole-3-carboxylic acid. The key to differentiation lies in observing long-range correlations from the well-defined methyl protons.
Comparative Spectroscopic Data
| Spectroscopic Feature | 3-Methyl-1H-pyrazole-5-carboxylic acid | 5-Methyl-1H-pyrazole-3-carboxylic acid | Rationale for Differentiation |
| ¹H NMR (C4-H) | ~6.7 ppm | ~6.7 ppm | The C4-H chemical shift is often similar and not a reliable differentiator on its own. |
| ¹H NMR (CH₃) | ~2.3 ppm | ~2.3 ppm | The methyl proton shifts are also typically too similar for definitive assignment. |
| Key HMBC Correlation | The methyl protons (¹H at ~2.3 ppm) will show a ³J correlation to the C4 carbon and a ²J correlation to the C3 carbon . | The methyl protons (¹H at ~2.3 ppm) will show a ³J correlation to the C4 carbon and a ²J correlation to the C5 carbon . | This is the definitive experiment. The 2-bond correlation from the methyl protons unambiguously identifies the carbon to which the methyl group is attached. |
| Key NOESY Correlation | The methyl protons may show a weak NOE to the C4-H. | The methyl protons may show a weak NOE to the C4-H. | NOESY can be ambiguous here, as the methyl group is adjacent to C4 in both isomers. HMBC is superior. |
Experimental Protocol: HMBC Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra first to determine chemical shifts.
-
Set up a gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker).
-
Optimize the long-range coupling delay (D6 on Bruker) for a J-coupling of 8-10 Hz. This value is a good compromise for detecting both ²J and ³J correlations.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically overnight for dilute samples.
-
-
Processing and Analysis: Process the 2D data and identify the cross-peaks correlating the methyl protons to the pyrazole ring carbons.
Logical Workflow for 3- vs. 5-Substitution
Caption: HMBC-based workflow for differentiating 3- vs. 5-substituted pyrazoles.
Case Study 2: Distinguishing N1- vs. N2-Alkylated Pyrazoles
The alkylation of an unsymmetrical pyrazole can lead to N1 and N2 regioisomers. Differentiating these is critical, as their biological activities can vary significantly.
Comparative Spectroscopic Data
| Spectroscopic Feature | N1-Alkyl Isomer | N2-Alkyl Isomer | Rationale for Differentiation |
| ¹H NMR (N-CH₂) | The chemical shift is influenced by the adjacent C5 substituent. | The chemical shift is influenced by the adjacent C3 substituent. | Differences can be subtle and are not always conclusive. |
| ¹³C NMR (C3 vs. C5) | C5 is significantly shielded compared to the N-unsubstituted precursor due to the adjacent alkyl group. C3 is less affected. | C3 and C5 are both significantly affected, leading to a different chemical shift pattern compared to the N1 isomer. | The change in C3/C5 shifts relative to the starting material is a strong indicator. |
| Key HMBC Correlation | Protons on the N-alkyl group (e.g., N-CH₂) will show a strong ³J correlation to C5 and a weaker (or absent) correlation to C3. | Protons on the N-alkyl group will show a strong ³J correlation to C3 and a weaker (or absent) correlation to C5. | This is the most common and reliable method for assignment. |
| ¹⁵N NMR | Two distinct signals for N1 (alkylated, pyridine-type) and N2 (pyrrole-type, with N-H if protonated). | Two distinct signals for N1 (pyrrole-type) and N2 (alkylated, pyridine-type). The chemical shifts will be significantly different from the N1 isomer. | Provides direct, unambiguous evidence of the alkylation site. |
Experimental Protocol: ¹⁵N HMBC Analysis
-
Sample Preparation: A higher concentration is often required. Dissolve 20-30 mg of the sample in 0.6 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup: A high-field spectrometer (≥500 MHz) equipped with a cryoprobe is highly recommended to overcome the low sensitivity of the ¹⁵N nucleus.
-
Acquisition:
-
Set up a gradient-selected ¹H-¹⁵N HMBC experiment.
-
Optimize the long-range coupling delay for an expected J-coupling of ~5-10 Hz.
-
Acquire data for an extended period (often 12-24 hours) due to the low natural abundance and sensitivity of ¹⁵N.
-
-
Analysis: Look for the critical cross-peak between the protons of the N-alkyl group and either the N1 or N2 nitrogen signal.
Decision Tree for N-Alkylation Site
Caption: Decision workflow for determining the site of N-alkylation in pyrazoles.
Conclusion and Best Practices
The unambiguous structural characterization of pyrazole regioisomers is a non-trivial but solvable challenge. While 1D NMR provides initial clues, it is rarely sufficient for definitive proof.
Recommended Workflow:
-
Confirm Reaction: Use IR or ¹H NMR to confirm the disappearance of the N-H proton in N-alkylation reactions.
-
Primary Assignment: Rely on ¹H-¹³C HMBC experiments. This is the most accessible and often conclusive 2D NMR technique. Identify the key correlations between substituent protons and the pyrazole core carbons (C3/C5).
-
Definitive Confirmation: When results are ambiguous or for regulatory submissions, ¹H-¹⁵N HMBC provides incontrovertible evidence for the site of N-substitution.
-
Complementary Data: Use NOESY to confirm spatial proximities and MS to analyze fragmentation patterns as supporting evidence.
By employing a logical, multi-technique approach centered on advanced 2D NMR, researchers can confidently and accurately determine the structure of their pyrazole products, ensuring data integrity and accelerating the drug development process.
References
-
The nitrogen-15 NMR spectra of pyrazoles , Journal of Magnetic Resonance (1969), URL: [Link]
-
A Complete Spectroscopic Characterization of N-Substituted Pyrazoles , Molecules, URL: [Link]
-
Long-range C,H-coupling constants in pyrazole , Magnetic Resonance in Chemistry, URL: [Link]
-
Studies in the pyrazole series. Part 2. 13C nuclear magnetic resonance spectra of some N1-substituted pyrazoles and a reinvestigation of the 13C spectra of pyrazole and its N-methyl derivatives , Journal of the Chemical Society, Perkin Transactions 2, URL: [Link]
-
A 1H, 13C and 15N NMR study of some 3(5)-substituted pyrazoles , Magnetic Resonance in Chemistry, URL: [Link]
-
Regioselective Synthesis of 1,3-, 1,4-, and 1,5-Substituted Pyrazoles , The Journal of Organic Chemistry, URL: [Link]
-
Unambiguous Determination of the Regiochemistry of N-Alkylated Pyrazoles by 1H-15N HMBC Spectroscopy , Organic Letters, URL: [Link]
-
The problem of pyrazole regioisomers: a review of recent advances in their synthesis , RSC Advances, URL: [Link]
A Comparative Guide to the Validation of Analytical Methods for 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexyl-1H-pyrazole-4-carboxylic acid is a molecule of significant interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), the journey from discovery to a marketed drug product is underpinned by rigorous analytical testing. The validation of the analytical methods used to assess the quality of this API is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring the safety and efficacy of the final therapeutic product. This guide provides a comparative analysis of various analytical techniques for the validation of methods for this compound, offering insights into the rationale behind experimental choices and presenting supporting data. The principles discussed are grounded in the International Council for Harmonisation (ICH) guideline Q2(R1), a harmonized standard for the validation of analytical procedures.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.
The Importance of a Structured Validation Approach
A well-structured validation protocol is essential for a successful and compliant analytical method. It provides a clear roadmap for the validation process, outlining the experiments to be performed and the acceptance criteria to be met.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound depends on the specific purpose of the analysis, such as assay, impurity profiling, or stability testing. Here, we compare three common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[5] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
Experimental Protocol: A Stability-Indicating HPLC-UV Method
-
Objective: To develop and validate a stability-indicating HPLC method for the assay of this compound and the quantification of its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point for carboxylic acids. Mixed-mode columns, which offer both reversed-phase and ion-exchange retention mechanisms, can also provide excellent selectivity.[6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The low pH ensures the carboxylic acid is in its protonated form, leading to better retention on a reversed-phase column.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.
-
Sample Preparation: Dissolve a known weight of the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[8][9][10] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[11][12]
-
Acid/Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.[12]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide.[12]
-
Thermal Degradation: Heating the solid drug substance.
-
Photolytic Degradation: Exposing the drug substance to light, as per ICH Q1B guidelines.[13]
The HPLC method must be able to separate the intact drug from all degradation products, demonstrating specificity.
Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze placebo, and spiked samples. Perform forced degradation studies. | No interference at the retention time of the analyte. Peak purity of the analyte peak should pass. |
| Linearity | Analyze a minimum of five concentrations across the desired range.[2] | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data.[2][4] | The interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear. |
| Accuracy | Analyze samples with known concentrations (e.g., by spiking placebo with known amounts of API). | Recovery of 98.0% to 102.0% of the known amount. |
| Precision (Repeatability & Intermediate) | Repeatability: Multiple analyses of the same sample on the same day. Intermediate Precision: Analyses on different days, by different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Quantitation Limit (QL) | Determined from the signal-to-noise ratio (typically 10:1) or by statistical methods. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberate small variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | No significant impact on the results (e.g., system suitability parameters remain within limits). |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.
Experimental Protocol: GC-FID/MS after Derivatization
-
Objective: To develop and validate a GC method for the quantification of this compound, potentially for the analysis of residual solvents or specific volatile impurities.
-
Derivatization: Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to form the more volatile methyl ester.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation of impurities.[15]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[14]
-
Injector and Detector Temperatures: Optimized to ensure efficient volatilization and prevent degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation of components with different boiling points.
-
Carrier Gas: Helium or hydrogen.
Validation Considerations for GC:
The validation parameters for a GC method are similar to those for HPLC. However, special attention should be paid to the consistency and completeness of the derivatization reaction. The validation should demonstrate that the derivatization process is reproducible and does not introduce any interfering byproducts. Mass spectrometry can be invaluable for identifying pyrazole isomers and their fragmentation patterns.[14][15]
Titrimetry
Titrimetry, a classical analytical technique, can be a simple, accurate, and cost-effective method for the assay of a carboxylic acid.[16]
Experimental Protocol: Acid-Base Titration
-
Objective: To determine the purity of this compound by titrating the acidic carboxylic group.
-
Principle: The carboxylic acid is a weak acid and can be titrated with a strong base, such as sodium hydroxide (NaOH).
-
Titrant: A standardized solution of NaOH (e.g., 0.1 M).
-
Solvent: A suitable solvent in which the acid is soluble, such as ethanol or a mixture of ethanol and water.
-
Indicator: A visual indicator like phenolphthalein can be used, or the endpoint can be determined potentiometrically using a pH meter.[16]
-
Procedure: A precisely weighed amount of the sample is dissolved in the solvent and titrated with the standardized NaOH solution to the endpoint.
Validation of a Titrimetric Method:
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Titrate a placebo to ensure no interference from excipients. | Placebo should not consume a significant amount of titrant. |
| Linearity | Titrate different, accurately weighed amounts of the substance. | A linear relationship between the weight of the substance and the volume of titrant consumed. |
| Accuracy | Titrate a certified reference standard of the substance. | Assay value should be within 98.0% to 102.0% of the certified value. |
| Precision | Perform multiple titrations of the same sample. | RSD ≤ 1.0%. |
Comparison Summary
| Feature | HPLC | GC | Titrimetry |
| Applicability | Assay, impurity profiling, stability studies | Assay, volatile impurities, residual solvents | Assay of pure substance |
| Specificity | High (especially with forced degradation) | Moderate to High (improved with MS) | Low (can be affected by other acidic/basic impurities) |
| Sensitivity | High | High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Complexity | High | Moderate (derivatization adds complexity) | Low |
| Cost | High | Moderate | Low |
Logical Relationships in Method Validation
The various validation parameters are interconnected. For instance, the data from linearity, accuracy, and precision studies collectively establish the valid range of the analytical method.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking Studies of Pyrazole Derivatives
This guide provides an in-depth, objective comparison of the in-silico performance of various pyrazole derivatives against a range of therapeutically relevant protein targets. Synthesizing data from multiple peer-reviewed studies, this document offers a comprehensive overview of the binding affinities and interaction patterns of this versatile heterocyclic scaffold. The methodologies, experimental data, and underlying principles are detailed to provide researchers, scientists, and drug development professionals with a robust framework for their own computational studies.
The Significance of the Pyrazole Scaffold in Medicinal Chemistry
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for designing inhibitors that target key proteins in various pathological pathways.[4] Numerous studies have highlighted their potential as anticancer, antimicrobial, anti-inflammatory, and antifungal agents.[1][5][6][7][8] The structural adaptability of the pyrazole core allows for facile modification, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve high affinity and selectivity for a specific biological target.
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule (ligand), such as a pyrazole derivative, to the active site of a target protein.[4][11] This in-silico approach accelerates the drug design process by prioritizing compounds for synthesis and experimental validation, thereby saving significant time and resources.[11]
Comparative Docking Analysis Across Key Therapeutic Targets
The efficacy of pyrazole derivatives has been demonstrated across a diverse range of protein targets. This section compares the docking performance of various pyrazole compounds against three major classes of enzymes: Protein Kinases (implicated in cancer), Cyclooxygenases (implicated in inflammation), and key bacterial enzymes (for antimicrobial applications).
Pyrazole Derivatives as Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Pyrazole-based compounds have been extensively investigated as kinase inhibitors, particularly targeting the ATP-binding site.[5][12]
A study on 1,3,4-triarylpyrazoles revealed their potential as multi-kinase inhibitors. Molecular docking simulations suggested a common mode of interaction at the ATP-binding sites of several kinases, including EGFR, AKT1, AKT2, BRAF V600E, p38α, and PDGFRβ.[5] Similarly, docking studies of pyrazole-linked pyrazoline derivatives against the EGFR tyrosine kinase hinge region showed binding poses analogous to the standard drug gefitinib.[12] Another investigation focused on pyrazole derivatives as inhibitors for the Rearranged during Transfection (RET) kinase, a target in certain types of cancer.[13]
Table 1: Comparative Docking Scores of Pyrazole Derivatives against Protein Kinases
| Compound Class | Target Kinase | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC50) | Reference |
| 1,3,4-Triarylpyrazoles | EGFR | Compound 6 | -8.5 | Met793, Lys745, Cys797 | 12.5 µM (A549 cells) | [5] |
| Pyrazole-Pyrazolines | EGFR | Compound 6h | -9.2 | Met793, Leu718, Val726 | 1.66 µM | [12] |
| 1H-Pyrazole Derivatives | VEGFR-2 | Compound 1b | -10.09 | Cys919, Asp1046 | Not specified | [2] |
| 1H-Pyrazole Derivatives | CDK2 | Compound 2b | -10.35 | Leu83, Lys33, Gln131 | Not specified | [2] |
| Pyrazole-Chalcones | Tubulin (Colchicine site) | Compound 5o | -91.43 (dG binding) | Cys241, Leu248, Ala316 | 0.21 µM (MCF-7 cells) | [3] |
Note: Docking scores from different studies may use different software and scoring functions, making direct comparison approximate. The trend within each study is most informative.
Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are central to the inflammatory process. While the COX-1 isoform is involved in physiological functions, COX-2 is inducible and a primary target for anti-inflammatory drugs.[14] Pyrazole carboxamide derivatives have shown promise as selective COX-2 inhibitors, potentially offering a safer alternative to traditional NSAIDs.[14] Docking studies have been crucial in elucidating the structural basis for this selectivity.
Table 2: Comparative Docking Scores of Pyrazole Derivatives against COX Isoforms
| Compound Class | Target Enzyme | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues | In-Vitro Assay (IC50) | Reference |
| Pyrazole Carboxamides | COX-1 | Celecoxib Analog | -9.8 | Arg120, Tyr355 | 25 µM | [14] |
| Pyrazole Carboxamides | COX-2 | Celecoxib Analog | -11.5 | Arg513, Tyr385, Ser530 | 0.04 µM | [14] |
| Pyrazole-Pyridine Hybrids | COX-2 | Compound 12 | -10.9 | Arg120, Tyr355, Ser353 | Potent inhibition of protein denaturation | [7][15] |
| Pyrazole-Pyridine Hybrids | COX-2 | Compound 13 | -10.1 | Arg120, Tyr355, Ser353 | Potent inhibition of protein denaturation | [7][15] |
Pyrazole Derivatives as Antimicrobial Agents
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[16] Pyrazole derivatives have been investigated as inhibitors of essential bacterial enzymes.[1][17] Docking studies have helped identify potential targets and rationalize the observed antimicrobial activity.
For instance, studies have docked pyrazole derivatives against DNA gyrase B from S. aureus and MurB from E. coli, revealing significant binding energies.[17] Other work has targeted glucosamine-6-phosphate synthase (GlcN-6-P) and dihydropteroate synthase (DHPS), which are crucial enzymes in bacterial and fungal metabolic pathways.[6]
Table 3: Comparative Docking Scores of Pyrazole Derivatives against Antimicrobial Targets
| Compound Class | Target Enzyme | Target Organism | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (MIC) | Reference |
| Pyrano[2,3-c] Pyrazoles | DNA Gyrase B | S. aureus | -8.9 | Asp79, Ile84, Arg144 | 15.62 µg/mL | [17] |
| Pyrano[2,3-c] Pyrazoles | MurB | E. coli | -9.2 | Arg373, Asn114, Gly113 | 31.25 µg/mL | [17] |
| Pyrazolohydrazinopyrimidines | DHPS | B. subtilis | -7.22 | Not specified | 60 µg/mL | [6] |
| 1,3,5-Trisubstituted Pyrazoles | GlcN-6-P Synthase | C. albicans | -7.8 | Cys300, Gln348, Lys603 | Promising activity | |
| Pyrazole N-Mannich Bases | Tyrosyl-tRNA Synthetase | E. coli | -8.25 | Tyr34, Asp176 | Good zone of inhibition | [16][18] |
Methodologies: A Practical Workflow for Docking Pyrazole Derivatives
To ensure scientific integrity, a well-defined and validated protocol is essential. The following sections provide a step-by-step workflow for performing a comparative docking study using widely accepted software tools.
Experimental Workflow Diagram
The overall process can be visualized as a logical flow from preparation to analysis.
Caption: A typical workflow for a molecular docking study.
Detailed Protocol: Molecular Docking using PyRx and AutoDock Vina
This protocol outlines the use of PyRx, a user-friendly graphical interface for AutoDock Vina, a widely used and validated docking engine.[9][19]
I. Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (RCSB PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.
-
Clean the Protein: Open the PDB file in a molecular viewer like BIOVIA Discovery Studio Visualizer or PyMOL.[9]
-
Remove all water molecules (HOH).
-
Delete any co-factors, ions, or ligands present in the crystal structure.
-
If the protein is a multimer, retain only the chain containing the active site of interest.
-
Save the cleaned protein as a new PDB file.
-
-
Load into PyRx:
-
Launch PyRx.
-
In the "Molecules" pane, right-click and select "Load Molecule" to load your cleaned PDB file.
-
Right-click on the loaded protein name and select "AutoDock" -> "Make Macromolecule".[20] PyRx will automatically add polar hydrogens and compute Gasteiger charges, saving it as a .pdbqt file, which is the required format for Vina.[19]
-
II. Preparation of the Ligands (Pyrazole Derivatives)
-
Draw Ligand Structures: Use a chemical drawing tool like ChemDraw or MarvinSketch to create the 2D structures of your pyrazole derivatives.
-
Convert to 3D and Minimize Energy:
-
Save the 2D structures in a format like SDF or MOL2.
-
In PyRx, go to the "OpenBabel" tab. Click the import icon and select your ligand files.[19]
-
Select the imported ligands. Right-click and choose "Minimize Energy". This step is crucial for obtaining a realistic, low-energy conformation.
-
Right-click again and select "Convert Selected to AutoDock Ligand (pdbqt)".[9]
-
III. Running the Docking Simulation
-
Select Molecules: In the "Molecules" pane, select the macromolecule and all the ligands you wish to dock.
-
Launch Vina Wizard: Go to the "Vina Wizard" tab and click "Start".
-
Define the Search Space (Grid Box): The grid box defines the 3D space where Vina will search for binding poses.
-
Adjust the center_x, center_y, center_z coordinates to center the box on the active site. If you have a co-crystallized ligand, its coordinates are an excellent starting point.
-
Adjust the size_x, size_y, size_z dimensions to ensure the box fully encompasses the binding pocket.
-
-
Run Vina: Click the "Forward" button to start the docking process.[21] PyRx will dock each selected ligand to the protein. The exhaustiveness parameter (under the Vina tab) controls the computational effort; a value of 8 is default, but higher values can increase accuracy at the cost of time.[22]
Protocol: Analysis and Visualization using Discovery Studio Visualizer
Analyzing the output is as critical as the docking itself. BIOVIA Discovery Studio Visualizer (DSV) is an excellent free tool for this purpose.[23]
-
Load Structures:
-
Open your prepared protein PDB file in DSV.
-
From the PyRx results table, select a ligand pose and right-click to "Save as PDB".
-
In the same DSV window, open the saved ligand PDB file. It will be loaded into the same view as the protein.
-
-
Visualize Interactions:
-
In the DSV tool panel, find the "Receptor-Ligand Interactions" tool.
-
Click "Show 2D Diagram". This generates a schematic showing all non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking, etc.) between the ligand and the protein's active site residues.[24]
-
For a 3D view, use the "Ligand Interactions" tool. This will display the interacting residues and the types of bonds formed.[23][25]
-
-
Document Key Interactions:
-
Identify and record the specific amino acid residues involved in hydrogen bonds.
-
Note any hydrophobic, pi-pi, or cation-pi interactions, as these are critical for binding affinity.[26]
-
Measure the distances of key interactions (e.g., hydrogen bond length) to assess their strength.
-
Causality and Trustworthiness in Docking Studies
Expertise in Action: The choice of docking software (AutoDock Vina) is deliberate; it is widely recognized for its accuracy and speed.[27] The energy minimization step for ligands is not optional—it is a critical control. Docking a high-energy conformer would produce artifactual results, as the binding energy would be artificially inflated by the ligand's internal strain.
Self-Validating Systems: A crucial step to ensure the trustworthiness of a docking protocol is re-docking .[13] Before docking your novel compounds, take the original ligand that was co-crystallized with the protein (if available), remove it, and then dock it back into the active site. A reliable docking protocol should reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[13][28] This validates that your chosen parameters and grid box are appropriate for the system. Furthermore, a strong correlation between the calculated binding affinities and experimentally determined biological activities (e.g., IC50 values) across a series of compounds provides the ultimate validation of the predictive power of your model.[3][29]
Visualizing Key Concepts
Diagrams are essential for conceptual understanding in computational chemistry.
Pyrazole Core Structure
Caption: Basic chemical structure of the pyrazole ring.
Protein-Ligand Interaction Diagram
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives | MDPI [mdpi.com]
- 6. Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin-4-one Derivatives and Their Application as Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tau.edu.ng [tau.edu.ng]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. rjptonline.org [rjptonline.org]
- 19. youtube.com [youtube.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. youtube.com [youtube.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. adrianomartinelli.it [adrianomartinelli.it]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. dovepress.com [dovepress.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-cyclohexyl-1H-pyrazole-4-carboxylic Acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, the following procedures synthesize regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection.
Immediate Safety Briefing: Hazard Profile and PPE
Assumed Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
Causality : The carboxylic acid and pyrazole functional groups can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, or the respiratory tract. The full toxicological and ecological profiles are often unknown for novel research chemicals, mandating that they be handled as hazardous until proven otherwise.
Mandatory Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE to create a barrier against exposure.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide necessary PPE at no cost to the employee.[1][2]
-
Hand Protection : Chemical-resistant gloves (nitrile is a common and effective choice) are required. If splash potential is high, consider double-gloving.[2][3]
-
Eye and Face Protection : ANSI Z87-marked safety glasses with side shields are the minimum requirement.[3] When pouring or handling larger quantities where splashing is possible, a face shield must be worn in addition to safety goggles.[1][3]
-
Skin and Body Protection : A standard laboratory coat is required to protect skin and clothing.[3][4] Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory in the laboratory environment.[3]
-
Respiratory Protection : Operations that may generate dust (e.g., weighing, transferring solid material) must be performed in a certified chemical fume hood to prevent inhalation.[1][5]
| Hazard Summary: this compound | |
| Molecular Formula | C₁₀H₁₄N₂O₂[6] |
| Molecular Weight | 194.234 g/mol [6] |
| Physical State | Solid (Assumed based on similar compounds) |
| Assumed GHS Classifications | Skin Irritant, Eye Irritant, Respiratory Irritant, Acute Oral Toxicity[7][8] |
| Storage Incompatibilities | Strong oxidizing agents, strong acids, strong bases[9] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste, the generator of the waste is responsible for determining if it is hazardous.[10][11][12]
Is this compound a Hazardous Waste?
-
Listed Waste : This specific compound is not explicitly found on the EPA's "P" or "U" lists of acute hazardous wastes.[13]
-
Characteristic Waste : The waste must be evaluated for ignitability, corrosivity, reactivity, and toxicity.[13] While this compound is not inherently corrosive or reactive, its potential toxicity means it should be managed as a hazardous waste.
The Golden Rule of Lab Waste : When in doubt, treat the waste as hazardous.[14] Never dispose of this chemical down the drain or in the regular trash.[15][16] Drain disposal is prohibited as its environmental fate and effects on aquatic life are unknown.[16][17]
Segregation Protocol:
-
Incompatible Materials : Keep this waste stream separate from incompatible chemicals, such as strong oxidizing agents or bases, to prevent violent reactions.[9][18]
-
Solid vs. Liquid :
-
Solid Waste : Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container. This includes grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container (e.g., a glass or polyethylene bottle). Do not mix with other solvent streams unless confirmed to be compatible by your institution's Environmental Health & Safety (EHS) office.
-
Contaminated Labware : Items with trace contamination (e.g., empty vials, used gloves, bench paper) should be collected in a separate solid waste container labeled "Contaminated Debris."
-
Step-by-Step Disposal and Collection Protocol
This protocol ensures compliance with EPA and OSHA regulations for the accumulation of hazardous waste in a Satellite Accumulation Area (SAA), which is the designated laboratory storage area.[18]
Step 1: Container Selection
-
Select a container that is in good condition, free of leaks, and chemically compatible with the waste.[14][15][18] For solid pyrazole waste, a wide-mouth polyethylene or glass jar is suitable. For liquid solutions, use a screw-cap bottle with a tight-fitting lid.
Step 2: Labeling
-
As soon as the first drop of waste enters the container, it must be labeled.[14]
-
The label must include:
Step 3: Accumulation in the SAA
-
Store the waste container in your lab's designated SAA.[18] This area must be at or near the point of generation and under the control of laboratory personnel.[19]
-
The container must be kept closed at all times except when actively adding waste.[14][18] This is a common and critical compliance point.
-
Use secondary containment (such as a plastic tub) to catch any potential leaks and to segregate incompatibles.[15]
Step 4: Full Container Management
-
Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[18][19]
-
Once a container is full, complete the date on the hazardous waste label and submit a request for pickup to your institution's EHS department.
-
Full containers must be removed from the SAA within three days.[18]
Step 5: Spill Management
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing full PPE, absorb the spill using a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Sweep up the absorbed material and place it in your solid hazardous waste container.[8][9] All materials used for cleanup are now considered hazardous waste.[14]
-
For large spills, evacuate the area and contact your EHS emergency line.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of waste streams containing this compound.
Caption: Decision flowchart for waste segregation and collection.
By adhering to these procedures, laboratory professionals can ensure the disposal of this compound is managed safely, responsibly, and in full compliance with federal and institutional regulations. Your commitment to these protocols is fundamental to maintaining a safe research environment for yourself, your colleagues, and the community.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Vertex.
- Summary of the Resource Conservation and Recovery Act. (2025, July 25). US EPA.
- Resource Conservation and Recovery Act. (n.d.). Wikipedia.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- What is the Resource Conservation and Recovery Act (RCRA)? (2023, March 15). Hazardous Waste Experts.
- What is the Resource Conservation and Recovery Act (RCRA)? (n.d.). AllSource Environmental.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratories - Standards. (n.d.). Occupational Safety and Health Administration.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
- Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
- SAFETY DATA SHEET (1H-Pyrazole-3-carboxylic acid). (2011, May 6). Fisher Scientific.
- This compound. (n.d.). CymitQuimica.
- SAFETY DATA SHEET (Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid). (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET (4-Nitro-1H-pyrazole-3-carboxylic acid). (2009, October 12). Fisher Scientific.
- SAFETY DATA SHEET (1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-). (2024, November 1). Aaron Chemicals.
- SAFETY DATA SHEET (4-Pyrazolecarboxylic acid). (2009, February 3). Fisher Scientific.
- Material Safety Data Sheet (4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid). (n.d.). Cole-Parmer.
- 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet. (2025, June 28). ChemicalBook.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet. (2025, June 2). TCI Chemicals.
Sources
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 12. What is the Resource Conservation and Recovery Act (RCRA)? | AllSource Environmental [allsource-environmental.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. One moment, please... [emsllcusa.com]
- 15. danielshealth.com [danielshealth.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Researcher's Guide to the Safe Handling of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
This document provides essential safety and logistical information for the handling of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid (CAS No. 874908-44-8). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and tailored to the specific hazard profile of this compound.
Understanding the Hazard Profile
This compound is a solid compound that presents several health hazards that necessitate careful handling. Understanding these risks is the first step in mitigating them. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Data sourced from Sigma-Aldrich Safety Data Sheet. |
Given its physical form as a solid, there is a potential for dust formation during handling, which can lead to inhalation of the substance.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[1] A face shield is recommended when handling larger quantities.[1][3] | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3] | Prevents skin contact, which can cause irritation.[3] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | A fully buttoned, long-sleeved lab coat.[1][4] An impervious apron may be necessary for larger quantities. | Protects skin and personal clothing from contamination. |
| Footwear | Fully enclosed shoes, preferably made of a chemical-resistant material.[1] | Prevents exposure from spills. |
| Respiratory Protection | Generally not required if work is conducted within a certified chemical fume hood.[1] If a fume hood is not available or if dust levels are significant, a NIOSH-approved respirator is necessary.[1][3] | Mitigates the risk of respiratory tract irritation from inhaling the powdered compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe experimental outcome. The following workflow is designed to guide you through the process of handling this compound.
Preparation and Engineering Controls
-
Designated Area : All handling of the solid compound should occur in a designated area, such as a certified chemical fume hood, to control dust and vapors.[1]
-
Ventilation Check : Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
-
Emergency Equipment : Confirm that an eyewash station and safety shower are readily accessible.[5][6]
Handling Procedure
-
Donning PPE : Put on all required PPE as detailed in the table above.
-
Weighing : Carefully weigh the desired amount of the compound in a weigh boat or on weighing paper. Avoid creating dust clouds.
-
Transfer : Gently transfer the compound to your reaction vessel. If dissolving, add the solid to the solvent slowly.
-
Post-Handling : After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[1]
Doffing PPE
To prevent cross-contamination, remove PPE in the correct order:
-
Remove gloves first.
-
Follow with the lab coat.
-
Remove eye protection last.
The following diagram illustrates the key decision points in the handling workflow.
Caption: A workflow for the safe handling of this compound.
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical and regulated aspect of the chemical lifecycle.[1]
Waste Segregation and Collection
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[1] Do not discharge to sewer systems.[2]
Container Disposal
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may include puncturing it to prevent reuse.[2]
In Case of Exposure
Immediate and appropriate action is vital in the event of an accidental exposure.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5][7]
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5][7] Remove contaminated clothing.[7]
-
Inhalation : Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
-
Ingestion : Do NOT induce vomiting.[6] Clean the mouth with water and drink plenty of water afterward.[5] Seek immediate medical attention.
By integrating these safety protocols into your laboratory practice, you can confidently and safely advance your research goals.
References
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem. (n.d.). BenchChem.
- 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet. (2025). ChemicalBook.
- What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
- This compound AldrichCPR 874908-44-8. (n.d.). Sigma-Aldrich.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Nebraska-Lincoln.
- Personal Protective Equipment. (2025). US EPA.
- Proper Protective Equipment. (2021). Chemistry LibreTexts.
- SAFETY DATA SHEET - 1H-Pyrazole-3-carboxylic acid. (2011). Fisher Scientific.
- SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Nitro-1H-pyrazole-3-carboxylic acid. (2009). Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
